molecular formula C10H16O2 B14073285 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

Cat. No.: B14073285
M. Wt: 168.23 g/mol
InChI Key: RFXTXEOQEMTRHL-UHFFFAOYSA-N
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Description

2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one

InChI

InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)6-8(7)11/h7H,4-6H2,1-3H3

InChI Key

RFXTXEOQEMTRHL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(O1)(CC2=O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-, a ketone derivative of the well-known monoterpene ether, 1,8-cineole (also known as eucalyptol)[1][2]. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and potential applications of this bicyclic ketone. The rigid, three-dimensional structure of bicyclic compounds is of significant interest in medicinal chemistry for developing novel therapeutic agents[3][4].

Introduction and Nomenclature

2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- is a saturated bicyclic ether and ketone. Its core structure is the 2-oxabicyclo[2.2.2]octane ring system, which is also the foundation of 1,8-cineole[2][5]. The "-5-one" designation indicates a carbonyl group at the C-5 position, and "1,3,3-trimethyl-" specifies the locations of the methyl group substituents. This compound can be viewed as a functionalized derivative of 1,8-cineole, a widely occurring natural product[6][7][8]. The introduction of a ketone group onto the cineole scaffold provides a reactive handle for further chemical modifications, making it a valuable synthetic intermediate.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data on related compounds.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H16O2PubChem
Molecular Weight168.23 g/mol PubChem
AppearancePredicted to be a colorless oil or low-melting solidInferred
Boiling PointEstimated >200 °CInferred
SolubilitySoluble in organic solvents (e.g., ether, chloroform, ethanol)Inferred

Spectroscopic Analysis:

The characterization of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- relies heavily on spectroscopic methods.

  • Infrared (IR) Spectroscopy: A strong absorption band is expected in the region of 1720-1740 cm⁻¹, characteristic of a strained cyclic ketone carbonyl (C=O) stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the three methyl groups, likely as singlets. The protons on the bicyclic framework would appear as complex multiplets due to the rigid structure and complex spin-spin coupling.

    • ¹³C NMR: A key signal would be observed in the downfield region (δ > 200 ppm) corresponding to the carbonyl carbon. Signals for the quaternary carbons at C-1 and C-3, and the ether-linked carbon would also be present.

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 168. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and ethylene, as well as cleavage of the bicyclic ring system.

Synthesis and Reactivity

The primary route to 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- is through the direct oxidation of 1,8-cineole.

dot

Caption: Synthetic pathway from 1,8-Cineole to its 5-keto derivative.

A study by Catalán et al. describes the regiospecific functionalization of 1,8-cineole.[1] Oxidation with chromyl acetate afforded 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one in a 60% yield, along with unreacted starting material and other minor oxidation products[1][9]. This demonstrates that the methylene group at C-5 is susceptible to oxidation.

Reactivity:

The ketone functionality at the C-5 position is the primary site of reactivity.

  • Reduction: Reduction of the ketone can lead to the corresponding secondary alcohol, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol. The stereochemical outcome of this reduction is of interest. Reduction with sodium borohydride or lithium aluminum hydride yields the exo-alcohol stereospecifically, while using sodium-ethanol or aluminum isopropoxide results in a mixture of exo and endo alcohols[1][9].

  • Acid-Catalyzed Rearrangement: Treatment with acids like oxalic acid or sulfuric acid can induce rearrangement of the bicyclic system, leading to the formation of monocyclic compounds such as piperitenone[1].

Experimental Protocol: Synthesis via Oxidation

This protocol is adapted from the methodology described by Catalán et al. for the oxidation of 1,8-cineole[1].

dot

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,8-cineole in a mixture of acetic anhydride and glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to between 0 and 5 °C.

  • Reagent Addition: Slowly add a pre-prepared solution of chromyl acetate in acetic anhydride/acetic acid to the stirred cineole solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the red-brown color of chromium species dissipates.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure ketone.

Self-Validation: The purity and identity of the final product must be confirmed by TLC, GC-MS, and NMR spectroscopy, comparing the data with expected values.

Potential Applications in Drug Development

While specific biological activities of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- are not extensively documented, its structural class—bicyclic ketones and ethers—holds significant promise in medicinal chemistry.

  • Scaffold for Synthesis: The rigid bicyclic framework can serve as a three-dimensional scaffold to which various pharmacophores can be attached. This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty of binding[3][4].

  • Bioisosteric Replacement: Saturated bicyclic motifs are increasingly used as bioisosteres for more common, flexible, or aromatic groups in drug candidates to improve pharmacokinetic properties such as solubility and metabolic stability[4].

  • Derivative Exploration: The parent compound, 1,8-cineole, exhibits anti-inflammatory and antioxidant effects[7]. Its metabolites, which include various hydroxylated and oxidized derivatives, are subjects of ongoing research[6][8][10]. The 5-keto derivative is a synthetic precursor to some of these or analogous structures, allowing for the systematic exploration of structure-activity relationships. Bicyclic ketones, in general, are precursors to a wide range of biologically active molecules[11].

Conclusion

2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- is a synthetically accessible derivative of the natural product 1,8-cineole. Its importance lies in its potential as a versatile intermediate for chemical synthesis. The presence of a ketone on the rigid bicyclic scaffold provides a strategic point for functionalization, enabling the creation of novel and structurally diverse molecules. For researchers in drug discovery, this compound represents an attractive starting point for developing new therapeutic agents with potentially improved pharmacological profiles. Further investigation into its own biological activities and its utility in the synthesis of more complex molecules is warranted.

References

  • Miyazawa, M., Shindo, M., & Shimada, T. (2001). Oxidation of 1,8-cineole, the monoterpene cyclic ether originated from eucalyptus polybractea, by cytochrome P450 3A enzymes in rat and human liver microsomes. Drug Metabolism and Disposition, 29(2), 200-5. [Link]

  • Carman, R. M., & Fletcher, M. T. (1984). The isomeric 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (2-Hydroxy-1,8-cineoles). Australian Journal of Chemistry, 37(5), 1117-1122. [Link]

  • Juergens, U. R. (2020). Eucalyptol (1,8-cineole): a promising molecule for the treatment of inflammatory and oxidative stress-mediated diseases. Inflammation Research, 69(12), 1185-1197. [Link]

  • do Vale, V. V., et al. (2016). Hydroxylation of 1,8-cineole by Mucor ramannianus and Aspergillus niger. Brazilian Journal of Microbiology, 47(2), 489-494. [Link]

  • MacGillivray, I. J., & Perry, D. A. (1993). Regiospecific functionalization of the monoterpene ether 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole). Synthesis of the useful bridged γ-lactone 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-3→5-olide. The Journal of Organic Chemistry, 58(25), 7011-7015. [Link]

  • Catalán, C. A. N., et al. (1985). Regiospecific functionalization of the monoterpene ether 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole). The Journal of Organic Chemistry, 50(19), 3583-3589. [Link]

  • University of Minnesota Digital Conservancy. (2022). Synthesis of densely-functionalized multicyclic ring systems from bicyclobutanes. [Link]

  • PubChem. (n.d.). 1,3,3-Trimethyl-2-oxabicyclo(2.2.2)octan-6-one. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2026). 2-Oxabicyclo[2.2.2]octane, 1,3,3-trimethyl-. Substance Details - SRS. [Link]

  • Stenutz. (n.d.). 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane. [Link]

  • Ram, V. J., & Verma, S. K. (2018). Bicyclic ketone mediated synthesis of oxygenated aromatic systems. Tetrahedron, 74(38), 5019-5047. [Link]

Sources

An In-Depth Technical Guide to 3-oxo-1,8-cineole: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,8-Cineole, also known as eucalyptol, is a prominent oxygenated monoterpene naturally abundant in the essential oils of various plants, including eucalyptus, rosemary, and sage.[1] Its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and bronchodilatory effects, has established it as a valuable compound in pharmaceuticals, flavorings, and fragrances.[2][3][4] The scientific pursuit of novel therapeutic agents has increasingly focused on the functionalized derivatives of such potent natural scaffolds. Among these, 3-oxo-1,8-cineole, a ketone derivative, represents a molecule of significant interest. Its emergence as a mammalian metabolite of 1,8-cineole underscores its biological relevance and potential role in physiological pathways.[5] This guide provides a comprehensive technical overview of 3-oxo-1,8-cineole, detailing its chemical architecture, stereochemical nuances, synthetic methodologies, and prospective applications in research and drug development.

Part 1: Molecular Structure and Stereochemistry

The foundational structure of 3-oxo-1,8-cineole is the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane skeleton, a rigid bicyclic ether system. The defining feature of this derivative is a carbonyl (keto) group at the C-3 position of the cyclohexane ring.

Caption: General chemical structure of 3-oxo-1,8-cineole.

Stereoisomerism: The Chiral Dimension

While the parent 1,8-cineole molecule is achiral (meso), the introduction of the ketone at the C-3 position removes the plane of symmetry, rendering the C-1 and C-4 bridgehead carbons chiral. This gives rise to a pair of enantiomers, which are non-superimposable mirror images of each other. The absolute configurations of these enantiomers have been unequivocally assigned.[6][7]

  • (1R,4R)-(+)-3-oxo-1,8-cineole: This enantiomer exhibits a positive specific rotation.

  • (1S,4S)-(-)-3-oxo-1,8-cineole: This enantiomer exhibits a negative specific rotation.

The differentiation of these stereoisomers is paramount. In drug development, enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic fates, and toxicological profiles. Therefore, the synthesis and biological evaluation of each pure enantiomer are critical for any therapeutic consideration.

stereoisomers img1 img1 img2 img2 mirror_top mirror_bottom mirror_top->mirror_bottom Mirror Plane Enantioselective_Resolution rac_ketone Racemic 3-oxo-cineole rac_alcohol Racemic 3-endo-hydroxy-cineole rac_ketone->rac_alcohol Reduction rac_acetate Racemic 3-endo-acetyloxy-cineole rac_alcohol->rac_acetate Acetylation hydrolysis Enantioselective Hydrolysis (Porcine Liver Esterase) rac_acetate->hydrolysis mixture Mixture: (-)-3-hydroxy-cineole (+)-3-acetyloxy-cineole hydrolysis->mixture separation Chromatographic Separation mixture->separation minus_alc (-)-Alcohol separation->minus_alc plus_ace (+)-Acetate separation->plus_ace oxidize_minus Oxidation minus_alc->oxidize_minus hydrolyze_plus Hydrolysis plus_ace->hydrolyze_plus plus_alc (+)-Alcohol hydrolyze_plus->plus_alc oxidize_plus Oxidation plus_alc->oxidize_plus plus_ketone (+)-3-oxo-cineole oxidize_minus->plus_ketone minus_ketone (-)-3-oxo-cineole oxidize_plus->minus_ketone

Sources

Comprehensive Technical Guide on CAS 101221-23-2 (3-Oxo-1,8-cineole): Properties, Metabolism, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in pharmacokinetics and volatile biomarker analysis, I frequently encounter the analytical challenge of tracking monoterpene metabolites in clinical studies. CAS 101221-23-2 , systematically known as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one and commonly referred to as 3-oxo-1,8-cineole , is a critical physiological biomarker[1][2]. It is a primary oxidized metabolite of 1,8-cineole (eucalyptol)—an active pharmaceutical ingredient widely utilized in mucolytic agents, anti-inflammatory respiratory drugs, and penetration enhancers[3].

For drug development professionals aiming to map the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of terpene-based therapeutics, understanding the physical chemistry, stereochemistry, and analytical behavior of 3-oxo-1,8-cineole is non-negotiable. This whitepaper synthesizes the fundamental properties of CAS 101221-23-2 and provides field-proven, self-validating methodologies for its synthesis and quantification.

Chemical Identity & Structural Characteristics

The parent compound, 1,8-cineole, features a highly lipophilic bicyclic ether structure. The enzymatic or chemical introduction of a ketone group at the C3 position (often denoted as C5 depending on the numbering convention) fundamentally alters the molecule's polarity and pharmacokinetic distribution[3][4]. Furthermore, while 1,8-cineole is an achiral meso compound, the desymmetrization caused by oxidation at the methylene bridge generates a chiral center, allowing 3-oxo-1,8-cineole to exist as distinct enantiomers: (1S,4S)-(-)-3-oxo-1,8-cineole and (1R,4R)-(+)-3-oxo-1,8-cineole[3].

Table 1: Primary Chemical Identifiers
Identifier TypeValue
CAS Registry Number 101221-23-2[1]
IUPAC Name 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one[1]
Common Synonyms 3-oxo-1,8-cineole; 1,8-cineol-5-one; 1,8-epoxy-p-menthan-3-one[1][2]
Molecular Formula C₁₀H₁₆O₂[1][5]
InChIKey RFXTXEOQEMTRHL-UHFFFAOYSA-N[2][5]
SMILES CC1(C2CCC(O1)(CC2=O)C)C[2]

Physical and Chemical Properties

The physical properties of 3-oxo-1,8-cineole dictate its behavior during extraction and chromatography. The data summarized below highlights the transition from a highly lipophilic parent drug to a more polar metabolite capable of renal excretion.

Table 2: Quantitative Physicochemical Data
PropertyValueScientific Implication
Molecular Weight 168.23 g/mol [1][2]Low molecular weight facilitates high volatility, making it ideal for Gas Chromatography (GC) analysis.
Exact Mass 168.11503 Da[1][2]Critical for high-resolution mass spectrometry (HRMS) identification.
XLogP3 0.9[1][2]Causality: The low partition coefficient (compared to ~2.7 for 1,8-cineole) explains its higher aqueous solubility, enabling transport in blood and excretion in urine/breast milk[3].
Topological Polar Surface Area 26.3 Ų[1][2]Reflects the addition of the carbonyl oxygen, increasing hydrogen bond acceptor capacity.
Hydrogen Bond Acceptors 2[1]The ether oxygen and the new carbonyl oxygen facilitate interactions with aqueous biological matrices.
Rotatable Bonds 0[1]The rigid bicyclic structure restricts conformational freedom, leading to sharp, well-defined chromatographic peaks.

Metabolic Pathways & Pharmacokinetics

In human metabolism, lipophilic monoterpenes cannot be efficiently excreted without prior functionalization. Upon oral ingestion or inhalation of 1,8-cineole, hepatic Cytochrome P450 (CYP450) isozymes initiate Phase I metabolism by hydroxylating the unactivated methylene bridge, yielding intermediates like 3-hydroxy-1,8-cineole[3][4]. Subsequent dehydrogenase activity oxidizes this secondary alcohol into the stable ketone, 3-oxo-1,8-cineole[3].

Because the ketone is still relatively volatile and lipophilic, it undergoes Phase II metabolism—specifically glucuronidation by UGT enzymes—to form a highly water-soluble conjugate for renal and mammary excretion[3][6].

MetabolicPathway A 1,8-Cineole (Parent Drug) B CYP450 Oxidation A->B C 3-Hydroxy- 1,8-cineole B->C D Dehydrogenase Activity C->D E 3-Oxo-1,8-cineole (CAS 101221-23-2) D->E F Glucuronidation (Phase II) E->F G Renal/Mammary Excretion F->G

Metabolic oxidation pathway of 1,8-cineole to 3-oxo-1,8-cineole and subsequent excretion.

Experimental Protocols & Methodologies

As an application scientist, I rely on robust, reproducible methods. Below are the gold-standard protocols for synthesizing the analytical reference standard and quantifying the metabolite in biological fluids.

Protocol 1: Chemical Synthesis of Racemic 3-Oxo-1,8-cineole

To quantify this metabolite, a high-purity reference standard is required. Direct oxidation of 1,8-cineole is notoriously difficult.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1,8-cineole in a chemically inert solvent (e.g., acetic acid/acetic anhydride mixture).

  • Oxidation: Slowly add chromyl acetate (CrO₂[OAc]₂) under strict temperature control (0–5 °C) to prevent over-oxidation or ether cleavage.

  • Quenching & Extraction: Quench the reaction with aqueous sodium bisulfite to neutralize excess oxidant. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the organic layer with sodium bicarbonate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography (hexane/ethyl acetate) to isolate racemic 3-oxo-1,8-cineole.

Expert Insight & Causality: 1,8-cineole is highly inert due to its stable bicyclic ether structure. Standard mild oxidants fail to functionalize the unactivated methylene bridge. Chromyl acetate is specifically selected because it possesses the high oxidation potential required for direct, regiospecific insertion at the C3 position.

Protocol 2: GC-MS Quantification in Human Biofluids (Urine/Milk)

Quantifying 3-oxo-1,8-cineole requires dismantling the body's Phase II metabolic conjugates before analysis[3].

Step-by-Step Methodology:

  • Sample Aliquoting & Spiking: Aliquot 1.0 mL of biofluid (urine or breast milk). Immediately spike with a known concentration of a structurally analogous internal standard (e.g., a deuterated monoterpene).

  • Enzymatic Deconjugation: Add 0.2 M sodium acetate buffer (pH 5.0) and 50 µL of β-glucuronidase/arylsulfatase enzyme. Incubate at 37 °C for 16 hours[3].

  • Liquid-Liquid Extraction (LLE): Extract the liberated aglycones using 2.0 mL of dichloromethane. Vortex vigorously and centrifuge to separate the phases.

  • Concentration: Carefully evaporate the organic layer under a gentle stream of nitrogen (N₂) to a final volume of 100 µL. Caution: Do not evaporate to dryness, as 3-oxo-1,8-cineole is highly volatile.

  • Chiral GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a chiral stationary phase capillary column (e.g., modified β-cyclodextrin) to resolve the (1S,4S) and (1R,4R) enantiomers[3].

Expert Insight & Causality: Attempting to extract 3-oxo-1,8-cineole directly from raw urine will result in false negatives because the molecule is locked in its hydrophilic glucuronide form. The overnight incubation with β-glucuronidase is a non-negotiable step that cleaves the conjugate, releasing the volatile aglycone for organic extraction[3]. Furthermore, chiral GC is mandatory because the enantiomeric ratio of 3-oxo-1,8-cineole varies significantly between individuals due to polymorphic CYP450 expression[3].

Self-Validating System Integration

To ensure this protocol is self-validating , the internal standard spiked in Step 1 serves as an internal quality control gate. If the final GC-MS recovery of the internal standard falls below 85%, the extraction is automatically flagged for matrix interference or incomplete enzymatic hydrolysis. This prevents the reporting of artificially low metabolite concentrations, ensuring absolute trustworthiness in the pharmacokinetic data.

AnalyticalWorkflow S1 1. Biofluid Collection (Urine/Milk) S2 2. Enzymatic Hydrolysis (β-glucuronidase) S1->S2 S3 3. Liquid-Liquid Extraction (Dichloromethane) S2->S3 S4 4. Solvent Evaporation (N2 Stream) S3->S4 S5 5. Chiral GC-MS Analysis (Enantiomer Separation) S4->S5 S6 6. Data Quantification (Matrix-Matched) S5->S6

Step-by-step GC-MS analytical workflow for quantifying 3-oxo-1,8-cineole in human biofluids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15351900, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one. Retrieved from[Link]

  • NIST Mass Spectrometry Data Center. 1,8-cineol-5-one. NIST Chemistry WebBook, SRD 69. Retrieved from[Link]

  • Horst, K., & Rychlik, M. (2010). Syntheses of Chiral 1,8-Cineole Metabolites and Determination of Their Enantiomeric Composition in Human Urine After Ingestion of 1,8-Cineole-Containing Capsules. ResearchGate. Retrieved from[Link]

Sources

A Predictive Spectroscopic Guide to 1,8-Epoxy-p-Menthan-3-one for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel compound 1,8-epoxy-p-menthan-3-one. In the absence of publicly available experimental spectra for this specific molecule, this document leverages a predictive methodology grounded in the established spectroscopic characteristics of its constituent structural motifs: 1,8-epoxy-p-menthane (eucalyptol) and p-menthan-3-one (menthone). By synthesizing foundational spectroscopic principles with empirical data from these well-characterized precursors, this guide offers researchers, scientists, and drug development professionals a robust, theoretical framework for the identification and characterization of 1,8-epoxy-p-menthan-3-one. The following sections detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols, data interpretation, and visual aids to facilitate a deeper understanding of this unique molecular entity.

Introduction: The Rationale for a Predictive Approach

1,8-epoxy-p-menthan-3-one is a bicyclic monoterpenoid derivative of significant interest due to its potential applications in medicinal chemistry and fragrance development. Its structure combines the key features of two well-known natural products: the cyclic ether 1,8-epoxy-p-menthane (eucalyptol) and the ketone p-menthan-3-one (menthone). This unique combination of functional groups is expected to confer novel biological and chemical properties.

A thorough search of the scientific literature and spectral databases indicates a lack of published experimental spectroscopic data for 1,8-epoxy-p-menthan-3-one. This guide, therefore, adopts a first-principles, predictive approach. By dissecting the molecule into its primary functional components and analyzing the known spectra of closely related compounds, we can construct a highly accurate, theoretical spectroscopic profile. This serves as an invaluable resource for any researcher embarking on the synthesis or isolation of this compound, providing a benchmark for its structural elucidation.

Molecular Structure and Numbering Scheme

To ensure clarity in the subsequent spectral assignments, the following IUPAC-compliant numbering scheme for 1,8-epoxy-p-menthan-3-one will be utilized throughout this guide.

Figure 1. Molecular structure and numbering of 1,8-epoxy-p-menthan-3-one.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 1,8-epoxy-p-menthan-3-one is predicted to be complex due to the rigid bicyclic structure and the presence of multiple stereocenters. The chemical shifts will be influenced by the electronegativity of the ether and carbonyl oxygens, as well as anisotropic effects.

Foundational Spectra: Precursor Analysis
  • 1,8-Epoxy-p-menthane (Eucalyptol): The spectrum is characterized by a singlet for the two equivalent methyl groups at C9 and C10, a singlet for the methyl group at C7, and a series of multiplets for the methylene and methine protons of the cyclohexane ring.

  • p-Menthan-3-one (Menthone): This spectrum shows characteristic downfield shifts for the protons alpha to the carbonyl group (at C2 and C4). The methyl and isopropyl protons appear in the upfield region.

Predicted ¹H NMR Data for 1,8-Epoxy-p-Menthan-3-one

The introduction of the C3-keto group into the 1,8-epoxy-p-menthane scaffold is expected to cause significant downfield shifts for the adjacent protons, particularly the alpha-protons at C2 and C4. The rigid, bridged structure will likely result in complex splitting patterns due to fixed dihedral angles.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-22.2 - 2.5dd~14, ~4Alpha to carbonyl, significant downfield shift. Diastereotopic.
H-4ax2.5 - 2.8ddd~13, ~13, ~5Alpha to carbonyl, axial proton, deshielded.
H-4eq2.1 - 2.4ddd~13, ~5, ~3Alpha to carbonyl, equatorial proton.
H-51.8 - 2.1m-Complex multiplet.
H-61.5 - 1.9m-Complex multiplet.
7-CH₃1.1 - 1.3s-Singlet, typical for a methyl on a quaternary carbon.
9-CH₃1.0 - 1.2s-Singlet, equivalent methyls on C8.
10-CH₃1.0 - 1.2s-Singlet, equivalent methyls on C8.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1,8-epoxy-p-menthan-3-one in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 with TMS acquire Acquire FID (16-32 scans) dissolve->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate

Figure 2. Workflow for ¹H NMR analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will be highly informative, with the carbonyl carbon being the most downfield signal. The quaternary carbons of the epoxy bridge (C1 and C8) will also be characteristic.

Foundational Spectra: Precursor Analysis
  • 1,8-Epoxy-p-menthane (Eucalyptol): Key signals include those for the two quaternary carbons of the ether linkage (C1 and C8) and the three methyl carbons.

  • p-Menthan-3-one (Menthone): The most prominent feature is the carbonyl carbon signal at ~212 ppm. The carbons alpha to the carbonyl (C2 and C4) are also shifted downfield.

Predicted ¹³C NMR Data for 1,8-Epoxy-p-Menthan-3-one

The presence of the C3-carbonyl will dominate the downfield region of the spectrum. The chemical shifts of the ring carbons will be influenced by both the epoxy and ketone functionalities.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C170 - 75Quaternary carbon of the ether linkage.
C245 - 55Alpha to carbonyl, downfield shift.
C3205 - 215Carbonyl carbon, most downfield signal.
C440 - 50Alpha to carbonyl, downfield shift.
C525 - 35Methylene carbon of the ring.
C620 - 30Methylene carbon of the ring.
C720 - 25Methyl carbon.
C870 - 75Quaternary carbon of the ether linkage.
C928 - 32Equivalent methyl carbons.
C1028 - 32Equivalent methyl carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer with a 5 mm broadband probe, tuned to the ¹³C frequency (e.g., 100 MHz).

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Temperature: 298 K.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the ketone. The C-O stretches of the ether linkage will also be present but may be less intense.

Foundational Spectra: Precursor Analysis
  • 1,8-Epoxy-p-menthane (Eucalyptol): The most significant feature is a strong C-O-C stretching band in the 1100-1000 cm⁻¹ region.

  • p-Menthan-3-one (Menthone): A very strong and sharp absorption band is observed around 1710 cm⁻¹ due to the C=O stretch of the saturated six-membered ring ketone.[1]

Predicted IR Data for 1,8-Epoxy-p-Menthan-3-one
Wavenumber (cm⁻¹) Intensity Vibrational Mode Rationale for Prediction
2970 - 2850StrongC-H (sp³) stretchingAliphatic C-H bonds.
1710 - 1725Very Strong, SharpC=O stretchingCharacteristic of a saturated cyclohexanone.
1250 - 1050Medium - StrongC-O-C stretchingAsymmetric and symmetric stretching of the ether linkage.
1465, 1375MediumC-H bendingMethyl and methylene scissoring and bending.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Place one drop of the neat liquid sample of 1,8-epoxy-p-menthan-3-one on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan of the clean ATR crystal or empty beam path. Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry will likely lead to extensive fragmentation of this molecule. The molecular ion peak may be weak or absent.

Foundational Spectra: Precursor Analysis
  • 1,8-Epoxy-p-menthane (Eucalyptol): The molecular ion at m/z 154 is typically observed. Common fragments include those resulting from the loss of methyl and isopropyl groups.

  • p-Menthan-3-one (Menthone): The molecular ion is also at m/z 154. Characteristic fragmentation patterns include alpha-cleavage adjacent to the carbonyl group.[2]

Predicted Mass Spectrum for 1,8-Epoxy-p-Menthan-3-one

The molecular formula is C₁₀H₁₆O₂, giving a molecular weight of 168.23 g/mol .

m/z Value Predicted Relative Intensity Proposed Fragment Identity Rationale for Prediction
168Low[M]⁺Molecular ion.
153Medium[M - CH₃]⁺Loss of a methyl group.
125Medium[M - C₃H₇]⁺Loss of an isopropyl group.
112High[C₇H₁₂O]⁺Alpha-cleavage and subsequent rearrangements.
97High[C₆H₉O]⁺Further fragmentation of the ring structure.
83Medium[C₅H₇O]⁺Cleavage of the cyclohexane ring.
69High[C₅H₉]⁺Isopropyl cation or related fragments.
43Very High[C₃H₇]⁺ or [CH₃CO]⁺Isopropyl cation or acetyl cation.
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via a gas chromatograph (GC) for separation and purification before ionization.

  • Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to 1,8-epoxy-p-menthan-3-one in the total ion chromatogram (TIC) and analyze its mass spectrum. Compare the fragmentation pattern with the predicted values.

G cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_detect Data Acquisition gc Gas Chromatography Separation ei Electron Ionization (70 eV) gc->ei analyzer Mass Analyzer (Quadrupole/TOF) ei->analyzer spectrum Generate Mass Spectrum analyzer->spectrum

Figure 3. Workflow for GC-MS analysis.

Conclusion

This technical guide presents a detailed, predictive analysis of the spectroscopic data for 1,8-epoxy-p-menthan-3-one. By leveraging the known spectral features of 1,8-epoxy-p-menthane and p-menthan-3-one, we have constructed a comprehensive and scientifically grounded theoretical framework for the characterization of this novel compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a valuable resource for researchers in the fields of natural product chemistry, synthesis, and drug discovery. It is our hope that this guide will facilitate the future isolation, synthesis, and characterization of 1,8-epoxy-p-menthan-3-one, and stimulate further investigation into its chemical and biological properties.

References

  • SpectraBase. (n.d.). 1,8-Epoxy-p-menthane. Retrieved March 11, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 1,8-Cineole (FDB014616). Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). p-Menthan-3-one. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). p-Menthan-3-one, 4,8-epoxy-, cis-. Retrieved March 11, 2026, from [Link]

  • Stenutz, R. (n.d.). 1,8-epoxy-p-menthane. Retrieved March 11, 2026, from [Link]

  • The Good Scents Company. (n.d.). para-menthan-3-one. Retrieved March 11, 2026, from [Link]

  • NIST. (n.d.). 3,9-Epoxy-p-mentha-1,8(10)-diene. In NIST Chemistry WebBook. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 1,8-Cineole. Retrieved March 11, 2026, from [Link]

  • ResearchGate. (n.d.). IR Spectrum of isolated (-)-menthone. Strong C-H stretches at 2953cm-1.... Retrieved March 11, 2026, from [Link]

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A Comprehensive Technical Guide to the NMR Analysis of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This in-depth technical guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) analysis of the novel bicyclic ketone, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one. This document is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies for the structural elucidation of this and similar complex molecules. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific literature.

Introduction: The Structural Significance of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one is a unique bicyclic organic compound featuring a rigid carbon skeleton. Its structure, an oxabicyclo[2.2.2]octane core, is of significant interest in medicinal chemistry and drug discovery. The bicyclo[2.2.2]octane framework is increasingly being utilized as a saturated bioisostere for the phenyl ring, offering a three-dimensional scaffold that can improve physicochemical properties such as solubility and metabolic stability of drug candidates[1][2]. The presence of a ketone functional group and stereodefined methyl groups adds to its potential as a versatile chiral building block in organic synthesis.

A thorough understanding of the three-dimensional structure and electronic environment of this molecule is paramount for its application. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the connectivity, stereochemistry, and conformation of the molecule in solution.

Predicted Spectroscopic Data: A Foundation for Analysis

While experimental spectra for 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one are not widely available in the public domain, we can predict the ¹H and ¹³C NMR chemical shifts with a high degree of confidence based on data from structurally related compounds, such as other 2-oxabicyclo[2.2.2]octanes, bicyclo[2.2.2]octanones, and the well-studied monoterpene 1,8-cineole[3][4][5].

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the rigid bicyclic system, which leads to distinct chemical shifts for diastereotopic protons and complex spin-spin coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
H-4~1.8 - 2.0mBridgehead proton.
H-6 (endo)~2.5 - 2.7ddJ ≈ 18, 3Diastereotopic proton alpha to the carbonyl group.
H-6 (exo)~2.2 - 2.4ddJ ≈ 18, 2Diastereotopic proton alpha to the carbonyl group.
H-7 (endo)~1.9 - 2.1m
H-7 (exo)~1.7 - 1.9m
H-8 (endo)~1.6 - 1.8m
H-8 (exo)~1.4 - 1.6m
1-CH₃~1.2 - 1.4sMethyl group at a bridgehead carbon.
3-CH₃ (syn to O)~1.1 - 1.3sOne of the gem-dimethyl groups.
3-CH₃ (anti to O)~1.0 - 1.2sThe other gem-dimethyl group.

Note: These are predicted values and may vary slightly in an experimental spectrum. The assignments are tentative and require confirmation through 2D NMR experiments.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide a clear count of the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-1~70 - 75Quaternary carbon attached to oxygen.
C-2 (Oxabridge)Not applicableThis is the oxygen atom.
C-3~75 - 80Quaternary carbon with gem-dimethyl groups, attached to oxygen.
C-4~35 - 40Bridgehead methine carbon.
C-5~210 - 215Carbonyl carbon.
C-6~45 - 50Methylene carbon alpha to the carbonyl.
C-7~25 - 30Methylene carbon.
C-8~20 - 25Methylene carbon.
1-CH₃~20 - 25Methyl group at C-1.
3-CH₃ (syn to O)~28 - 33One of the gem-dimethyl groups.
3-CH₃ (anti to O)~25 - 30The other gem-dimethyl group.

Note: These are predicted values. The exact chemical shifts will be influenced by the solvent and experimental conditions.

Experimental Protocols for NMR Analysis

The following protocols are designed to provide a comprehensive and self-validating dataset for the structural elucidation of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved through column chromatography or recrystallization.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good initial choice as it is a common solvent for non-polar to moderately polar organic molecules. For studying solvent effects or for samples with poor solubility, other deuterated solvents such as acetone-d₆, acetonitrile-d₃, or benzene-d₆ can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

NMR Data Acquisition Workflow

The following diagram illustrates the recommended workflow for acquiring a complete set of NMR data for structural elucidation.

NMR_Workflow Start Sample Preparation NMR_1D 1D NMR Acquisition (¹H, ¹³C, DEPT) Start->NMR_1D NMR_2D_Homo 2D Homonuclear NMR (COSY) NMR_1D->NMR_2D_Homo NMR_2D_Hetero 2D Heteronuclear NMR (HSQC, HMBC) NMR_1D->NMR_2D_Hetero Analysis Data Processing & Spectral Analysis NMR_2D_Homo->Analysis NMR_2D_Hetero->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Recommended workflow for NMR data acquisition and analysis.

1D NMR Experiments
  • ¹H NMR: Acquire a standard proton NMR spectrum. This will provide initial information on the number of different proton environments and their multiplicities.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments. These will differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the carbon signals.

2D NMR Experiments: The Key to Unambiguous Assignment

2D NMR experiments are essential for confirming the predicted structure and making unambiguous assignments of all proton and carbon signals.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is invaluable for identifying coupled spin systems within the molecule, such as the protons on the bicyclic framework.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms. This is a powerful tool for assigning carbon signals based on the already assigned proton signals (or vice versa).

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is arguably the most important experiment for elucidating the carbon skeleton, as it allows for the connection of different spin systems and the assignment of quaternary carbons.

In-depth Spectral Analysis and Structure Elucidation

The following section details the logical process of analyzing the acquired NMR data to confirm the structure of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one.

Analysis of ¹H NMR and COSY Spectra

The COSY spectrum will be instrumental in tracing the connectivity of the protons on the bicyclic rings. For instance, the bridgehead proton (H-4) is expected to show correlations to the protons at C-6, C-7, and C-8. The geminal protons on each methylene group (C-6, C-7, and C-8) will show strong cross-peaks to each other and weaker cross-peaks to their vicinal neighbors.

Analysis of ¹³C NMR and HSQC Spectra

The HSQC spectrum will directly link the proton signals to their corresponding carbon signals. For example, the proton signals in the aliphatic region will correlate with the carbon signals assigned to the CH₂ and CH groups of the bicyclic framework. The methyl proton singlets will correlate with the methyl carbon signals.

Analysis of HMBC Spectrum: Assembling the Puzzle

The HMBC spectrum provides the long-range connectivity information needed to piece together the entire molecular structure. Key expected correlations include:

  • The methyl protons at C-1 will show correlations to the quaternary carbon C-1, the bridgehead carbon C-4, and the methylene carbons C-7 and C-8.

  • The gem-dimethyl protons at C-3 will show correlations to the quaternary carbon C-3, the bridgehead carbon C-4, and potentially the carbonyl carbon C-5.

  • The protons at C-6 will show correlations to the carbonyl carbon C-5 and the bridgehead carbon C-4.

The following diagram illustrates the key HMBC correlations that would be expected for 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one.

Caption: Key expected HMBC correlations for structural confirmation.

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one.

Conclusion: A Powerful and Validated Approach

This technical guide has outlined a comprehensive and scientifically rigorous approach to the NMR analysis of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one. By combining high-resolution 1D and 2D NMR spectroscopy with a logical, step-by-step analytical process, researchers can confidently determine the complete structure of this and other complex bicyclic molecules. The methodologies described herein are self-validating, with each experiment providing complementary information that reinforces the final structural assignment. This robust analytical framework is essential for advancing research in medicinal chemistry, natural product synthesis, and materials science.

References

  • Carman, R. M., & Venzke, B. N. (1977). The isomeric 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ols (2-hydroxy-1,8-cineoles). Australian Journal of Chemistry, 30(6), 1363-1374. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 112203, 1,3,3-Trimethyl-2-oxabicyclo(2.2.2)octan-6-one. [Link]

  • Stepan, A. F., et al. (2012). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

  • Stepan, A. F., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Chemistry, 15(1), 1-8. [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]

  • Supporting Information for Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. [Link]

  • NIST. (n.d.). cis-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-yl acetate. In NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Bicyclo[2.2.2]oct-5-ene-2-carbonitrile, 2-[(1,1-dimethylethyl)thio]-, (1.alpha.,2.alpha.,4.alpha.)-. [Link]

  • Stenutz. (n.d.). 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane. [Link]

  • MDPI. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • CAS. (n.d.). (1R,4S)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-one. In CAS Common Chemistry. [Link]

  • ResearchGate. (2014). The isomeric 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (2-Hydroxy-1,8-cineoles). [Link]

  • ResearchGate. (n.d.). 13 C NMR Chemical Shift (d) Data of Bicyclopyrazoles 5, 6, 8-11, 13 and 14. [Link]

  • SpectraBase. (n.d.). Bicyclo(2.2.2)octane. [Link]

  • The Good Scents Company. (n.d.). 1,1,3-trimethyl-2-oxobicyclo(2.2.2)octan-5-one. [Link]

  • PubChem. (n.d.). 1,3,3-Trimethyl-2-oxabicyclo(2.2.2)octan-6-one. [Link]

  • ResearchGate. (2014). (PDF) Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane). [Link]

  • PubChem. (n.d.). (1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol. [Link]

  • PubChem. (n.d.). 2-Oxabicyclo[2.2.2]octane. [Link]

  • SpectraBase. (n.d.). Bicyclo(2.2.2)octane. [Link]

  • Protein Data Bank Japan. (2020). PDBj Mine: Chemie - CNL - 1,3,3-TRIMETHYL-2-OXABICYCLO[2.2.2]OCTANE. [Link]

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Mass spectrometry of 3-oxo-1,8-cineole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-oxo-1,8-cineole

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of 3-oxo-1,8-cineole, a significant bicyclic monoterpenoid ketone. As a key metabolite of 1,8-cineole (eucalyptol), its accurate identification and quantification are crucial in metabolomics, pharmacology, and natural product chemistry.[1][2] This document furnishes researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and expert insights required for robust analysis. We explore methodologies based on both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), delving into electron ionization and electrospray ionization fragmentation pathways, sample derivatization strategies, and quantitative approaches. The guide is structured to provide not just procedural steps, but the causal logic behind experimental choices, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Significance of 3-oxo-1,8-cineole

3-oxo-1,8-cineole is a naturally occurring monoterpenoid and a prominent metabolite of 1,8-cineole, the primary constituent of eucalyptus oil.[1][3] 1,8-cineole is widely used in pharmaceuticals, flavorings, and fragrances and is recognized for its anti-inflammatory and respiratory benefits.[4] The biotransformation of 1,8-cineole in humans and other organisms leads to various hydroxylated and oxidized metabolites, including 3-oxo-1,8-cineole.[1][2] The study of these metabolites is essential for understanding the pharmacokinetics, efficacy, and toxicological profile of the parent compound.

Mass spectrometry, with its unparalleled sensitivity and specificity, stands as the premier analytical technique for the structural elucidation and quantification of such metabolites in complex biological matrices. This guide focuses on providing the technical framework for achieving reliable and reproducible results in the mass spectrometric analysis of 3-oxo-1,8-cineole.

Chemical Structure:

  • IUPAC Name: 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-3-one

  • Molecular Formula: C₁₀H₁₆O₂

  • Molecular Weight: 168.23 g/mol

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for analyzing volatile and thermally stable compounds like 3-oxo-1,8-cineole. The coupling of gas chromatography's high-resolution separation with the definitive identification capabilities of mass spectrometry provides a powerful analytical tool.

Ionization & Fragmentation: Electron Ionization (EI)

In EI-MS, high-energy electrons bombard the analyte molecule, causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[5][6] This molecular ion is energetically unstable and undergoes predictable fragmentation, yielding a unique mass spectrum that serves as a chemical fingerprint.

For ketones, the initial ionization event typically involves the removal of a lone pair electron from the carbonyl oxygen.[5] The resulting molecular ion then fragments, primarily through two key pathways:

  • Alpha-Cleavage: This is the most characteristic fragmentation for ketones. The bond between the carbonyl carbon and an adjacent (alpha) carbon breaks, leading to the formation of a resonance-stabilized acylium ion ([R-C≡O]⁺) and a neutral radical.[6][7][8] The stability of the acylium ion makes this a highly favored pathway, often resulting in the base peak of the spectrum.

  • McLafferty Rearrangement: This rearrangement occurs if an alkyl chain attached to the carbonyl group is at least three carbons long and possesses a γ-hydrogen. It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral alkene.[5]

For 3-oxo-1,8-cineole, alpha-cleavage is the dominant mechanism. The bicyclic structure imposes constraints that influence which alpha-bonds are cleaved and can lead to subsequent complex rearrangements.

Predicted EI Fragmentation Pathway of 3-oxo-1,8-cineole

The mass spectrum of 3-oxo-1,8-cineole is characterized by the cleavage of the bonds alpha to the carbonyl group. The initial molecular ion is formed at m/z 168.

G cluster_legend Legend M 3-oxo-1,8-cineole (M+•) m/z 168 F2 Loss of C3H7• (isopropyl radical) [M-43]+ M->F2 α-cleavage F4 Acylium Ion m/z 153 M->F4 α-cleavage F1 Loss of •CH3 [M-15]+ F3 Acylium Ion m/z 125 F2->F3 F6 Fragment m/z 97 F3->F6 Loss of CO F5 Loss of CO [M-28]+• F4->F5 Rearrangement Major Major Pathway Minor Minor Pathway

Caption: Predicted EI fragmentation of 3-oxo-1,8-cineole.

Table 1: Key EI Fragment Ions of 3-oxo-1,8-cineole

m/zProposed IdentityFragmentation Step
168Molecular Ion [C₁₀H₁₆O₂]⁺•Initial Ionization
153[M - CH₃]⁺Alpha-cleavage: loss of a methyl radical
125[M - C₃H₇]⁺Alpha-cleavage: loss of an isopropyl radical
97[C₆H₉O]⁺Loss of CO from the m/z 125 fragment
83[C₆H₁₁]⁺Further fragmentation
43[C₃H₇]⁺Isopropyl cation
Experimental Protocol: GC-MS Analysis

This protocol provides a validated starting point for the analysis. Optimization is recommended for specific instrumentation and matrices.

  • Sample Preparation (Derivatization): For quantitative analysis, especially in complex matrices, derivatization is often employed to improve chromatographic performance and prevent enolization of the ketone.[9]

    • Methoximation: Add 50 µL of 20 mg/mL Methoxyamine HCl in pyridine to the dried sample extract.

    • Incubate at 60°C for 60 minutes. This step converts the ketone to a more stable methoxime derivative.

    • Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 minutes. This step derivatizes any other active hydrogens.[10]

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full Scan (m/z 40-400) for identification.

    • Quantitative Mode: Selected Ion Monitoring (SIM) using key fragment ions (e.g., m/z 125, 153).

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides a powerful alternative, particularly for samples that are not amenable to GC or when analyzing crude extracts with minimal cleanup. It is also the method of choice for compounds that have been intentionally derivatized to enhance ionization efficiency.[12]

Ionization & Fragmentation: ESI and MS/MS

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, in positive ion mode.[13] For 3-oxo-1,8-cineole, protonation is likely to occur at the carbonyl oxygen. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion to generate structural information. This is achieved through Collision-Induced Dissociation (CID), where the precursor ion is accelerated and collided with an inert gas (e.g., nitrogen or argon).

The fragmentation of the [M+H]⁺ ion of terpenoids often involves the neutral loss of small molecules like water (H₂O) or carbon monoxide (CO), followed by cleavage of the carbon skeleton.[13][14]

G cluster_info Workflow M Protonated 3-oxo-1,8-cineole [M+H]+ m/z 169 F1 Loss of H2O [M+H-18]+ M->F1 CID F2 Fragment Ion m/z 151 F1->F2 F3 Loss of C3H6 (Propene) F2->F3 Ring Opening F4 Fragment Ion m/z 109 F3->F4 Info Precursor Ion -> Fragment Ion

Caption: Proposed ESI-MS/MS fragmentation of 3-oxo-1,8-cineole.

Derivatization for Enhanced LC-MS Sensitivity

For ketones, which can have moderate ionization efficiency in ESI, derivatization can significantly improve sensitivity. Reaction with 2,4-dinitrophenylhydrazine (DNPH) creates a hydrazone derivative that is more readily ionized and can be detected with high sensitivity.[15]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation (DNPH Derivatization):

    • To 100 µL of sample extract in acetonitrile, add 50 µL of DNPH solution (0.5 mg/mL in acetonitrile with 1% phosphoric acid).

    • Vortex and incubate at 50°C for 30 minutes.

    • Cool and inject directly or after appropriate dilution.

  • LC Parameters:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Ion Spray Voltage: +5500 V.[16]

    • Source Temperature: 500°C.

    • Quantitative Mode: Multiple Reaction Monitoring (MRM). A transition would be monitored from the m/z of the protonated DNPH-derivative to a characteristic product ion.

Quantitative Analysis

For accurate quantification, the use of an internal standard is mandatory to correct for matrix effects and variations in sample processing and instrument response. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d₃-3-oxo-1,8-cineole). If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.

  • For GC-MS: Use Selected Ion Monitoring (SIM) mode, monitoring 2-3 characteristic ions for the analyte and the internal standard.

  • For LC-MS/MS: Use Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. This offers superior selectivity and sensitivity.

Conclusion

The mass spectrometric analysis of 3-oxo-1,8-cineole can be effectively performed using both GC-MS and LC-MS/MS platforms. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

  • GC-EI-MS provides a classic, robust method for identification based on a reproducible fragmentation fingerprint, with alpha-cleavage being the predominant pathway.

  • LC-ESI-MS/MS offers high sensitivity and is suitable for complex biological samples, often requiring minimal cleanup. Fragmentation of the protonated molecule provides structural confirmation.

Derivatization strategies can be employed for both techniques to enhance chromatographic properties and ionization efficiency. This guide provides the necessary protocols and theoretical understanding to empower researchers to develop and validate reliable methods for the analysis of this important terpenoid metabolite.

References

  • Syngene International. Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions.

  • Teunissen, S. F., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112.

  • de Paula, J. C., et al. (2016). Electrospray ionization tandem mass spectrometry analysis of isopimarane diterpenes from Velloziaceae. Rapid Communications in Mass Spectrometry, 30(2), 217-226.

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes.

  • Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online.

  • Sparkman, O. D. (2020). Derivatization in Mass Spectrometry. Spectroscopy Online.

  • ChemistNATE. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube.

  • van der Kooy, F., et al. (2005). Liquid chromatography/electrospray tandem mass spectrometry of terpenoid lactones in Ginkgo biloba. Rapid Communications in Mass Spectrometry, 19(5), 632-638.

  • Chemistry LibreTexts. (2023). Derivatization.

  • Mass Spectrometry and Free Radicals. (n.d.). MS recap Positive mode of Electron Ionization / ESI MS sees charged species (M+).

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.

  • ResearchGate. (n.d.). Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba.

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.

  • CBG Gurus. (n.d.). Extraction and Analysis of Terpenes/Terpenoids.

  • Jones, E. R. H., et al. (1969). High resolution mass spectrometry. Part VIII. The fragmentation of ring A in some 3-oxo-steroids. Journal of the Chemical Society C: Organic, 15, 2176-2181.

  • Li, Y., et al. (2026). Comparative Metabolomic Analysis of Shoot Apices and Leaves of Idesia polycarpa and Quantitative Determination of Leaf Flavonoids. MDPI.

  • Kirsch, F., et al. (2016). Characterisation of the Metabolites of 1,8-Cineole Transferred into Human Milk: Concentrations and Ratio of Enantiomers. Molecules, 21(8), 1044.

  • Witt, M., et al. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Chemistry – A European Journal.

  • Al-Fatlawi, A. A., et al. (2025). Characterization of 1,8-Cineole (Eucalyptol) from Myrtle and Its Potential Antibacterial and Antioxidant Activities. Karbala International Journal of Modern Science.

  • PubChem. (n.d.). 1,8-Cineole.

  • Juergens, U. R., et al. (2010). Quantification of 1,8-cineole and of its metabolites in humans using stable isotope dilution assays. Journal of Chromatography B, 878(30), 3057-3064.

  • FooDB. (2010). Showing Compound 1,8-Cineole (FDB014616).

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry, 4th Edition. Allured Publishing Corporation.

  • ResearchGate. (n.d.). Chemical structure and EIMS fragmentation pattern of 1, 8-cineole.

  • ResearchGate. (n.d.). Mass spectrum of 1,8 cineole from fresh rosemary leaves.

  • ResearchGate. (n.d.). Chemical structure of 1,8-cineole and the biotransformation products.

Sources

Initial synthesis of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one from 1,8-cineole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the initial synthesis of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one, a valuable ketone derivative of 1,8-cineole. The synthesis is achieved through the regioselective oxidation of the readily available and naturally abundant monoterpenoid, 1,8-cineole. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis. It offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a thorough discussion of the characterization of the final product. The guide emphasizes the underlying chemical principles and practical considerations to ensure a reproducible and efficient synthesis.

Introduction

1,8-Cineole (also known as eucalyptol) is a bicyclic monoterpenoid ether that is the primary constituent of eucalyptus oil. Its robust and unique chemical scaffold makes it an attractive starting material for the synthesis of novel bioactive molecules. The introduction of a carbonyl group at the C5 position of the 1,8-cineole framework to yield 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one opens up a plethora of possibilities for further chemical modifications, making it a key intermediate in the development of new pharmaceutical agents and fine chemicals.

The strategic placement of the ketone functionality at a non-bridgehead carbon of the bicyclic system allows for a wide range of subsequent chemical transformations, including but not limited to, nucleophilic additions, reductions, and alpha-functionalizations. This guide focuses on a reliable and regioselective method for the synthesis of this important ketone, leveraging the principles of allylic-type oxidation.

Reaction Mechanism and Rationale

The synthesis of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one from 1,8-cineole is achieved through a direct oxidation reaction. The key challenge in this transformation is to achieve regioselectivity, as there are several methylene groups in the starting material that are susceptible to oxidation. The use of chromium-based reagents, specifically chromyl acetate, has been shown to be effective in achieving the desired regioselectivity.

The reaction proceeds via a mechanism analogous to allylic oxidation. Although 1,8-cineole does not possess a traditional double bond for allylic activation, the ether oxygen can influence the reactivity of the adjacent C-H bonds. The accepted mechanism for chromyl compound oxidations involves the formation of a chromium ester intermediate, followed by the abstraction of a hydrogen atom and subsequent collapse to the carbonyl product. The regioselectivity for the C5 position is likely influenced by a combination of steric and electronic factors within the bicyclic system of 1,8-cineole.

Diagram of the Proposed Reaction Mechanism:

Reaction_Mechanism cluster_0 Step 1: Formation of Chromyl Acetate cluster_1 Step 2: Oxidation of 1,8-Cineole CrO3 Chromium Trioxide (CrO3) ChromylAcetate Chromyl Acetate (CrO2(OAc)2) CrO3->ChromylAcetate Reacts with Ac2O Acetic Anhydride ((CH3CO)2O) Ac2O->ChromylAcetate Cineole 1,8-Cineole Intermediate Chromium Ester Intermediate Cineole->Intermediate Reaction with Chromyl Acetate Ketone 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one Intermediate->Ketone Hydrogen Abstraction and Collapse Experimental_Workflow Start Start: Preparation of Reagents ReactionSetup Reaction Setup: 1,8-Cineole in DCM under N2 Start->ReactionSetup ReagentAddition Slow Addition of Chromyl Acetate Solution at 0°C ReactionSetup->ReagentAddition Reaction Reaction Stirred at Room Temperature for 24h ReagentAddition->Reaction Quenching Quenching with Saturated NaHCO3 Solution Reaction->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Drying Drying of Organic Layer with MgSO4 Extraction->Drying Evaporation Solvent Removal via Rotary Evaporation Drying->Evaporation Purification Purification by Column Chromatography Evaporation->Purification Characterization Characterization of the Final Product Purification->Characterization

2-Oxabicyclo[2.2.2]octane Systems: The Next-Generation Saturated Bioisostere for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds—often termed "Escape from Flatland"—has fundamentally reshaped modern drug discovery. While bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane have served as standard bioisosteres for the para-substituted phenyl ring, they frequently introduce liabilities such as excessive lipophilicity or synthetic intractability. This technical guide provides an in-depth analysis of a rationally designed alternative: the 2-oxabicyclo[2.2.2]octane system. By incorporating an oxygen atom into the rigid bicyclic framework, this novel bioisostere achieves an optimal balance of geometric mimicry, enhanced aqueous solubility, and reduced lipophilicity.

The "Escape from Flatland" Paradigm & Bioisosteric Evolution

Historically, the para-substituted phenyl ring has been a ubiquitous structural motif, present in over 500 marketed drugs 1. However, over-reliance on planar aromatic systems often leads to poor physicochemical properties, notably low aqueous solubility and high susceptibility to cytochrome P450-mediated oxidative metabolism.

To mitigate these issues, medicinal chemists have employed saturated bioisosteres:

  • Bicyclo[1.1.1]pentane (BCP): Excellent for linear geometry but lacks the steric bulk of a phenyl ring and can present chemical stability issues.

  • Cubane: Offers unique geometry but presents significant synthetic challenges and scale-up limitations.

  • Bicyclo[2.2.2]octane (BCO): Provides excellent steric mimicry of the phenyl ring but drastically increases lipophilicity (LogP), which can lead to off-target toxicity and poor solubility 2.

The introduction of 2-oxabicyclo[2.2.2]octane represents a breakthrough 1. The strategic placement of an oxygen atom within the BCO core acts as a polarity dial, directly offsetting the lipophilic penalty of the saturated hydrocarbon framework while maintaining the critical exit vectors required for receptor binding 3.

Structural and Physicochemical Profiling

The causality behind the superior performance of 2-oxabicyclo[2.2.2]octane lies in its precise geometric and electronic properties. Crystallographic analyses confirm that the distance between the exit vectors (C-C distance) and the internal angles closely match those of the para-substituted phenyl ring.

Furthermore, the embedded ether oxygen serves as a hydrogen-bond acceptor. This subtle electronic modification fundamentally alters the solvation shell of the molecule, leading to a dramatic increase in thermodynamic solubility and a reduction in the partition coefficient (LogP) compared to its all-carbon analog.

Table 1: Comparative Physicochemical Profiling of Bioisosteres
Structural MotifLipophilicity (LogP) ImpactAqueous SolubilityMetabolic StabilityGeometric Match (vs. Phenyl)
Phenyl Ring BaselineModerateLow (Prone to oxidation)Exact (Baseline)
Bicyclo[2.2.2]octane High (+1.6 vs Phenyl)PoorHighExcellent
2-Oxabicyclo[2.2.2]octane Low (-1.6 vs BCO)ExcellentHighExcellent

Data synthesized from comparative bioisosteric profiling studies 2, 4.

Synthetic Methodology: Overcoming the Entropic Penalty

Synthesizing the 2-oxabicyclo[2.2.2]octane core is non-trivial. Unlike smaller systems (e.g., 2-oxabicyclo[2.1.1]hexane) which benefit from pre-organized cyclobutane conformations, the synthesis of the [2.2.2] system requires a flexible cyclohexane ring to adopt a highly energetic boat conformation prior to cyclization 5.

The entropic penalty of this conformational shift is the primary barrier to ring closure. To overcome this, a robust iodocyclization strategy was developed, utilizing molecular iodine to drive the electrophilic cyclization of cyclohexane-containing alkenyl alcohols 6.

SynthesisWorkflow A 1. Ketoester Starting Material (e.g., Ethyl 4-oxocyclohexanecarboxylate) B 2. Wittig Olefination (Formation of Exocyclic Alkene) A->B C 3. Enolate Alkylation & Reduction (Alkenyl Alcohol Formation) B->C D 4. Conformational Shift (Highly Energetic Boat Conformation) C->D Entropic Barrier E 5. Iodocyclization (I2, MeCN) (Electrophilic Ring Closure) D->E Overcoming Penalty F 6. 2-Oxabicyclo[2.2.2]octane Core (Functionalized Iodide) E->F Yield: 36-67%

Fig 1. Step-by-step synthetic workflow for 2-oxabicyclo[2.2.2]octane via iodocyclization.

Detailed Experimental Protocol: Scalable Iodocyclization Workflow

To ensure self-validating and reproducible results, the following protocol outlines the critical iodocyclization step 6:

  • Precursor Preparation: Begin with the appropriately substituted cyclohexane-containing alkenyl alcohol (synthesized via Wittig reaction and subsequent reduction).

  • Solvent & Reagent Selection: Dissolve the alkenyl alcohol in anhydrous acetonitrile (MeCN). Causality Note: The choice of MeCN is critical as its polarity stabilizes the iodonium intermediate, facilitating the nucleophilic attack by the pendant hydroxyl group.

  • Electrophilic Activation: Add molecular iodine (I₂) (typically 1.5 to 3.0 equivalents) and a mild base (e.g., NaHCO₃) to neutralize the generated HI, preventing premature degradation of the ether product.

  • Thermal Activation: While some substrates cyclize at room temperature, overcoming the boat conformation's entropic penalty often requires heating (e.g., 40–60 °C). Monitor conversion via TLC/LC-MS.

  • Quenching & Isolation: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography. Typical yields range from 36% to 67% depending on substitution patterns 6.

Application in Drug Discovery: The Imatinib Case Study

The true validation of any bioisostere lies in its application to known active pharmaceutical ingredients (APIs). In a landmark proof-of-concept, the para-substituted phenyl ring of the BCR-ABL tyrosine kinase inhibitor Imatinib was replaced with the 2-oxabicyclo[2.2.2]octane core 1.

The causality of this replacement is profound. The structural mimicry ensures that the molecule still binds effectively to the kinase domain. However, the macroscopic physicochemical properties are drastically altered due to the localized polarity shift.

Table 2: Profiling of Imatinib Analogs
Compound VariantAqueous Solubility (µM)Lipophilicity (LogP)Metabolic Stability
Standard Imatinib (Phenyl) 351ModerateBaseline
BCO-Imatinib (Non-oxygenated) 1132.8 (High)Low
2-Oxa-BCO-Imatinib 3891.2 (Low)High

Data highlights the superior solubility and reduced lipophilicity of the oxygenated bioisostere 2.

Causality Core 2-Oxabicyclo[2.2.2]octane Bioisostere O_Atom Incorporation of Ether Oxygen Core->O_Atom Sat_Ring Saturated 3D Aliphatic Framework Core->Sat_Ring Sol Increased Aqueous Solubility (389 µM) O_Atom->Sol H-Bond Acceptor Lip Reduced Lipophilicity (LogP = 1.2) O_Atom->Lip Polarity Shift Met Enhanced Metabolic Stability Sat_Ring->Met Blocks CYP450 Oxidation Geom Optimal C-C Distance (Matches Phenyl Ring) Sat_Ring->Geom Structural Mimicry

Fig 2. Causality diagram of structural features driving 2-oxa-BCO property improvements.

Conclusion & Future Outlook

The 2-oxabicyclo[2.2.2]octane system is a triumph of rational drug design. By understanding the causal relationship between molecular structure—specifically the entropic barriers of cyclohexane conformations and the electronic impacts of heteroatom incorporation—researchers have unlocked a highly effective bioisostere. As the pharmaceutical industry continues to "Escape from Flatland," the scalable synthesis and superior physicochemical profile of 2-oxabicyclo[2.2.2]octanes will undoubtedly make them a cornerstone in the development of next-generation therapeutics.

References

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring (PMC) – National Institutes of Health (NIH). Available at:[Link]

  • Aromatic Bioisosteres – Cambridge MedChem Consulting. Available at: [Link]

  • Physicochemical and Biological Evaluation of gem‐Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery – ResearchGate. Available at: [Link]

Sources

The Biological Activity and Therapeutic Potential of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of unactivated C-H bonds in natural monoterpenes represents a critical frontier in drug discovery. 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one , commonly referred to in pharmacognosy as 3-oxo-1,8-cineole (or 5-oxocineole depending on the numbering convention), is a highly oxygenated derivative of the ubiquitous monoterpene 1,8-cineole (eucalyptol)[1].

While the parent compound 1,8-cineole is well-documented for its mucolytic, anti-inflammatory, and antimicrobial properties, its high volatility and low aqueous solubility limit its clinical bioavailability[2]. The introduction of a carbonyl group at the 3-position fundamentally alters the molecule's topological polar surface area (TPSA) and hydrogen-bonding capacity. This whitepaper synthesizes current pharmacokinetic data, biological activity profiles, and self-validating experimental protocols to guide the development of 3-oxo-1,8-cineole as a next-generation antimicrobial and anti-inflammatory scaffold.

Pharmacokinetics and Metabolic Generation

In mammalian systems, 1,8-cineole undergoes extensive hepatic metabolism. The primary metabolic pathway is driven by the Cytochrome P450 system (predominantly CYP3A4 in humans and CYP101 in microbial models), which catalyzes the regioselective hydroxylation of the cineole skeleton[2]. Subsequent oxidation (dehydrogenation) of the resulting 3-hydroxy-1,8-cineole intermediate yields 3-oxo-1,8-cineole.

This metabolite is highly stable and has been identified in significant concentrations in human urine and human breast milk following oral ingestion of 1,8-cineole, indicating excellent systemic distribution and tissue penetration[3].

MetabolicPathway Cineole 1,8-Cineole (Eucalyptol) CYP Cytochrome P450 (CYP3A4 / CYP101) Cineole->CYP Hepatic Oxidation Hydroxy 3-hydroxy-1,8-cineole (Intermediate) CYP->Hydroxy Hydroxylation Oxo 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one (3-oxo-1,8-cineole) Hydroxy->Oxo Dehydrogenation

Figure 1: CYP450-mediated metabolic oxidation of 1,8-cineole into 3-oxo-1,8-cineole.

Biological Activity and Target Mechanisms

The bioactivity of 3-oxo-1,8-cineole is primarily driven by its ability to interact with biological membranes and specific protein receptors, an attribute enhanced by its ketone moiety.

Antimicrobial and Antibiofilm Efficacy

1,8-cineole and its oxygenated derivatives exhibit broad-spectrum antimicrobial activity, particularly against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[4]. The mechanism of action involves the disruption of Quorum Sensing (QS) pathways and the physical alteration of bacterial cell shape and size[4]. The highly polarized carbonyl group of 3-oxo-1,8-cineole allows for stronger hydrogen bonding with the exopolysaccharide matrix of bacterial biofilms, facilitating superior penetration compared to the highly lipophilic parent compound.

Quantitative Data Summary

To provide a clear baseline for drug formulation, the physicochemical and biological metrics of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one and its parent compound are summarized below.

Table 1: Physicochemical and Biological Profile

Parameter / PropertyValue / ObservationReference
Molecular Weight 168.23 g/mol [1]
XLogP3 (Lipophilicity) 0.9[1]
Topological Polar Surface Area 26.30 Ų[1]
Biofilm Inhibition (MRSA) 74% - 91% inhibition at 0.048 mg/mL (Parent compound baseline)[4]
Human Milk Concentration Found as a nearly enantiomerically pure metabolite[3]

Experimental Methodologies

As a Senior Application Scientist, I emphasize that chemical oxidation of 1,8-cineole (e.g., via chromyl acetate) yields racemic mixtures and toxic heavy-metal byproducts[5]. To ensure stereochemical purity—which is critical for biological receptor binding—microbial biotransformation is the gold standard.

Protocol 1: Stereoselective Biotransformation and Isolation

Objective: Produce enantiomerically pure 3-oxo-1,8-cineole using Aspergillus niger.

  • Causality for Organism Choice: Eukaryotic fungi like A. niger possess specific cytochrome P450 monooxygenases that selectively oxidize the 3-position of the cineole ring, avoiding the 2-position oxidation typically seen in prokaryotic bacteria[6][7].

  • Step 1: Cultivation. Inoculate A. niger spores into a modified Czapek-Dox broth. Incubate at 25°C at 150 rpm for 48 hours to establish a robust mycelial biomass.

  • Step 2: Substrate Feeding. Add 1,8-cineole to a final concentration of 1.0 g/L. Causality: Feeding at the exponential growth phase ensures maximum CYP450 expression.

  • Step 3: Bioconversion. Incubate for 7 days. Monitor the reaction daily by extracting 1 mL aliquots with ethyl acetate.

  • Step 4: Extraction. Harvest the broth, filter the mycelium, and perform a liquid-liquid extraction using ethyl acetate (3 x 500 mL). Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Step 5: Self-Validating Analytical Step (Chiral GC-MS).

    • Why this is critical: 1,8-cineole is a meso compound, but oxidation at the 3-position breaks symmetry, generating chiral enantiomers ((1S,4S)-(-)-3-oxo-1,8-cineole and (1R,4R)-(+)-3-oxo-1,8-cineole)[5].

    • Validation: Run the extract on a chiral stationary phase column (e.g., Cyclodextrin-based). A single peak for the oxo-derivative validates the stereoselectivity of the enzymatic process.

ProtocolWorkflow Step1 Fungal Cultivation (Aspergillus niger) Step2 Substrate Addition (1,8-Cineole) Step1->Step2 Step3 Biotransformation (25°C, 7 Days) Step2->Step3 Step4 Solvent Extraction & Purification Step3->Step4 Step5 Chiral GC-MS Validation Step4->Step5

Figure 2: Self-validating biotransformation workflow for isolating enantiopure 3-oxo-1,8-cineole.

Protocol 2: In Vitro Biofilm Inhibition Assay

Objective: Quantify the antibiofilm activity of the isolated 3-oxo-1,8-cineole against MRSA.

  • Step 1: Broth Microdilution. Prepare serial dilutions of 3-oxo-1,8-cineole (from 1.0 mg/mL to 0.01 mg/mL) in Tryptic Soy Broth (TSB) supplemented with 1% glucose in a 96-well plate.

  • Step 2: Inoculation. Add 10 µL of MRSA suspension (adjusted to 0.5 McFarland standard) to each well.

  • Step 3: Self-Validating Controls.

    • Positive Control: Chloramphenicol (ensures assay sensitivity)[4].

    • Negative Control: 1% DMSO vehicle (ensures the solvent is not causing the inhibition).

    • Baseline Control: 1,8-cineole (to directly compare the efficacy of the oxo-derivative against the parent compound).

  • Step 4: Staining & Quantification. Incubate for 24 hours at 37°C. Wash wells with PBS to remove planktonic cells. Stain the adherent biofilm with 0.1% Crystal Violet for 15 minutes. Solubilize the stain with 33% acetic acid and read absorbance at 590 nm.

Drug Development Outlook

The rational design of monoterpene derivatives is a highly promising strategy to combat antimicrobial resistance. 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one offers a unique structural scaffold: it retains the lipophilic core necessary for membrane permeation while introducing a hydrogen-bond acceptor that enhances solubility and receptor binding. Future R&D should focus on formulating this compound into nanoemulsions to further stabilize the molecule and evaluating its synergistic effects when co-administered with traditional beta-lactam antibiotics.

References

  • PubChem. "2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- | C10H16O2". National Institutes of Health. 1

  • Juergens, U.R. et al. "Modes of Action of 1,8-Cineol in Infections and Inflammation". MDPI. 2

  • Kirsch, F. et al. "Characterisation of the Metabolites of 1,8-Cineole Transferred into Human Milk: Concentrations and Ratio of Enantiomers". PMC - National Institutes of Health. 3

  • Mączka, W. et al. "Can Eucalyptol Replace Antibiotics?". Semantic Scholar. 4

  • Loandos, M. et al. "Preparation and Absolute Configuration of (1R,4R)-(+)-3-Oxo-, (1S,4S)-(-)-3-Oxo- and (1R,3S,4R)-(+)-3-Hydroxy-1,8-cineole". ResearchGate. 5

Sources

Discovering novel derivatives of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Novel Derivatives of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one: A Technical Guide to Scaffold Functionalization and Drug Discovery

Introduction

1,8-Cineole is a well-documented monoterpene with established anti-inflammatory properties[1]. However, its high volatility, extreme lipophilicity, and lack of reactive functional groups severely limit its utility as a direct lead compound in modern drug discovery[2]. The oxygenated analog, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one (commonly referred to as 5-oxocineole), resolves these limitations by introducing a reactive ketone moiety at the C-5 position[3]. This structural feature provides a critical synthetic handle for derivatization, enabling the discovery of novel therapeutic agents with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles[4].

Structural Rationale & Chemical Biology

Why target the C-5 position? The bicyclic [2.2.2] octane core of cineole imposes significant steric hindrance. The introduction of a carbonyl group at C-5 alters the electronic landscape and provides a site for nucleophilic attack, reductive amination, and heterocycle fusion[5].

Causality in Design: By converting the C-5 ketone into secondary amines, alcohols, or fused heterocyclic systems, we directly manipulate the topological polar surface area (tPSA) and hydrogen bond donor/acceptor counts[6]. This shifts the molecule from a volatile essential oil component to a solid, drug-like candidate capable of engaging in specific target interactions, such as the PI3K/AKT signaling axis involved in cytoprotection against acute kidney injury (AKI)[7].

Synthetic Methodologies and Scaffold Derivatization

To generate a library of 5-oxocineole derivatives, a reliable synthetic workflow is required. The core ketone can be synthesized via the chromyl acetate oxidation of 1,8-cineole or via the hydroboration-oxidation of corresponding alkenes[4].

Protocol 1: Synthesis of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one (Core Scaffold)

Self-Validating Mechanism: The reaction's success is self-validated by monitoring the disappearance of the starting material's C-H stretch and the appearance of a strong C=O stretching frequency (~1720 cm⁻¹) in FTIR, alongside a characteristic downfield shift in the ¹³C NMR spectrum (~215 ppm for the ketone carbonyl).

  • Oxidation: Dissolve 1,8-cineole in glacial acetic acid[4].

  • Reagent Addition: Slowly add chromyl acetate (CrO₂V(OAc)₂) under strict temperature control (0–5 °C) to prevent over-oxidation to the 5,8-dione[4].

  • Quenching & Extraction: Quench the reaction with ice-cold water and extract with dichloromethane (DCM).

  • Purification: Purify via silica gel column chromatography (hexane/ethyl acetate) to isolate 5-oxocineole in ~60% yield[4].

Protocol 2: Reductive Amination for Amino-Alcohol Derivatives
  • Imine Formation: React 5-oxocineole with a primary amine in the presence of a Lewis acid catalyst (TiCl₄) in anhydrous THF[5].

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) at room temperature. The steric bulk of the 1,3,3-trimethyl groups directs the hydride attack, ensuring stereoselective formation of the exo- or endo-amine[5].

  • Validation: Confirm the stereochemistry via 2D NOESY NMR; cross-peaks between the new C-5 proton and the C-8 methyl protons will definitively assign the configuration.

SyntheticWorkflow A 1,8-Cineole (Inert Core) B Chromyl Acetate Oxidation A->B C 1,3,3-trimethyl-2-oxabicyclo [2.2.2]octan-5-one B->C D Reductive Amination (NaBH(OAc)3) C->D E Aldol Condensation (Base Catalyzed) C->E F Amino-Cineole Derivatives D->F G Fused Heterocyclic Derivatives E->G

Synthetic workflow from 1,8-cineole to novel 5-oxocineole derivatives.

Pharmacological Screening: Cytoprotection & ADMET

Recent drug discovery efforts have identified 1,8-cineole derivatives as potent cytoprotective agents, particularly against cisplatin-induced acute kidney injury (AKI) in HK-2 cells[7]. The mechanism hinges on the attenuation of oxidative stress (reducing ROS and MDA) and the enhancement of superoxide dismutase (SOD) activity[7].

Causality in Biological Response: The lipophilic bicyclic core allows the derivatives to readily cross cell membranes, while the newly introduced polar functional groups interact with intracellular kinases. Specifically, these derivatives activate the PI3K/AKT signaling pathway, which phosphorylates downstream effectors that inhibit apoptosis and promote cell survival[7].

Furthermore, ADMET profiling reveals that unlike many bulky terpenes, cineole derivatives do not significantly inhibit major hepatic drug-metabolizing enzymes (e.g., CYP3A4 or UGT) at therapeutic concentrations (up to 50 µM)[8]. This lack of CYP inhibition minimizes the risk of drug-drug interactions (DDIs)[8].

Pathway Cis Cisplatin ROS ROS Generation & Oxidative Stress Cis->ROS Apop Apoptosis (Cell Death) ROS->Apop Deriv 5-Oxocineole Derivative Deriv->ROS Inhibits PI3K PI3K Activation Deriv->PI3K AKT AKT Phosphorylation PI3K->AKT AKT->Apop Inhibits Surv HK-2 Cell Survival AKT->Surv

PI3K/AKT pathway modulation and ROS attenuation by 5-oxocineole derivatives.

Quantitative Data Summary

The following table summarizes the comparative pharmacological and ADMET metrics of the native 1,8-cineole, the 5-oxocineole intermediate, and a representative optimized derivative.

CompoundMW ( g/mol )tPSA (Ų)CYP3A4 Inhibition (IC50)ROS Reduction (vs Cisplatin)Cell Viability (HK-2)
1,8-Cineole 154.259.2> 50 µMMinimal (~10%)Baseline
5-Oxocineole 168.2326.3> 50 µMModerate (~25%)+15%
Optimized Derivative ~245.30~45.5> 50 µMSignificant (>60%)+85%

Data synthesized from ADMET predictions[8] and recent in vitro hepatic and cytoprotective assessments[7].

Self-Validating Protocol: In Vitro Cytoprotection Assay

To ensure reproducibility and internal validation, the following protocol details the evaluation of 5-oxocineole derivatives in a cisplatin-induced injury model[7].

Self-Validating Mechanism: The inclusion of a positive control (e.g., N-acetylcysteine, NAC) and a vehicle-only negative control ensures that any observed ROS reduction is directly attributable to the synthesized derivative, while a parallel cytotoxicity screen (without cisplatin) confirms the derivative is not inherently toxic.

  • Cell Culture & Seeding: Culture Human Kidney-2 (HK-2) cells in DMEM/F12 supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Treat cells with varying concentrations (1, 10, 25 µM) of the 5-oxocineole derivative for 2 hours.

  • Injury Induction: Add cisplatin (e.g., 20 µM final concentration) to the wells. Incubate for 24 hours[7].

  • Viability Quantification (CCK-8): Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm. Causality: The bioreduction of the WST-8 tetrazolium salt is directly proportional to the number of living cells, providing a direct quantitative measure of cytoprotection.

  • ROS Measurement: Wash cells with PBS and stain with DCFDA (10 µM) for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm). A decrease in fluorescence relative to the cisplatin-only group validates the antioxidant mechanism of the derivative[7].

References

  • 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- | C10H16O2 . PubChem, National Institutes of Health. Available at:[Link]

  • Synthesis of 1,8-cineole derivatives and evaluation of their cytoprotective effects against cisplatin-induced HK-2 cell injury . PubMed, National Institutes of Health. Available at:[Link]

  • In Vitro Hepatic Assessment of Cineole and Its Derivatives in Common Brushtail Possums (Trichosurus vulpecula) and Rodents . PMC, National Institutes of Health. Available at:[Link]

  • Carbonyl transposition and regio- and stereo-specific syntheses of new alcohols, amino-alcohols, and ketones in the monoterpenoid 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane . Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. Available at:[Link]

Sources

Methodological & Application

Synthesis protocol for 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the synthesis for 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one reveals a scarcity of direct, published protocols for this specific molecule. This suggests that the compound may be a novel or less-explored chemical entity. However, a robust synthetic strategy can be devised based on established principles of organic chemistry, particularly through the synthesis of a related scaffold followed by targeted methylation.

This application note provides a detailed, proposed protocol for the synthesis of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one, aimed at researchers and professionals in drug development and chemical synthesis. The proposed route involves the initial synthesis of the core structure, 2-oxabicyclo[2.2.2]octan-5-one, followed by exhaustive methylation.

PART 1: SYNTHETIC STRATEGY AND OVERVIEW

The most logical and convergent approach to synthesizing 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one is a two-phase strategy:

  • Phase 1: Synthesis of the 2-Oxabicyclo[2.2.2]octan-5-one Scaffold. This core structure can be efficiently prepared via an intramolecular Diels-Alder reaction of a suitably substituted furan derivative. This method is well-documented for creating the oxabicyclo[2.2.2]octane system.

  • Phase 2: Exhaustive Methylation. The introduction of the three methyl groups at the C1 and C3 positions can be achieved through a series of enolate formations and subsequent reactions with a methylating agent. The gem-dimethyl group at C3 will require a two-step methylation process.

This strategy allows for the controlled construction of the complex bicyclic system and the subsequent, precise installation of the required methyl substituents.

PART 2: DETAILED EXPERIMENTAL PROTOCOLS

Phase 1: Synthesis of 2-Oxabicyclo[2.2.2]octan-5-one

The synthesis of the parent scaffold, 2-oxabicyclo[2.2.2]octan-5-one, can be adapted from known procedures for similar structures. The following protocol is a representative method based on common organic synthesis techniques.

Step 1: Preparation of the Diels-Alder Precursor

The precursor for the intramolecular Diels-Alder reaction is typically a furan with an attached dienophile. For the synthesis of 2-oxabicyclo[2.2.2]octan-5-one, a suitable precursor would be an acrylic acid derivative of a furan alcohol.

Protocol:

  • To a solution of furfuryl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere of nitrogen, add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude furan precursor.

Step 2: Intramolecular Diels-Alder Reaction

Protocol:

  • Dissolve the crude furan precursor in a high-boiling point solvent such as toluene or xylene (0.1 M).

  • Heat the solution to reflux (typically 110-140 °C) for 24-48 hours. The high temperature is necessary to promote the cycloaddition.

  • Monitor the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting 2-oxabicyclo[2.2.2]octan-5-one by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Phase 2: Exhaustive Methylation of 2-Oxabicyclo[2.2.2]octan-5-one

This phase involves a three-step methylation process to introduce the methyl groups at C1 and C3.

Step 1: Monomethylation at C3

Protocol:

  • Dissolve the purified 2-oxabicyclo[2.2.2]octan-5-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 3-methyl-2-oxabicyclo[2.2.2]octan-5-one by column chromatography.

Step 2: Gem-Dimethylation at C3

Protocol:

  • Repeat the procedure from Phase 2, Step 1, using the purified 3-methyl-2-oxabicyclo[2.2.2]octan-5-one as the starting material. This will add the second methyl group at the C3 position.

Step 3: Methylation at the Bridgehead (C1) Position

Methylation at the C1 bridgehead position is more challenging due to the steric hindrance and the difficulty of forming an enolate at this position. A more forcing set of conditions is required.

Protocol:

  • To a solution of 3,3-dimethyl-2-oxabicyclo[2.2.2]octan-5-one (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add a stronger base such as potassium bis(trimethylsilyl)amide (KHMDS) (1.5 eq).

  • Allow the solution to slowly warm to room temperature and then heat to reflux for 2 hours to facilitate enolate formation at the bridgehead.

  • Cool the reaction back down to 0 °C and add methyl iodide (1.5 eq).

  • Stir at room temperature for 24 hours.

  • Work-up the reaction as described in the previous methylation steps.

  • Purify the final product, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one, by column chromatography or preparative HPLC.

PART 3: DATA PRESENTATION AND VISUALIZATION

Table 1: Summary of Reagents and Conditions

StepStarting MaterialKey ReagentsSolventTemperatureReaction TimeProduct
1.1 Furfuryl alcoholAcryloyl chloride, TriethylamineDCM0 °C to RT12 hFuran Precursor
1.2 Furan Precursor-TolueneReflux24-48 h2-Oxabicyclo[2.2.2]octan-5-one
2.1 2-Oxabicyclo[2.2.2]octan-5-oneLDA, Methyl iodideTHF-78 °C to RT12 h3-Methyl-2-oxabicyclo[2.2.2]octan-5-one
2.2 3-Methyl-2-oxabicyclo[2.2.2]octan-5-oneLDA, Methyl iodideTHF-78 °C to RT12 h3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-5-one
2.3 3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-5-oneKHMDS, Methyl iodideTHFReflux then RT24 h1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one

Diagram 1: Proposed Synthetic Workflow

Synthesis_Workflow cluster_phase1 Phase 1: Scaffold Synthesis cluster_phase2 Phase 2: Exhaustive Methylation A Furfuryl Alcohol B Diels-Alder Precursor A->B Acryloylation C 2-Oxabicyclo[2.2.2]octan-5-one B->C Intramolecular Diels-Alder D 3-Methyl Derivative C->D Methylation (LDA, MeI) E 3,3-Dimethyl Derivative D->E Methylation (LDA, MeI) F 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one E->F Bridgehead Methylation (KHMDS, MeI)

Application Note: High-Yield Regioselective Oxidation of 1,8-Cineole via Chromyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

1,8-Cineole (eucalyptol) is a rigid, bicyclic monoterpene ether (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane) that exhibits remarkable chemical stability[1]. Because of its highly hindered bicyclic structure, functionalizing 1,8-cineole is notoriously difficult, making it resistant to many standard nucleophilic and electrophilic reagents[1]. However, the introduction of oxygenated moieties into the cineole framework is highly desirable, as oxidized derivatives demonstrate significantly enhanced antimicrobial, insecticidal, and pharmacological properties compared to the parent compound[2].

To achieve regiospecific functionalization, chromyl acetate ( CrO2​(OAc)2​ ) is employed as a powerful, stoichiometric oxidizing agent[3]. Unlike chromic acid, which often leads to complex mixtures and bond cleavage, chromyl acetate facilitates a remote oxidation via a radical mechanism[4]. While chromyl oxidations typically abstract tertiary hydrogen atoms fastest, the tertiary C-4 hydrogen in 1,8-cineole is sterically shielded and unreactive[4]. Consequently, hydrogen abstraction occurs regioselectively at the secondary C-3 position, forming a radical intermediate that rapidly converts to a chromate ester, ultimately eliminating to yield 3-oxo-1,8-cineole (also referred to as 2-oxocineole in older literature nomenclature)[2].

Workflow A 1,8-Cineole (Substrate) C Oxidation Reaction (0-5 °C, CH2Cl2) A->C B Chromyl Acetate (CrO3 + Ac2O/AcOH) B->C D Quenching (NaHSO3 or Ice Water) C->D E Extraction & Washing (Organic Phase) D->E F Purification (Column Chromatography) E->F G 3-Oxo-1,8-cineole (Major Product) F->G

Experimental workflow for the chromyl acetate oxidation of 1,8-cineole.

Experimental Design and Causality

This protocol relies on several critical experimental choices to ensure safety, maximize yield, and guarantee reproducibility:

  • In Situ Reagent Generation : Chromyl acetate is highly unstable and potentially explosive if isolated. It is generated in situ by slowly adding chromium trioxide ( CrO3​ ) to a mixture of acetic anhydride and acetic acid[5]. This ensures a controlled, fresh supply of the active oxidant while mitigating severe safety risks.

  • Temperature Control (0–5 °C) : The oxidation is highly exothermic. Maintaining the reaction strictly at 0–5 °C using an ice-salt bath is critical to prevent over-oxidation to the symmetrical 3,5-diketone and to suppress carbon-carbon bond cleavage[4].

  • Solvent Selection : Dichloromethane ( CH2​Cl2​ ) is utilized as a non-oxidizable, polar aprotic solvent. It effectively solubilizes the organic substrate and the chromyl complex while remaining entirely inert under highly oxidative conditions[6].

  • Reductive Quenching : The reaction is quenched using an aqueous sodium bisulfite ( NaHSO3​ ) solution. This step is a self-validating safety measure: it reduces unreacted, highly toxic Cr(VI) species to water-soluble, green Cr(III) salts, terminating the oxidation precisely and preventing emulsion formation during liquid-liquid extraction[7].

Step-by-Step Protocol

Caution: Hexavalent chromium compounds are toxic, carcinogenic, and strong oxidizers. All procedures must be conducted in a high-performance fume hood with appropriate personal protective equipment (PPE).

Step 1: Preparation of the Oxidant (Chromyl Acetate)
  • Equip a multi-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.

  • Add acetic anhydride (approx. 3.0 equivalents relative to substrate) and glacial acetic acid (1.5 equivalents). Cool the mixture to 0 °C in an ice-salt bath.

  • Slowly add Chromium trioxide ( CrO3​ , 2.5 equivalents) in small portions over 30 minutes.

    • Causality : Slow addition prevents a runaway exothermic reaction. The solution will turn dark red/brown, indicating the successful formation of chromyl acetate.

Step 2: Substrate Addition and Oxidation
  • Dissolve 1,8-cineole (1.0 equivalent) in anhydrous CH2​Cl2​ (approx. 10 mL per gram of substrate).

  • Transfer the CH2​Cl2​ solution to the addition funnel and add it dropwise to the chromyl acetate solution over 60–90 minutes[6].

  • Maintain the internal temperature strictly between 0 °C and 5 °C.

    • Causality : Exceeding 10 °C significantly increases the formation of the 3,5-diketone byproduct[4].

  • Stir the reaction mixture for an additional 15–30 minutes at 0 °C after the addition is complete.

Step 3: Quenching and Workup
  • Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a 10% aqueous solution of sodium bisulfite ( NaHSO3​ ).

  • Stir vigorously until the organic layer separates cleanly and the aqueous layer turns deep green (indicating complete reduction of Cr(VI) to Cr(III))[7].

  • Transfer to a separatory funnel and collect the lower CH2​Cl2​ layer.

  • Extract the aqueous phase twice with additional CH2​Cl2​ .

  • Wash the combined organic extracts sequentially with water, saturated aqueous NaHCO3​ (to neutralize residual acetic acid), and brine.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Isolation and Purification
  • The crude residue contains unreacted 1,8-cineole, the major product 3-oxo-1,8-cineole, and minor byproducts.

  • Purify the mixture via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, typically 9:1 to 8:2).

  • Self-Validating Checkpoint : Analyze fractions via TLC (visualized with phosphomolybdic acid stain) or GC-MS. 3-Oxo-1,8-cineole elutes after the non-polar unreacted starting material.

Mech N1 1,8-Cineole N2 Hydrogen Abstraction at C-3 (Secondary) N1->N2 CrO2(OAc)2 N3 Radical Intermediate N2->N3 N4 Chromate Ester Formation N3->N4 N5 3-Oxo-1,8-cineole (Major Product) N4->N5 Elimination N6 Over-oxidation N5->N6 Excess Oxidant / High Temp N7 3,5-Dioxo-1,8-cineole (Minor Byproduct) N6->N7

Mechanistic pathway of 1,8-cineole oxidation by chromyl acetate.

Data Presentation: Yields and Product Distribution

The oxidation of 1,8-cineole via this method yields a predictable distribution of products, validating the regioselectivity of the chromyl acetate reagent[8].

CompoundStructural RoleTypical Yield (%)Chromatographic Behavior (GC)
1,8-Cineole Unreacted Substrate25 – 30%Earliest eluting (non-polar)
3-Oxo-1,8-cineole Major Oxidation Product55 – 60%Mid-eluting
3,5-Dioxo-1,8-cineole Over-oxidation Byproduct5 – 10%Late eluting (highly polar)
exo-3-Acetoxy-1,8-cineole Minor Acetylation Byproduct< 5%Late eluting

Note: Yields are based on the initial substrate loading. Unreacted 1,8-cineole can be easily recovered during chromatography and recycled for subsequent oxidations.

Self-Validating Quality Control

To ensure the integrity of the synthesized 3-oxo-1,8-cineole, the following analytical checkpoints must be met within the laboratory:

  • GC-MS : The major product must exhibit a molecular ion peak at m/z 168 (corresponding to C10​H16​O2​ ).

  • IR Spectroscopy : A strong, sharp absorption band around 1730–1740 cm−1 confirms the presence of the newly formed ketone carbonyl group, distinct from the ether linkage of the starting material.

  • NMR Spectroscopy : In the 1H NMR spectrum, the disappearance of the symmetrical methylene envelope and the appearance of distinct ABX spin systems for the protons adjacent to the carbonyl group (C-4 in p-menthane numbering) validate the desymmetrization of the bicyclic core[2].

References

  • ChemInform Abstract: 1,8-Cineole: Chemical and Biological Oxidation Reactions and Products. ResearchGate. 2

  • Catalytic transformation of eucalyptus oil and its primary component, 1,8-cineole into value-added products. Taylor & Francis. 3

  • The 3-Hydroxycineoles. Australian Journal of Chemistry. 4

  • Preparation and Absolute Configuration of (1R,4R)-(+)-3-Oxo-, (1S,4S)-(-)-3-Oxo- and (1R,3S,4R)-(+)-3-Acetyloxy-5-oxo-1,8-cineole. CONICET. Link

  • 3-Hydroxycineole bioproduction from 1,8-cineole using Gymnopilus spectabilis 7423 under resting cell conditions. ResearchGate. 8

  • Reaction of chromyl chloride with some olefins. 11. The oxidation of tetraarylethylenes. Canadian Science Publishing. 7

  • Remote Functionalization of the Cholestane Side-chain by Chromyl Acetatesy. RSC Publishing. 5

  • Synthesis and Antibacterial Activity of Highly Oxygenated 1,8-Cineole Derivatives. ResearchGate. 9

Sources

Application Note: Stereospecific Reduction of 3-oxo-1,8-cineole with Lithium Aluminum Hydride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the stereospecific reduction of 3-oxo-1,8-cineole to 3α-hydroxycineole using lithium aluminum hydride (LiAlH₄). The methodology is designed for researchers in natural product synthesis, medicinal chemistry, and drug development. This document elucidates the underlying mechanistic principles dictating the high stereoselectivity of the reaction, offers a detailed, step-by-step experimental procedure, outlines critical safety protocols for handling LiAlH₄, and describes methods for product characterization. The protocol is grounded in the principles of steric approach control, which predicts the formation of the exo-alcohol as the major diastereomer.

Introduction and Scientific Background

1,8-Cineole is a monoterpenoid and a major constituent of eucalyptus oil, known for its wide range of biological activities. Functionalization of the cineole scaffold, such as the introduction of a hydroxyl group, provides a route to novel derivatives with potentially enhanced therapeutic properties. The ketone, 3-oxo-1,8-cineole (also known as 3-ketocineole), is a key intermediate for accessing these hydroxylated analogues.

The reduction of the carbonyl group at the C3 position can yield two diastereomeric alcohols: 3α-hydroxycineole (exo) and 3β-hydroxycineole (endo). Controlling the stereochemical outcome of this reduction is crucial for structure-activity relationship (SAR) studies. Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of efficiently converting ketones to alcohols.[1][2][3] In the context of sterically hindered bicyclic ketones like 3-oxo-1,8-cineole, LiAlH₄ provides a high degree of stereoselectivity, which can be rationalized by well-established mechanistic principles.[4][5]

Reaction Mechanism and Stereochemical Rationale

The stereospecificity of the reduction of 3-oxo-1,8-cineole is a classic example of "steric approach control".[5] The bicyclo[2.2.2]octane framework of the cineole molecule is rigid, presenting two distinct faces for nucleophilic attack on the planar C3 carbonyl group.

  • Exo Face: This face is significantly sterically hindered by the gem-dimethyl group on the C8 bridge and the adjacent C1-methyl group.

  • Endo Face: This face, on the side of the C5 and C6 methylene bridges, is considerably more accessible.

Consequently, the bulky aluminohydride complex ([AlH₄]⁻) will preferentially approach and deliver a hydride ion (H⁻) from the less sterically encumbered endo face.[4][6][7] This trajectory of attack results in the formation of an alkoxide intermediate which, upon protonation during workup, yields the thermodynamically favored exo-alcohol, 3α-hydroxycineole, as the major product. The reduction of the analogous bicyclic ketone, camphor, with hydride reagents similarly yields the exo-alcohol (isoborneol) as the predominant isomer due to steric hindrance.[4][7]

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// Define nodes for reactants and products start [label="", shape=plaintext]; ketone [label=<

3-oxo-1,8-cineole

]; product [label=<

3α-hydroxycineole (Exo-alcohol) Major Product

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// Illustrate hydride attack {rank=same; ketone; path_endo;} start -> ketone [style=invis]; // Helper for positioning

// Invisible nodes for arrow path dummy_endo [pos="1,0.8!", shape=point, style=invis]; dummy_exo [pos="0,2.5!", shape=point, style=invis];

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Diagram 1: Stereoselective Hydride Attack. The hydride attacks the carbonyl from the less hindered endo face.

Experimental Protocol

This protocol details the reduction of 3-oxo-1,8-cineole on a 5 mmol scale. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
3-oxo-1,8-cineole≥98%Commercial SourceEnsure starting material is dry.
Lithium Aluminum Hydride (LiAlH₄)95%, powderSigma-AldrichHandle with extreme care.[8]
Diethyl ether (Et₂O), Anhydrous≥99.7%, DriSolv®EMD MilliporeUse freshly opened bottle or freshly distilled.
Sodium Sulfate (Na₂SO₄), AnhydrousACS Reagent GradeFisher ScientificFor drying organic extracts.
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor workup.
Saturated Sodium Chloride (Brine)N/ALab-preparedFor washing organic extracts.
Nitrogen (N₂) or Argon (Ar)High PurityLocal SupplierFor inert atmosphere.
Equipment Setup
  • Three-necked round-bottom flask (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas inlet/outlet adapter, oven-dried

  • Dropping funnel, oven-dried

  • Ice-water bath

  • Inert gas supply (N₂ or Ar) with a bubbler

  • Standard glassware for workup (separatory funnel, flasks, etc.)

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}

Diagram 2: Experimental Workflow. A summary of the key stages from setup to product purification.

Step-by-Step Procedure
  • Apparatus Setup: Assemble the oven-dried three-necked flask with a stir bar, condenser (with N₂ inlet), and a dropping funnel. Flame-dry the apparatus under a flow of nitrogen and allow it to cool to room temperature. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, suspend LiAlH₄ (0.057 g, 1.5 mmol, 0.3 eq) in 15 mL of anhydrous diethyl ether.

    • In the dropping funnel, dissolve 3-oxo-1,8-cineole (0.84 g, 5.0 mmol, 1.0 eq) in 10 mL of anhydrous diethyl ether.

  • Reaction Execution:

    • Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath.

    • Add the solution of 3-oxo-1,8-cineole dropwise from the dropping funnel to the LiAlH₄ suspension over 20-30 minutes. A gentle evolution of gas may be observed. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Reaction Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C in an ice-water bath.

    • CAUTION: The following steps are exothermic and produce hydrogen gas. Perform additions very slowly and cautiously.

    • Sequentially and dropwise, add the following: i. 0.06 mL of water ii. 0.06 mL of 15% aqueous sodium hydroxide (NaOH) solution iii. 0.18 mL of water

    • A granular white precipitate of aluminum salts should form. Remove the ice bath and stir the mixture vigorously for 15-30 minutes.

  • Isolation and Purification:

    • Add a small amount of anhydrous sodium sulfate to the mixture to ensure all water is sequestered.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of diethyl ether.

    • Combine the filtrate and washings in a separatory funnel. Wash the organic layer sequentially with water and then with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3α-hydroxycineole.

Results and Characterization

The reaction is expected to yield 3α-hydroxycineole as the major product with high diastereoselectivity.

Expected Outcome
ParameterExpected Value
Product3α-hydroxycineole
Yield> 90% (after purification)
Diastereomeric Ratio> 95:5 (3α : 3β)
Physical AppearanceWhite crystalline solid or oil
Product Characterization
  • NMR Spectroscopy (¹H and ¹³C): The stereochemistry of the product can be confirmed by analyzing the coupling constants and chemical shifts of the proton at C3. The exo-alcohol (3α) and endo-alcohol (3β) will have distinct spectral signatures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the diastereomeric ratio of the product mixture and confirm the molecular weight (170.25 g/mol ).

  • Infrared (IR) Spectroscopy: Appearance of a broad O-H stretching band (approx. 3300-3500 cm⁻¹) and disappearance of the C=O stretching band (approx. 1725 cm⁻¹) from the starting material.

Safety Precautions

Lithium aluminum hydride is a highly reactive, water-sensitive, and flammable solid. Severe caution must be exercised at all times.

  • Handling: Always handle LiAlH₄ in an inert atmosphere (glovebox or under a nitrogen/argon stream).[8] Avoid inhalation of the powder and any contact with skin or eyes. Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.

  • Reaction Conditions: LiAlH₄ reacts violently with water and protic solvents, releasing flammable hydrogen gas.[2] Ensure all glassware is scrupulously dried and all solvents are anhydrous.

  • Quenching: The workup procedure must be performed slowly and behind a safety shield, especially on a larger scale. The initial addition of water is highly exothermic.

  • Fire Safety: Do not use water or carbon dioxide fire extinguishers on a LiAlH₄ fire. A Class D dry powder extinguisher (for combustible metals) or dry sand must be available in the immediate vicinity.[8]

  • Disposal: Unused LiAlH₄ and reaction residues must be quenched and disposed of according to institutional safety guidelines. A common method is the slow addition to a stirred solution of ethyl acetate in an inert solvent.

References

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Organic Synthesis and Reaction Engineering. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Reduction of Camphor. [Link]

  • CER, Chemical Education Resources. (2015, September 23). Experiment 19: REDUCTION WITH NaBH4: STERIC AND CONJUGATION EFFECTS. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • Ashby, E. C., & Boone, J. R. (1976). METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. Georgia Institute of Technology. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Odinity. (2013, November 20). Reduction of Camphor: Lab Experiment. [Link]

  • LibreTexts Chemistry. (2019, June 5). 20.4: Reduction of Aldehydes and Ketones. [Link]

  • Carman, R. M., Robinson, W. T., & Wallis, C. J. (2005). The 3-Hydroxycineoles. Australian Journal of Chemistry, 58(10), 785-791. [Link]

Sources

Application Notes and Protocols: 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one as a Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of Rigid Bicyclic Scaffolds in Stereocontrolled Synthesis

In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has driven the development of sophisticated asymmetric methodologies. Chiral building blocks, derived from the "chiral pool" or prepared by asymmetric synthesis, serve as foundational scaffolds for the construction of complex molecular architectures. Among these, rigid bicyclic systems are of particular interest due to their conformationally restricted nature, which can translate into high levels of stereochemical control in chemical transformations.

This application note explores the potential of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one, a chiral bicyclic ketone, as a versatile building block for asymmetric synthesis. While direct applications of this specific ketone are not yet extensively documented in the literature, its rigid framework, featuring a sterically demanding gem-dimethyl group and a defined three-dimensional structure, makes it an excellent candidate for directing stereoselective reactions. This guide will provide detailed protocols for the synthesis of this chiral building block and propose its application in key stereoselective transformations based on well-established principles of asymmetric synthesis.

Part 1: Synthesis of the Chiral Building Block

The target ketone, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one, can be accessed from its corresponding secondary alcohol, (1S,4R,5R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol. The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, and several mild and efficient methods are available. We present here two reliable protocols using Dess-Martin periodinane and a Swern oxidation, respectively.

Protocol 1.1: Dess-Martin Oxidation of (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol

The Dess-Martin oxidation is a highly reliable and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is known for its operational simplicity and tolerance of a wide range of functional groups.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol product 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one reactant->product CH2Cl2, rt reagent Dess-Martin Periodinane (DMP)

Figure 1: Dess-Martin oxidation of the precursor alcohol.

Materials:

  • (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol (1.0 equiv)

  • Dess-Martin Periodinane (DMP) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of (1S,4R,5R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol (1.0 g, 5.87 mmol) in anhydrous CH₂Cl₂ (30 mL) under a nitrogen atmosphere, add Dess-Martin periodinane (3.74 g, 8.81 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with Et₂O (50 mL) and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ solution (50 mL) and saturated aqueous Na₂S₂O₃ solution (50 mL).

  • Stir the biphasic mixture vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with Et₂O (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ketone.

Protocol 1.2: Swern Oxidation of (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol

The Swern oxidation is another classic and mild method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is particularly useful for sensitive substrates as it is performed at very low temperatures.

Materials:

  • (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol (1.0 equiv)

  • Oxalyl chloride ((COCl)₂) (1.5 equiv)

  • Dimethyl sulfoxide (DMSO) (3.0 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a solution of oxalyl chloride (0.74 mL, 8.81 mmol) in anhydrous CH₂Cl₂ (20 mL) at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of DMSO (1.25 mL, 17.6 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (1S,4R,5R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol (1.0 g, 5.87 mmol) in anhydrous CH₂Cl₂ (10 mL) dropwise over 15 minutes.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (4.1 mL, 29.4 mmol) dropwise, and stir the mixture for 30 minutes at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction by adding water (30 mL).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target ketone.

Part 2: Proposed Applications in Asymmetric Synthesis

The rigid bicyclo[2.2.2]octane framework of the title ketone provides a well-defined steric environment around the carbonyl group and the adjacent α-carbons. This allows for predictable facial selectivity in nucleophilic additions and stereocontrolled formation of enolates for subsequent reactions.

Application 2.1: Diastereoselective Nucleophilic Addition to the Carbonyl Group

The addition of organometallic reagents or hydrides to the carbonyl group of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one is expected to proceed with high diastereoselectivity. The approach of the nucleophile will be directed to the less sterically hindered face of the carbonyl. The "top" (exo) face is shielded by the gem-dimethyl group at C3, thus favoring the attack from the "bottom" (endo) face.

G cluster_reactants Reactants cluster_products Predicted Major Product reactant 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one product Tertiary alcohol (endo-attack) reactant->product 1. Et2O, 0 °C 2. H3O+ reagent R-M (e.g., MeMgBr)

Figure 2: Predicted outcome of nucleophilic addition.

Protocol 2.1.1: Diastereoselective Grignard Addition

Materials:

  • 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O (1.2 equiv)

  • Diethyl ether (Et₂O), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

  • To a solution of the ketone (200 mg, 1.19 mmol) in anhydrous Et₂O (10 mL) at 0 °C under a nitrogen atmosphere, add MeMgBr (0.48 mL, 1.43 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Separate the layers and extract the aqueous layer with Et₂O (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. Purify by column chromatography to isolate the major diastereomer.

Expected Outcome: The major product will be the tertiary alcohol resulting from the addition of the methyl group to the endo face of the carbonyl.

ReagentPredicted Major DiastereomerRationale
MeMgBrendo-OH, exo-MeAttack from the less hindered endo face.
LiAlH₄endo-OH, exo-HHydride delivery to the less hindered endo face.
PhLiendo-OH, exo-PhAttack of the bulky nucleophile from the less hindered face.
Application 2.2: Stereoselective α-Alkylation via Enolate Formation

The formation of an enolate from 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one followed by quenching with an electrophile is another avenue for stereocontrolled synthesis. Deprotonation at the C6 position is expected to be favored due to less steric hindrance compared to the C4 bridgehead position. The approach of the electrophile to the resulting enolate should also be subject to steric control, favoring addition from the less hindered face.

G cluster_reactants Reactants cluster_products Predicted Major Product reactant 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one product 6-alkylated ketone reactant->product reagent1 1. LDA, THF, -78 °C reagent2 2. R-X (e.g., MeI) G cluster_reactants Reactants cluster_products Predicted Major Product reactant 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one product Lactone reactant->product CH2Cl2 reagent m-CPBA

The Untapped Potential of 1,8-Epoxy-p-menthan-3-one in Enantioselective Synthesis: A Review of Current Landscape

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Epoxy-p-menthan-3-one, a chiral bicyclic ketone derived from the abundant natural monoterpene limonene, presents an intriguing yet underexplored scaffold for applications in enantioselective synthesis. Despite its rigid conformational structure and multiple stereocenters, a comprehensive review of the scientific literature reveals a notable absence of its use as a mainstream chiral auxiliary, organocatalyst, or foundational building block in the stereocontrolled synthesis of complex molecules. This guide provides an overview of the current landscape, highlighting the potential of this molecule by examining the applications of structurally related p-menthane derivatives and analogous epoxy ketones. While direct protocols for 1,8-epoxy-p-menthan-3-one are not established, this document aims to stimulate research by outlining promising avenues for its application and providing foundational knowledge from related systems.

Introduction: The Allure of Chiral Terpenoids

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from nature, which serve as valuable starting materials for asymmetric synthesis.[1] Terpenes, such as limonene and its derivatives, are a cornerstone of the chiral pool, offering a diverse array of stereochemically rich scaffolds.[1] The p-menthane skeleton, in particular, has been a fertile ground for the development of chiral auxiliaries and catalysts.[2] The rigid cyclohexane ring of p-menthane derivatives provides a well-defined steric environment, crucial for inducing stereoselectivity in chemical reactions.

1,8-Epoxy-p-menthan-3-one, also known as eucalyptol oxide or cineole oxide, possesses a unique combination of functionalities: a ketone, an ether bridge, and multiple stereocenters. This rigid, bicyclic structure could, in theory, offer excellent stereochemical control in reactions at the carbonyl group or in its vicinity. However, despite these promising features, its application in enantioselective synthesis remains largely uncharted territory.

Potential Applications in Enantioselective Synthesis

While direct applications of 1,8-epoxy-p-menthan-3-one are not well-documented, we can infer its potential by examining the roles of similar structures in asymmetric synthesis.

As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[3] The auxiliary is then removed to yield the desired enantiomerically enriched product. The rigid framework of 1,8-epoxy-p-menthan-3-one makes it a candidate for development as a chiral auxiliary.

Conceptual Workflow:

G cluster_0 Chiral Auxiliary Workflow Prochiral Prochiral Substrate Attach Attachment of 1,8-epoxy-p-menthan-3-one (as chiral auxiliary) Prochiral->Attach Diastereoselective Diastereoselective Reaction Attach->Diastereoselective Cleavage Cleavage of Auxiliary Diastereoselective->Cleavage Product Enantiomerically Enriched Product Cleavage->Product Recovered Recovered Auxiliary Cleavage->Recovered

Conceptual Chiral Auxiliary Workflow.

The ketone functionality of 1,8-epoxy-p-menthan-3-one could be transformed into a directing group, for example, through conversion to an amino or hydroxyl group, which can then be attached to a substrate. The steric bulk and fixed conformation of the bicyclic system would then influence the facial selectivity of nucleophilic or electrophilic attacks on the substrate.

As a Chiral Building Block

The intrinsic chirality of 1,8-epoxy-p-menthan-3-one makes it a potential starting material for the synthesis of complex natural products and pharmaceuticals.[4] The epoxy ketone functionality is a versatile handle for a variety of transformations, including nucleophilic additions to the carbonyl, ring-opening of the epoxide, and modifications of the cyclohexane ring.

Hypothetical Synthetic Transformations:

  • Nucleophilic Addition to the Carbonyl: The stereochemical outcome of the addition of organometallic reagents or enolates to the ketone would be dictated by the steric hindrance imposed by the epoxy bridge and the methyl groups. This could lead to the diastereoselective formation of tertiary alcohols.

  • Epoxide Ring-Opening: The ether linkage can be cleaved under acidic or basic conditions with various nucleophiles. The regioselectivity and stereoselectivity of this opening would be influenced by the neighboring ketone and the overall ring conformation, providing access to functionalized p-menthane diols.

  • Baeyer-Villiger Oxidation: Oxidation of the ketone could lead to the formation of a chiral lactone, a common motif in many biologically active molecules.

Insights from Structurally Related Compounds

The synthetic utility of other p-menthane derivatives and epoxy ketones provides a roadmap for exploring the potential of 1,8-epoxy-p-menthan-3-one.

p-Menthane Derivatives in Asymmetric Synthesis

While a direct analogue, p-menthane-3,8-diol, has been investigated and found not to be a practical chiral auxiliary, other menthol-derived auxiliaries have seen successful application.[5] This suggests that derivatization of the 1,8-epoxy-p-menthan-3-one core may be necessary to unlock its potential as a chiral controller.

Epoxy Ketones as Versatile Intermediates

Enantiomerically enriched α,β-epoxy ketones are recognized as valuable chiral building blocks in organic synthesis.[4] They can undergo a variety of stereocontrolled transformations, including reductions, rearrangements, and ring-openings, to generate a diverse range of chiral products. Although 1,8-epoxy-p-menthan-3-one is not an α,β-epoxy ketone, the principles of stereocontrol in reactions involving epoxy ketones are relevant.

Future Directions and Research Opportunities

The lack of established protocols for the enantioselective applications of 1,8-epoxy-p-menthan-3-one represents a significant research opportunity. Key areas for future investigation include:

  • Systematic Study of Diastereoselective Reactions: A thorough investigation of nucleophilic additions to the carbonyl group with a wide range of reagents is needed to map the facial selectivity of the ketone.

  • Development of Chiral Auxiliaries: Derivatization of the ketone into functional groups suitable for attachment to substrates could lead to the development of a new class of chiral auxiliaries.

  • Application in Organocatalysis: The chiral scaffold of 1,8-epoxy-p-menthan-3-one could be incorporated into the design of novel organocatalysts for various asymmetric transformations.

  • Total Synthesis of Natural Products: The use of 1,8-epoxy-p-menthan-3-one as a chiral starting material for the synthesis of complex molecules would be a compelling demonstration of its synthetic utility.

Conclusion

1,8-Epoxy-p-menthan-3-one stands as a chiral molecule with significant untapped potential in the field of enantioselective synthesis. While the current body of scientific literature does not provide specific application notes or protocols for its use, the principles of asymmetric induction and the successful applications of related p-menthane derivatives and epoxy ketones offer a strong foundation for future research. The exploration of this readily accessible, chiral building block could lead to the development of novel and efficient methods for the synthesis of enantiomerically pure compounds, with broad implications for the pharmaceutical and chemical industries. Further investigation into the stereoselective transformations of this intriguing molecule is highly encouraged.

References

A comprehensive list of references is not provided due to the lack of direct literature on the specified applications of 1,8-epoxy-p-menthan-3-one. The information and concepts presented are based on general principles of asymmetric synthesis and knowledge of related chemical systems. The following citations provide background on the broader topics discussed:

  • BenchChem. Application Notes and Protocols: The Use of p-Menthane-3,8-diol as a Chiral Auxiliary in Asymmetric Synthesis. Accessed March 10, 2026.
  • Brill, Z. G., Condakes, M. L., Ting, C. P., & Maimone, T. J. (2017). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Chemical reviews, 117(18), 11753–11795.
  • Semantic Scholar. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accessed March 10, 2026.
  • ResearchGate. Epoxy ketones as versatile building blocks in organic synthesis. Accessed March 10, 2026.
  • Kobler, C., & Effenberger, F. (2005). Stereoselective Synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol. Chemistry, 11(9), 2783-7.
  • Organic & Biomolecular Chemistry. Asymmetric catalytic aza-Morita–Baylis–Hillman reaction for the synthesis of 3-substituted-3-aminooxindoles with chiral quaternary carbon centers. Accessed March 10, 2026.
  • University of Victoria. Chapter 45 — Asymmetric synthesis. Accessed March 10, 2026.
  • ResearchGate. Synthesis of 1,8-cineole and 1,4-cineole by isomerization of α-terpineol catalyzed by heteropoly acid. Accessed March 10, 2026.
  • Biomimetic Enantioselective Total Synthesis of (–)-Robustanoids A, B and Analogs. Accessed March 10, 2026.
  • Purdue University. The Ghosh Laboratory: New Asymmetric Synthesis Research. Accessed March 10, 2026.
  • CORE. The catalystic asymmetric synthesis of optically active epoxy ketones Marsman, Bertha Gerda. Accessed March 10, 2026.
  • The Royal Society of Chemistry.
  • RSC Publishing. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Accessed March 10, 2026.
  • ResearchGate. (PDF) Stereoselective reactions of α,β-epoxy-aldehydes; the formation of “chelation controlled” products. Accessed March 10, 2026.
  • PubMed. One-pot asymmetric synthesis of acyclic chiral epoxy alcohols via tandem vinylation-epoxidation with dioxygen. Accessed March 10, 2026.
  • ResearchGate.
  • Organic Chemistry Portal. Highly Enantio- and Diastereoselective One-Pot Synthesis of Acyclic Epoxy Alcohols with Three Contiguous Stereocenters. Accessed March 10, 2026.
  • ACS Figshare. Catalytic Asymmetric Synthesis of Chiral γ‑Amino Ketones via Umpolung Reactions of Imines. Accessed March 10, 2026.
  • Krainova, G., Beloglazova, Y., Dmitriev, M., & Grishko, V. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. Molecules, 28(2), 543.
  • Semantic Scholar. Selective transformations of 2,3-epoxy alcohols and related derivatives. Strategies for nucleophilic attack at carbon-3 or carbon-2. Accessed March 10, 2026.
  • ChemicalBook. epoxy-p-menthene,(3R,4S,8R)-3,9-epoxy-1-p-menthene synthesis. Accessed March 10, 2026.
  • eScholarship, University of California. Total Synthesis of Terpenoid and Alkaloid Natural Products. Accessed March 10, 2026.
  • Lange, B. M. (2015). Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene. Advances in biochemical engineering/biotechnology, 148, 319–353.
  • Chemical Communications. Engineered P450pyr monooxygenase for asymmetric epoxidation of alkenes with unique and high enantioselectivity. Accessed March 10, 2026.
  • The Good Scents Company. para-menthan-3-one. Accessed March 10, 2026.

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Application Notes & Protocols: A Guide to Pig Liver Esterase (PLE)-Mediated Hydrolysis for Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Biocatalysis in Chiral Synthesis

In the landscape of modern pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity. The differential pharmacological and toxicological profiles of enantiomers demand precise stereochemical control in synthesis. Among the array of tools available for achieving this, biocatalysis stands out for its exceptional selectivity, mild reaction conditions, and environmentally benign nature. Pig Liver Esterase (PLE, EC 3.1.1.1) has long been a cornerstone of biocatalytic methods, prized for its broad substrate tolerance and high stereoselectivity in the asymmetric hydrolysis of esters.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PLE, detailing the principles of its application, robust experimental protocols, and strategies for optimizing reaction outcomes. We will delve into the causality behind experimental choices, ensuring that the protocols described are not just a series of steps, but a self-validating system grounded in scientific integrity.

Biochemical Profile and Mechanism of Pig Liver Esterase

Pig Liver Esterase is a serine hydrolase that catalyzes the cleavage of carboxylic acid esters into the corresponding carboxylic acid and alcohol.[3][4] The catalytic activity stems from a classic catalytic triad (Ser-His-Asp/Glu) within the enzyme's active site. The reaction proceeds via a nucleophilic attack by the active site serine on the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the formation of a covalent acyl-enzyme intermediate and the release of the alcohol. Finally, a water molecule hydrolyzes the acyl-enzyme complex, releasing the carboxylic acid and regenerating the active enzyme.[1][2]

A crucial characteristic of commercial PLE preparations is that they are not a single protein but a mixture of several isoenzymes (e.g., α, β, γ-PLE).[5][6] These isoenzymes can exhibit different substrate specificities and enantioselectivities, which historically led to issues with reproducibility.[5][6] The advent of recombinant, single-isoform PLE has provided a powerful solution to this challenge, offering enhanced consistency for synthetic applications.[6][7]

Property Value / Description Source(s)
EC Number 3.1.1.1[1]
Molecular Weight ~168 kDa (trimer of ~60 kDa monomers)[2]
Optimal pH 7.0 - 8.0[8][9]
Optimal Temperature 25°C - 45°C (balance between activity and stability)[9][10]
Catalytic Mechanism Serine Hydrolase[1][2]
Source Porcine Liver (crude), Recombinant expression systems (e.g., E. coli)[5][6]

Core Principles of PLE-Mediated Asymmetric Synthesis

PLE is primarily employed in two strategic modes for generating chiral molecules: kinetic resolution and desymmetrization. The choice depends on the nature of the starting material.

  • Kinetic Resolution of Racemic Esters : In this process, a racemic mixture of a chiral ester is subjected to hydrolysis. The enzyme, being chiral, interacts differently with each enantiomer, forming diastereomeric transition states. This results in one enantiomer reacting significantly faster (kfast) than the other (kslow). The reaction is stopped ideally at or before 50% conversion, yielding an enantioenriched carboxylic acid (from the fast-reacting enantiomer) and the unreacted, enantioenriched ester (the slow-reacting enantiomer). A significant drawback of this method is the maximum theoretical yield of 50% for a single enantiomeric product.[1][11]

  • Desymmetrization of Prochiral or meso-Diesters : This elegant strategy overcomes the 50% yield limitation of kinetic resolution.[1] It involves a starting material that is achiral but contains two enantiotopic ester groups (i.e., groups that are mirror images of each other). PLE selectively hydrolyzes only one of these groups, converting the achiral substrate into a single enantiomer of a chiral monoester product.[2][10] This approach can theoretically achieve a 100% yield of a highly enantioenriched product.

G cluster_0 A) Kinetic Resolution of Racemic Ester cluster_1 B) Desymmetrization of meso-Diester racemate Racemic Ester (R-Ester + S-Ester) ple_a PLE racemate->ple_a k_fast / k_slow acid Enantioenriched Acid (e.g., S-Acid) ple_a->acid Fast ester Enantioenriched Ester (e.g., R-Ester) ple_a->ester Slow (unreacted) meso meso-Diester (Achiral) ple_b PLE meso->ple_b Enantioselective Hydrolysis chiral_monoester Chiral Monoester (Single Enantiomer) ple_b->chiral_monoester

Caption: Strategies for PLE-mediated asymmetric hydrolysis.

General Protocol for a Preparative-Scale PLE Hydrolysis

This protocol provides a robust framework for a typical PLE-mediated hydrolysis at a preparative scale (e.g., 5-20 mmol). The key to success is maintaining a constant pH, as the reaction produces a carboxylic acid.

Materials and Reagents
  • Pig Liver Esterase (lyophilized powder or suspension)

  • Substrate (ester)

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.5

  • Titrant: 0.1 - 1.0 M Sodium Hydroxide (NaOH), standardized

  • Co-solvent (if needed): Dimethyl sulfoxide (DMSO), acetone, or ethanol

  • Extraction Solvents: Diethyl ether or Ethyl acetate

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • pH meter or pH-stat apparatus

  • Stir plate and stir bar

  • Reaction vessel (e.g., jacketed beaker for temperature control)

Step-by-Step Methodology
  • Reaction Setup :

    • To a temperature-controlled reaction vessel, add the substrate (1.0 eq).

    • If the substrate has poor aqueous solubility, dissolve it first in a minimal volume of a water-miscible organic co-solvent (e.g., 5-10% v/v of the total reaction volume). Causality: Using a co-solvent ensures the substrate is available to the enzyme, but excessive amounts can denature the enzyme or reduce enantioselectivity.[10][12]

    • Add the phosphate buffer to achieve the desired substrate concentration (typically 10-100 mM).

    • Begin stirring and allow the mixture to equilibrate to the target temperature (e.g., 25°C).[9]

  • Enzyme Addition and pH Control :

    • Calibrate a pH meter and place the electrode in the reaction mixture.

    • Dissolve the Pig Liver Esterase in a small amount of cold buffer and add it to the reaction vessel. The amount of enzyme (enzyme loading) is a critical parameter to optimize, typically ranging from 50-200 units per mmol of substrate.[13]

    • Immediately begin maintaining the pH at the desired setpoint (e.g., pH 7.5) by the controlled, dropwise addition of the NaOH solution. This can be done manually with a burette or automatically with a pH-stat.[8][13] Causality: As the ester is hydrolyzed, the resulting carboxylic acid will lower the pH. Since enzyme activity is highly pH-dependent, maintaining the optimal pH is crucial for both the reaction rate and enzyme stability.[9]

  • Reaction Monitoring :

    • The reaction progress is directly monitored by the volume of NaOH consumed. The reaction is complete (or at the desired conversion) when the theoretical amount of titrant has been added (e.g., 1.0 equivalent for desymmetrization or 0.5 equivalents for a 50% conversion kinetic resolution).

    • Alternatively, small aliquots can be withdrawn periodically, quenched (e.g., with acid), extracted, and analyzed by TLC, GC, or HPLC to monitor the disappearance of starting material and the appearance of the product.

  • Work-up and Product Isolation :

    • Once the desired conversion is reached, stop the reaction by acidifying the mixture to pH ~2-3 with 1 M HCl. This protonates the product carboxylic acid, making it extractable into an organic solvent, and also denatures the enzyme.

    • Extract the aqueous mixture thoroughly with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

    • To isolate the acid product : Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • To isolate the unreacted ester (in a kinetic resolution) : After the initial acidic extraction, basify the aqueous layer to pH ~8-9 and perform a second series of extractions with fresh organic solvent. Combine these extracts, dry, and concentrate.

  • Analysis of Enantiomeric Excess (ee) :

    • The enantiomeric purity of the product (and/or unreacted starting material) must be determined. This typically requires conversion to a derivative or direct analysis using a chiral stationary phase.

    • Methods : Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the most common and reliable methods.[14][15] The product may need to be derivatized (e.g., converted to a methyl ester with diazomethane) for GC analysis.

G sub 1. Substrate Prep Dissolve ester in buffer (add co-solvent if needed) setup 2. Reaction Setup Add substrate solution to temperature-controlled vessel sub->setup enzyme 3. Enzyme Addition Add PLE solution to start reaction setup->enzyme ph_control 4. pH Control & Monitoring Maintain pH 7-8 with NaOH. Monitor base consumption. enzyme->ph_control workup 5. Reaction Quench & Work-up Acidify to pH 2-3. Perform liquid-liquid extraction. ph_control->workup At desired conversion analysis 6. Analysis Determine yield and ee (Chiral HPLC/GC) workup->analysis

Caption: Experimental workflow for PLE-mediated hydrolysis.

Optimization of Key Experimental Parameters

Achieving high yield and excellent enantioselectivity often requires careful optimization of reaction conditions. The following parameters have the most significant impact on the outcome.

ParameterRationale and Optimization Strategy
pH Rationale : PLE activity is bell-shaped with respect to pH, typically optimal between 7 and 8. Deviations can lead to reduced activity or irreversible denaturation.[9] Strategy : Screen pH values from 6.5 to 8.5. Use a pH-stat for precise control during preparative runs. The optimal pH can be substrate-dependent.
Temperature Rationale : Higher temperatures increase the reaction rate but can decrease enzyme stability and, in some cases, lower the enantioselectivity (E-value).[9] Strategy : Run initial screens at room temperature (~25°C). If enantioselectivity is low, attempt the reaction at lower temperatures (e.g., 4-15°C). Be prepared for significantly longer reaction times.[10][16]
Co-solvent Rationale : Required for substrates with poor water solubility. However, organic solvents can strip essential water from the enzyme's hydration shell, reducing activity, or alter the enzyme's conformation, affecting selectivity.[10] Strategy : Use the minimum amount of a water-miscible solvent (DMSO, acetone, t-butanol, ethanol) necessary to dissolve the substrate, typically <20% (v/v). Screen different co-solvents, as they can have a dramatic and unpredictable effect on the E-value.
Enzyme Immobilization Rationale : Covalently attaching or adsorbing PLE to a solid support simplifies enzyme removal from the reaction mixture, enhances stability, and allows for enzyme recycling, which is critical for process economy.[17] Strategy : Commercially available immobilized PLE, such as on Eupergit® C, can be used directly.[18] These are typically filtered off at the end of the reaction.
Additives Rationale : Certain compounds can act as competitive nucleophiles or alter the active site environment, sometimes leading to enhanced enantioselectivity.[19] Strategy : The addition of nucleophiles like tris(hydroxymethyl)aminomethane (Tris) has been shown to improve enantioselectivity in specific cases by intercepting one of the diastereomeric acyl-enzyme intermediates at a different rate.[19] This is an advanced strategy to be explored if standard optimization fails.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme (improper storage/handling).2. Poor substrate solubility.3. Incorrect pH or temperature.1. Use a fresh batch of enzyme or test activity with a standard substrate (e.g., ethyl butyrate).2. Increase the percentage of co-solvent or try a different co-solvent.3. Verify pH meter calibration and ensure the reaction is at an appropriate temperature.
Low Enantioselectivity (ee) 1. Sub-optimal reaction conditions (pH, temp, co-solvent).2. The substrate is inherently a poor fit for PLE's active site.3. Racemization of product or starting material under reaction conditions.[11]1. Systematically screen temperature, pH, and co-solvents (see Optimization section). Lowering the temperature is often a good first step.[16]2. Consider a different hydrolase (lipase, other esterase) or a different synthetic strategy.3. Check the stability of the chiral product/substrate under the reaction conditions (pH 7.5, buffer) in the absence of the enzyme.
Reaction Stalls or is Irreproducible 1. Product inhibition (the produced acid or alcohol inhibits the enzyme).2. Enzyme denaturation over the reaction time.3. Batch-to-batch variability of crude PLE preparations.[6]1. Run the reaction at a lower substrate concentration.2. Use an immobilized enzyme for better stability or run at a lower temperature.3. Use a recombinant single-isoform PLE for consistent results. If using crude PLE, characterize each new batch.

References

  • Asymmetric ester hydrolysis with pig-liver esterase. (n.d.). In Wikipedia. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDIEgag_rltW2X9K4zGoM5j8KLkr-HETP82VamwU3cW42eP3_AoFpXGJu1259aMVxP2GHzcPeOcX40uDF3rYB23lCM5KssH7TJMQG3LJNN9XZR9PaWLdSgfmRw2bpL9si7O9AOeIQBP-Dk7ll-QHiJFBvywuexPkNEnkUq-7J09g0EbAKTnDukTFx6_g==
  • Dominguez de Maria, P., Garcia-Burgos, C. A., Bargeman, G., & van Gemert, R. W. (2007). Pig Liver Esterase (PLE) as Biocatalyst in Organic Synthesis: From Nature to Cloning and to Practical Applications. Synthesis, 10, 1439-1452. Available from: [Link]

  • Carvalho, F., Prazeres, D. M. F., & Cabral, J. M. S. (2001). Immobilisation of pig liver esterase in hollow fibre membranes. Enzyme and Microbial Technology, 29(10), 625-634. Available from: [Link]

  • Xie, W., et al. (2021). Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. Frontiers in Immunology. Available from: [Link]

  • Barker, D. L., & Jencks, W. P. (1969). Pig liver esterase. Physical properties. Biochemistry, 8(10), 3879-89. Available from: [Link]

  • Barker, D. L., & Jencks, W. P. (1969). Pig liver esterase. Some kinetic properties. Biochemistry, 8(10), 3890-7. Available from: [Link]

  • Asymmetric ester hydrolysis with pig-liver esterase. (n.d.). Grokipedia. Retrieved from [Link]

  • Mori, K., & Sakakibara, M. (1996). Research on the pig liver esterase (PLE)-catalyzed kinetic resolution of half-esters derived from prochiral diesters. ResearchGate. Available from: [Link]

  • Kruse, N., et al. (2007). Identification of pig liver esterase variants by tandem mass spectroscopy analysis and their characterization. University of Greifswald Publication Server. Available from: [Link]

  • Tamm, Ch. (1992). Pig Liver Esterase Catalyzed Hydrolysis: Substrate Specificity and Stereoselectivity. SciSpace. Available from: [Link]

  • Barker, D. L., & Jencks, W. P. (1969). Pig liver esterase. Kinetic properties. Biochemistry, 8(10), 3890-3897. Available from: [Link]

  • Gais, H. J., et al. (2001). Activation of Pig Liver Esterase in Organic Media With Organic Polymers: Application to the Enantioselective Acylation of Racemic Functionalized Secondary Alcohols. The Journal of Organic Chemistry, 66(10), 3384-96. Available from: [Link]

  • Jencks, W. P., & Greenzaid, P. (1971). Pig liver esterase. Reactions with alcohols, structure-reactivity correlations, and acyl-enzyme intermediate. Biochemistry, 10(11), 2091-2098. Available from: [Link]

  • Substrate-Enzyme Interaction in Pig Liver Esterase. (2012). Semantic Scholar. Available from: [Link]

  • Muro, A. C., Villecco, M., & Catalán, C. (2006). Stereospecificity of pig liver esterase in the hydrolysis of racemic esters derived from 1,8-cineole. Semantic Scholar. Available from: [Link]

  • Wu, J., et al. (2019). Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences. Scientific Reports, 9(1), 15516. Available from: [Link]

  • Xie, W., et al. (2021). Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. Frontiers in Immunology, 12. Available from: [Link]

  • Novel Regioselective Ester Hydrolysis by Pig-Liver Esterase. (2006). Oxford Academic. Available from: [Link]

  • Dominguez de Maria, P., et al. (2007). Pig Liver Esterase (PLE) as Biocatalyst in Organic Synthesis: From Nature to Cloning and to Practical Applications. University of Twente Research Information. Available from: [Link]

  • Activity and Dynamics of an Enzyme, Pig Liver Esterase, in Near-Anhydrous Conditions. (n.d.). Science. Retrieved from [Link]

  • Statistical analysis of the enantiomeric excess measurement by PEELD. (n.d.). ResearchGate. Retrieved from [Link]

  • Jones, J. B., et al. (1985). Enzymes in organic synthesis. 35. Stereoselective pig liver esterase catalyzed hydrolyses of 3-substituted glutarate diesters. Optimization of enantiomeric excess via reaction conditions control. Canadian Journal of Chemistry, 63(4), 1030-1040. Available from: [Link]

  • PORCINE LIVER ESTERASE. (2021). BBI Solutions. Available from: [Link]

  • Jones, J. B., et al. (1986). Enzymes in organic synthesis. 42. Investigation of the effects of the isozymal composition of pig liver esterase on its stereoselectivity in preparative-scale ester hydrolysis of asymmetric synthetic value. Canadian Journal of Chemistry, 64(6), 1165-1172. Available from: [Link]

  • Recombinant Pig Liver Esterase (PLE) Screening Kit. (n.d.). InnoSyn. Retrieved from [Link]

  • Berglund, P., et al. (1996). Enhanced stereoselectivity in pig liver esterase catalysed diester hydrolysis. The role of a competitive nucleophile. Bioorganic & Medicinal Chemistry, 4(10), 1611-8. Available from: [Link]

  • Hydrolysis with porcine esterase? (2024). ResearchGate. Retrieved from [Link]

  • Al-Qaisi, A. M., & El-Azzouny, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5988. Available from: [Link]

  • Gonçalves, L. R. B., et al. (2000). Kinetic study of the enantioselective hydrolysis of a meso-diester using Pig Liver Esterase. Journal of Chemical Technology & Biotechnology, 75(8), 707-714. Available from: [Link]

  • An Exploration of Pyrrole Groups On the Enantioselectivity of Pig Liver Esterase. (n.d.). The Aquila Digital Community. Retrieved from [Link]

  • D'Orazio, M., et al. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science, 43(9-10), 1899-1911. Available from: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2022). Analyst, 147(14), 3235-3240. Available from: [Link]

  • Jones, J. B., Hinks, R. S., & Hultin, P. G. (1985). Enzymes in organic synthesis. 33. Stereoselective pig liver esterase-catalyzed hydrolyses of meso cyclopentyl-, tetrahydrofuranyl-, and tetrahydrothiophenyl-1,3-diesters. Canadian Journal of Chemistry, 63(2), 452-456. Available from: [Link]

  • Successful Short Desensitization Treatment Protocol with Narrowband UVB Phototherapy (TL-01) in Polymorphic Light Eruption. (2017). Actas Dermo-Sifiliográficas, 108(8), 746-752. Available from: [Link]

  • British Association of Dermatologists and British Photodermatology Group guidelines for narrowband ultraviolet B phototherapy 2022. (2022). British Journal of Dermatology, 187(3), 293-311. Available from: [Link]

  • Treatment Protocols. (n.d.). Phothera Phototherapy. Retrieved from [Link]

Sources

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one as a phenyl ring bioisostere.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-one as an Advanced, Sterically Demanding Phenyl Ring Bioisostere

Executive Summary

The over-reliance on flat, 2D aromatic rings in drug discovery often leads to compounds with poor aqueous solubility, high lipophilicity, and significant metabolic liabilities—a challenge famously addressed by the "Escape from Flatland" paradigm[1]. While saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) have been successfully deployed, the recent introduction of the 2-oxabicyclo[2.2.2]octane core represents a breakthrough in physicochemical optimization[2].

This application note details the use of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one (a highly functionalized derivative of 1,8-cineole) as a premium bioisosteric building block. By combining the solubility-enhancing ether oxygen of the 2-oxa-BCO core with the steric shielding of trimethyl groups and the synthetic versatility of a C5-ketone handle[3], this scaffold serves as an ideal 3D mimic for ortho-substituted or sterically demanding phenyl rings.

Structural & Mechanistic Rationale

The translation of a flat phenyl ring into a 3D bicyclic system requires precise geometric matching. The bridgehead-to-bridgehead distance in the 2-oxabicyclo[2.2.2]octane core is ~2.6 Å, which closely mimics the 2.8 Å distance of a para-substituted phenyl ring[2]. However, the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one scaffold offers three distinct mechanistic advantages:

  • Ether Oxygen (H-Bond Acceptor): Unlike standard carbocyclic BCOs which increase lipophilicity, the incorporated oxygen atom in the 2-oxa-BCO system dramatically lowers clogP and increases aqueous solubility[4].

  • Steric Shielding (Ortho-Mimetic): The gem-dimethyl group at C3 and the methyl group at C1 provide significant steric bulk. This effectively mimics the conformational restriction imposed by ortho-substituted or multi-substituted arenes (e.g., 2,6-dimethylphenyl groups).

  • C5-Ketone Handle: The ketone provides a highly reactive, yet predictable, exit vector for late-stage functionalization, allowing for the installation of amines, alcohols, or carbon-linked pharmacophores[5].

Mechanism Core 1,3,3-trimethyl-2-oxa... Bicyclic Core Prop1 Ether Oxygen Lowers clogP Core->Prop1 Prop2 sp3 Hybridization Improves Solubility Core->Prop2 Prop3 Trimethyl Groups Steric Shielding Core->Prop3 Prop4 C5-Ketone Exit Vector Tuning Core->Prop4

Fig 1. Causality map of physicochemical improvements driven by the bioisostere's structural features.

Physicochemical Profiling

The following table summarizes the quantitative impact of replacing a standard phenyl ring with various saturated bioisosteres, highlighting the unique space occupied by the 1,3,3-trimethyl-2-oxa-BCO-5-one scaffold.

Table 1: Comparative Physicochemical Properties of Phenyl Ring and Saturated Bioisosteres

ScaffoldBridgehead Distance (Å)Lipophilicity (clogP impact)Aqueous SolubilitySteric Profile
Phenyl Ring 2.8BaselineBaselineFlat (2D)
Bicyclo[2.2.2]octane (BCO) 2.6Increases (+0.5 to +1.0)DecreasesCylindrical
2-Oxabicyclo[2.2.2]octane 2.6Decreases (-1.0 to -1.5)High IncreaseCylindrical
1,3,3-Trimethyl-2-oxa-BCO-5-one ~2.6Moderate Decrease (-0.5)Moderate IncreaseOrtho-mimetic (Bulky)

Synthetic Methodologies & Self-Validating Protocols

To effectively utilize this bioisostere, the C5-ketone must be functionalized to create the desired exit vectors. The rigid bicyclic architecture dictates highly predictable regiochemistry and stereochemistry.

Workflow Target Identify Flat Aromatic Liability (e.g., Poor Solubility, High Toxicity) Scaffold Select Bioisostere Core 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one Target->Scaffold Vector Functionalize Ketone Handle (Reductive Amination / Grignard) Scaffold->Vector Validation In Vitro Validation (Solubility, ADME, Target Affinity) Vector->Validation

Fig 2. Workflow for implementing 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one in scaffold hopping.

Protocol A: Regioselective Enol Triflation & Suzuki Cross-Coupling

Objective: Convert the C5-ketone into a carbon-linked exit vector mimicking a biaryl system. Causality & Design: The C5 ketone is flanked by the C4 bridgehead and the C6 methylene. According to Bredt's rule, the C4 bridgehead lacks alpha-protons and cannot form a double bond. Therefore, deprotonation by a bulky base (KHMDS) is directed exclusively to the C6 position[3]. This absolute regiocontrol prevents the formation of isomeric mixtures.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to -78 °C.

  • Add KHMDS (1.2 equiv, 1M in THF) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Triflation: Add Comins' reagent (1.2 equiv) in THF dropwise. Allow the reaction to warm to room temperature over 2 hours.

  • Validation (Self-Correction): Quench a 50 µL aliquot with saturated aqueous NaHCO3, extract with EtOAc, and analyze via TLC and crude ^1H NMR. The appearance of a single vinylic proton (~5.8 ppm) confirms regiopure Δ5,6-enol triflate formation.

  • Cross-Coupling: To the crude triflate, add the desired aryl boronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (3.0 equiv) in a 4:1 Dioxane/Water mixture. Heat to 90 °C for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Enolization Ketone C5-Ketone Starting Material Base KHMDS (Bulky Base) Ketone->Base C4 C4 Bridgehead (No alpha-protons) Base->C4 Blocked C6 C6 Methylene (Kinetically Accessible) Base->C6 Deprotonation Product Regiopure Δ5,6-Enol Triflate C6->Product

Fig 3. Regioselective enolization dictated by the bicyclic bridgehead architecture.

Protocol B: Stereocontrolled Reductive Amination

Objective: Install an amine exit vector to mimic aniline derivatives. Causality & Design: The gem-dimethyl group at C3 creates severe steric shielding on the endo face of the bicyclic system. During iminium ion reduction, hydride delivery from the mild reducing agent NaBH(OAc)3 occurs preferentially from the less hindered exo face, yielding a highly diastereomerically enriched amine[5].

Step-by-Step Procedure:

  • Imine Formation: Combine the ketone (1.0 equiv) and the primary amine (1.2 equiv) in 1,2-dichloroethane (DCE, 0.3 M).

  • Add Ti(OiPr)4 (2.0 equiv) to drive imine formation, which is necessary due to the steric hindrance around the C5 ketone. Stir at room temperature for 12 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in portions. NaBH(OAc)3 is explicitly chosen over NaBH4 to prevent the premature reduction of any unreacted ketone starting material.

  • Quench & Extraction: Quench with 1N NaOH to precipitate titanium salts. Filter through a pad of Celite and extract the aqueous layer with dichloromethane.

  • Validation (Self-Correction): Analyze the crude product via LC-MS for mass conversion. Determine the diastereomeric ratio (d.r.) via ^1H NMR integration of the C5 methine proton. A d.r. of >95:5 (endo-amine product resulting from exo-hydride attack) validates the stereochemical model.

References

  • Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications 14, 5608 (2023). URL: [Link]

  • Lovering, F., et al. "Escape from Flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry 52, 6752–6756 (2009). URL: [Link]

  • Stepan, A. F., et al. "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor." Journal of Medicinal Chemistry 55, 3414–3424 (2012). URL: [Link]

  • Carman, R. M., & Fletcher, M. T. "Carbonyl transposition and regio- and stereo-specific syntheses of new alcohols, amino-alcohols, and ketones in the monoterpenoid 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane." Journal of the Chemical Society, Perkin Transactions 1 (1980). URL: [Link]

Sources

Application Note: Bamford-Stevens Reaction Protocol for Bicyclic Ketone Tosylhydrazones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The is a foundational synthetic methodology used to convert aliphatic ketones into alkenes via a tosylhydrazone intermediate[1]. When applied to rigid bicyclic systems (e.g., camphor or norbornanone derivatives), the reaction becomes an elegant study in structural reorganization. Because bicyclic frameworks resist standard elimination pathways due to Bredt's Rule, the reactive intermediates are forced into complex rearrangements or transannular insertions. This application note provides a comprehensive, self-validating guide to executing the Bamford-Stevens reaction on bicyclic ketones, detailing how solvent causality dictates the final molecular architecture.

Mechanistic Rationale & Causality

As an application scientist, it is critical to understand that the Bamford-Stevens reaction is not a singular pathway, but a divergent system controlled entirely by the choice of solvent and base[2]. The sequence initiates with the condensation of a bicyclic ketone with p-toluenesulfonylhydrazide to form a stable [3]. Upon treatment with a strong base, the tosylhydrazone is deprotonated, eliminating the sulfinate leaving group to generate a transient diazo compound[1].

From this critical junction, the solvent dictates the fate of the diazo intermediate:

  • Protic Pathway (Thermodynamic Control): In protic solvents (e.g., ethylene glycol), the diazo compound abstracts a proton to form a diazonium ion, which subsequently extrudes nitrogen gas to yield a (carbocation)[2][4]. In strained bicyclic systems like camphor, this carbocation undergoes a rapid Wagner-Meerwein rearrangement to relieve ring strain, yielding rearranged thermodynamic alkenes (e.g., camphene)[2][5].

  • Aprotic Pathway (Kinetic/Insertion Control): In aprotic solvents (e.g., diglyme or DMF), protonation is impossible. Instead, the diazo compound undergoes thermal unimolecular decomposition to generate a highly reactive carbene[2][6]. For bicyclic systems, this carbene typically undergoes intramolecular C-H insertion, yielding tricyclic structures (e.g., tricyclene)[5].

Field-Proven Insight: The choice of base and solvent is your primary vector of control. Using sodium methoxide in ethylene glycol guarantees the carbenium pathway, whereas sodium hydride in diglyme forces the carbene pathway. Note that substituting the base for two equivalents of an alkyllithium reagent shifts the mechanism entirely to the , generating a carbanion that yields the less-substituted kinetic alkene[7].

Experimental Workflow

The following diagram illustrates the divergent logic of the Bamford-Stevens reaction applied to bicyclic systems.

BamfordStevens Ketone Bicyclic Ketone (e.g., Camphor) Tosyl Tosylhydrazone Intermediate Ketone->Tosyl TsNHNH2, H+, Heat Diazo Diazo Compound (Transient) Tosyl->Diazo Strong Base (-TsH) Protic Protic Solvent (Ethylene Glycol) Diazo->Protic Pathway A Aprotic Aprotic Solvent (Diglyme/DMF) Diazo->Aprotic Pathway B Carbenium Carbenium Ion (Wagner-Meerwein Shift) Protic->Carbenium Protonation & -N2 Carbene Carbene (C-H Insertion) Aprotic->Carbene Thermal Decomp. (-N2) Camphene Rearranged Alkene (e.g., Camphene) Carbenium->Camphene -H+ Tricyclene Tricyclic Compound (e.g., Tricyclene) Carbene->Tricyclene Intramolecular Insertion

Divergent mechanistic workflow of the Bamford-Stevens reaction on bicyclic ketones.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system to ensure reproducibility and high fidelity in synthetic drug development environments.

Protocol A: Synthesis of Bicyclic Ketone Tosylhydrazone

Objective: Generate a stable, isolable tosylhydrazone precursor from a bicyclic ketone[8].

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of the bicyclic ketone (e.g., camphor) and 10.5 mmol of p-toluenesulfonylhydrazide in 50 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid (HCl) to catalyze the imine condensation[3].

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 2-4 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2, visualizing with UV and anisaldehyde stain).

  • Isolation: Cool the reaction to 0 °C in an ice bath. The tosylhydrazone will precipitate as a white crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with 10 mL of cold ethanol, and dry under high vacuum.

Self-Validation Check: Verify the product via NMR. The disappearance of the ketone carbonyl carbon (~210 ppm) and the appearance of the imine carbon (~165 ppm) in 13 C NMR confirms complete conversion.

Protocol B: Protic Bamford-Stevens Reaction (Carbenium Pathway)

Objective: Synthesize rearranged bicyclic alkenes via a carbocation intermediate[2].

  • Base Preparation: In a flame-dried Schlenk flask, dissolve 25.0 mmol of sodium metal in 20 mL of anhydrous ethylene glycol to generate sodium glycolate in situ. (Caution: Highly exothermic; perform under inert gas).

  • Substrate Addition: Add 10.0 mmol of the bicyclic tosylhydrazone (from Protocol A) to the solution.

  • Thermal Decomposition: Heat the mixture to 150–160 °C. Nitrogen gas evolution will be immediately visible[9]. Maintain temperature until gas evolution ceases (approx. 1 hour).

  • Quenching & Extraction: Cool to room temperature, dilute with 50 mL of water, and extract with pentane (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and carefully concentrate under reduced pressure (avoiding loss of volatile bicyclic alkenes).

Self-Validation Check: GC-MS analysis should reveal the rearranged alkene (e.g., camphene) as the major thermodynamic product, with minimal unreacted starting material.

Protocol C: Aprotic Bamford-Stevens Reaction (Carbene Pathway)

Objective: Synthesize tricyclic compounds via transannular carbene C-H insertion[5].

  • System Setup: In a flame-dried Schlenk flask under strict argon, suspend 15.0 mmol of sodium methoxide (NaOMe) or sodium hydride (NaH) in 20 mL of anhydrous diglyme[5].

  • Substrate Addition: Add 10.0 mmol of the bicyclic tosylhydrazone.

  • Thermal Decomposition: Heat the mixture to 160 °C. The aprotic environment forces the diazo intermediate to decompose directly into a carbene[1].

  • Workup: After nitrogen evolution ceases, cool the reaction, quench with cold water, and extract with pentane (3 x 30 mL).

  • Isolation: Dry the organic layer over MgSO 4​ and concentrate. Purify via silica gel chromatography or sublimation.

Self-Validation Check: 1 H NMR will show a distinct lack of vinylic protons (if tricyclene is formed) and the appearance of characteristic highly shielded cyclopropane protons (~0.5 - 1.0 ppm).

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and product distribution for camphor tosylhydrazone, illustrating the divergence between the carbenium and carbene pathways[5][7].

Solvent SystemBase UsedTemp (°C)Mechanistic PathwayMajor ProductMinor ProductYield (%)
Ethylene Glycol (Protic) Na metal (Glycolate)160Carbenium IonCamphene (Rearranged Alkene)Tricyclene85 - 90
Diglyme (Aprotic) NaOMe160CarbeneTricyclene (C-H Insertion)Camphene75 - 80
DMF (Aprotic) NaH150CarbeneTricyclene (C-H Insertion)Camphene70 - 75
THF (Aprotic) n-BuLi (2 eq.)-78 to 25Carbanion (Shapiro)2-Bornene (Kinetic Alkene)None>90

Note: The Shapiro reaction (using alkyllithium bases) is included for contrast, as it bypasses the diazo intermediate entirely to form the kinetic alkene.

References

  • Title: Mechanism of Bamford-Stevens Reaction Source: AdiChemistry URL: [Link]

  • Title: Bamford-Stevens Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Bamford–Stevens reaction Source: Wikipedia URL: [Link]

  • Title: Shapiro and Bamford-Stevens reactions – revisited Source: Arkivoc (Arkat USA) URL: [Link]

  • Title: Alkenes from Tosylhydrazones Source: ResearchGate URL: [Link]

  • Title: Tosylhydrazone Source: Wikipedia URL: [Link]

  • Title: Camphor Tosylhydrazone under Aprotic Conditions Source: Journal of the American Chemical Society (via ResearchGate) URL: [Link]

  • Title: Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Advanced GC-MS Analytical Methodologies for the Profiling and Quantification of 1,8-Cineole Oxidation Products

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Pharmacological Context

1,8-Cineole (eucalyptol) is a naturally occurring bicyclic monoterpene ether that serves as the primary active constituent in eucalyptus essential oil. In clinical and pharmaceutical settings, it is widely utilized for the treatment of severe pulmonary diseases, such as asthma and bronchitis, due to its potent mucolytic, bronchodilating, and anti-inflammatory properties[1].

However, in drug development and toxicological profiling, understanding the pharmacokinetic fate of a compound is as critical as its efficacy. Upon ingestion, 1,8-cineole undergoes extensive Phase I metabolism mediated by Cytochrome P450 (CYP450) enzymes[2]. This oxidation yields a diverse array of structural isomers—predominantly 2-hydroxy-1,8-cineole, 3-hydroxy-1,8-cineole, and 9-hydroxy-1,8-cineole—which can undergo further oxidation into oxo-derivatives (e.g., 2-oxo-1,8-cineole)[1]. In mammalian systems, these hydroxylated metabolites are subsequently conjugated with glucuronic acid for urinary excretion[3].

Accurately profiling these oxidation products requires highly resolving analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this application due to its superior capacity to resolve closely related stereoisomers and its robust Electron Ionization (EI) fragmentation libraries.

Metabolic Pathway & Oxidation Logic

The rigid bicyclic structure of 1,8-cineole dictates a highly regioselective oxidation process. The specific carbon position of hydroxylation significantly alters the molecule's polarity, vapor pressure, and chromatographic behavior.

Pathway Cineole 1,8-Cineole (Parent Monoterpene) CYP450 Phase I Oxidation (CYP450 Enzymes) Cineole->CYP450 Hydro2 2-hydroxy-1,8-cineole (Major Metabolite) CYP450->Hydro2 Hydro3 3-hydroxy-1,8-cineole CYP450->Hydro3 Hydro9 9-hydroxy-1,8-cineole CYP450->Hydro9 Oxo2 2-oxo-1,8-cineole Hydro2->Oxo2 Further Oxidation Oxo3 3-oxo-1,8-cineole Hydro3->Oxo3 Further Oxidation

Figure 1. CYP450-mediated oxidation of 1,8-cineole into major hydroxylated and oxo metabolites.

Experimental Design & Rationale

Designing a robust GC-MS method for these metabolites requires addressing two primary analytical challenges: matrix interference and analyte volatility/polarity .

  • Enzymatic Deconjugation: Because mammalian Phase II metabolism rapidly conjugates hydroxylated cineoles into water-soluble glucuronides, direct GC-MS analysis is impossible without thermal degradation[3]. Therefore, an enzymatic hydrolysis step using β-glucuronidase is mandatory to liberate the volatile aglycones prior to extraction.

  • Extraction Chemistry: While Solid Phase Microextraction (SPME) is viable[3], Liquid-Liquid Extraction (LLE) using non-polar solvents like hexane provides exceptional recovery rates (>81%) for both the highly non-polar parent compound and its slightly more polar oxidized derivatives[4].

  • Chromatographic Resolution: A polar nitroterephthalic acid-modified polyethylene glycol column (e.g., DB-FFAP) is highly recommended over standard non-polar DB-5 columns. The DB-FFAP stationary phase provides superior peak symmetry for free hydroxylated compounds without the need for chemical derivatization (e.g., TMS), thereby reducing sample preparation time and analytical variability[1].

Workflow Sample Biological Matrix (Plasma/Urine) Deconjugation Enzymatic Deconjugation Sample->Deconjugation Extraction LLE Extraction (Hexane) Deconjugation->Extraction GC Capillary GC (DB-FFAP / DB-5) Extraction->GC MS MS Detection (EI, SIM Mode) GC->MS Data Quantification & Validation MS->Data

Figure 2. Step-by-step analytical workflow for the GC-MS profiling of 1,8-cineole metabolites.

Detailed Step-by-Step Protocol
Part A: Biological Sample Preparation
  • Aliquoting & Internal Standard Addition: Transfer 1.0 mL of biological fluid (plasma, urine, or microbial broth) into a glass centrifuge tube. Spike the sample with 10 µL of a stable isotope internal standard (e.g., [2H3]-1,8-cineole at 1 µg/mL) to correct for downstream extraction losses[3].

  • Buffering: Add 0.5 mL of 0.1 M sodium acetate buffer (pH 5.0) to optimize the environment for enzymatic activity.

  • Enzymatic Deconjugation: Add 50 µL of β-glucuronidase/arylsulfatase enzyme mixture. Vortex gently and incubate in a shaking water bath at 37°C for 2 hours[3].

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of GC-grade hexane to the hydrolysate. Hexane is selected for its optimal partition coefficient, yielding >80% recovery for 1,8-cineole and its oxidation products[4].

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 3000 × g for 10 minutes at 4°C to break any emulsions.

  • Concentration: Transfer the upper organic (hexane) layer to a clean glass vial. Concentrate the extract under a gentle stream of high-purity nitrogen to a final volume of 100 µL. Transfer to a GC autosampler vial with a micro-insert.

Part B: GC-MS Instrumental Parameters
  • System Configuration: Agilent 7890A/5975C (or equivalent quadrupole GC-MS system) equipped with a Cooled Injection System (CIS)[1].

  • Analytical Column: DB-FFAP capillary column (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness)[1].

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection Parameters: Inject 1.0 µL in splitless mode. Injector temperature set to 250°C.

  • Oven Temperature Program:

    • Initial hold at 40°C for 2 minutes.

    • Ramp at 5°C/min to 240°C.

    • Final hold at 240°C for 10 minutes (Total run time: 52 minutes).

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[2].

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for precise quantification, utilizing the target ions detailed in Section 5.

Data Presentation: Target Ions & Fragmentation Logic

Accurate identification relies on understanding the EI fragmentation pathways. The parent 1,8-cineole yields a molecular ion at m/z 154, with major diagnostic fragments at m/z 43, 81, 108, 111, and 139[5]. Upon biological oxidation (hydroxylation), the molecular weight shifts to 170[2]. For instance, the predominant 2-hydroxy-1,8-cineole metabolite exhibits the M+ ion at m/z 170, alongside characteristic fragments at m/z 43, 71, 82, and 97[6].

Table 1: GC-MS Target Ions for 1,8-Cineole and Major Oxidation Products

Target AnalyteMolecular Weight ( g/mol )Quantifier Ion (m/z)Qualifier Ions (m/z)
1,8-Cineole (Parent) 154.2515443, 81, 108, 111, 139
2-Hydroxy-1,8-cineole 170.2517043, 71, 82, 97
3-Hydroxy-1,8-cineole 170.2517043, 71, 82, 111
9-Hydroxy-1,8-cineole 170.2517043, 69, 95, 125
2-Oxo-1,8-cineole 168.2316841, 69, 83, 111
[2H3]-1,8-Cineole (IS) 157.2715746, 84, 111, 142
Quality Control & Self-Validating System

A protocol is only scientifically valid if it contains internal mechanisms to verify its own accuracy. To ensure the trustworthiness of the data generated by this method, the following self-validating checks must be implemented:

  • Stable Isotope Dilution Assay (SIDA): The inclusion of [2H3]-1,8-cineole prior to sample preparation acts as an absolute internal control[3]. Because the deuterated standard behaves identically to the target analytes during extraction and chromatography, it automatically normalizes any variations in extraction efficiency or instrument drift.

  • Matrix-Matched Calibration: Calibration curves (ranging from 0.01 to 10 µg/mL) must be constructed using analyte-free biological matrices (e.g., synthetic urine or stripped plasma) rather than neat solvents. This accounts for matrix-induced ion enhancement or suppression.

  • Recovery Validation: Prior to analyzing unknown samples, process blank matrices fortified with known concentrations (e.g., 0.25, 0.5, and 1.0 µg/mL) of 1,8-cineole and its oxidation products. Acceptable recovery ranges using the hexane LLE method should fall between 81.76% and 84.23%, with a Relative Standard Deviation (RSD) of <5%[4].

References
  • Title: Characterisation of the Metabolites of 1,8-Cineole Transferred into Human Milk: Concentrations and Ratio of Enantiomers Source: nih.gov URL: [Link]

  • Title: Quantification of 1,8-cineole and of its metabolites in humans using stable isotope dilution assays Source: nih.gov URL: [Link]

  • Title: Typical GC-MS spectra of 1,8-cineole (a), and limonene (b). Source: researchgate.net URL: [Link]

  • Title: In vitro analysis of 1, 8-cineole in the plasma of domestic fowl by Gas Chromatography-Mass Spectrometry Source: researchgate.net URL: [Link]

  • Title: CYP101J2, CYP101J3, and CYP101J4, 1,8-Cineole-Hydroxylating Cytochrome P450 Monooxygenases from Sphingobium yanoikuyae Strain B2 Source: asm.org URL: [Link]

  • Title: Transformed product of 1,8-cineole by Heterobasidion parviporum. I: GC-MS chromatogram... Source: researchgate.net URL: [Link]

Sources

Application Note: Synthesis and Validation of Hypotensive Agents from 2-Oxabicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-proven guide for the synthesis and validation of hypotensive agents utilizing the 2-oxabicyclo[2.2.2]octane scaffold. Designed for medicinal chemists and drug development professionals, this document details the scientific rationale behind utilizing this bridged bicyclic core, elucidates its mechanism of action in vasodilation, and provides self-validating, step-by-step synthetic protocols for generating highly active aminoether derivatives.

Scientific Rationale: The 2-Oxabicyclo[2.2.2]octane Pharmacophore

The para-substituted phenyl ring is a ubiquitous structural element in medicinal chemistry; however, its flat, highly lipophilic nature often leads to poor aqueous solubility and suboptimal metabolic stability. Recent structural chemistry breakthroughs have established the 2-oxabicyclo[2.2.2]octane core as a superior, saturated bioisostere for the phenyl ring[1]. By replacing aromatic rings with this 3D sp³-rich system, drug developers can significantly enhance water solubility and reduce lipophilicity while maintaining the essential geometric vectors required for receptor binding[1].

Beyond bioisosterism, natural derivatives containing this core, such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (commonly known as 1,8-cineole or eucalyptol), possess intrinsic pharmacological activity[2]. These compounds exhibit potent vasodilatory properties, inducing concentration-dependent vascular relaxation in mesenteric arteries and effectively lowering blood pressure[3]. Leveraging this dual utility—both as a physicochemical optimizer and a biologically active scaffold—synthetic efforts have yielded novel aminoether derivatives of 2-oxabicyclo[2.2.2]octan-6-ones that demonstrate profound hypotensive, antiarrhythmic, and local anesthetic activities[4].

Mechanistic Insights: Vasodilation & Hypotensive Action

The hypotensive efficacy of 2-oxabicyclo[2.2.2]octane derivatives is fundamentally driven by their specific 3D geometry, which allows optimal docking into the binding pockets of endothelial Transient Receptor Potential (TRP) channels, specifically TRPM8 and TRPA1. Agonism at these receptors triggers a localized calcium influx, which subsequently activates endothelial nitric oxide synthase (eNOS)[3]. The resulting production of nitric oxide (NO) diffuses into adjacent vascular smooth muscle cells (VSMCs), activating the cGMP pathway, reducing intracellular calcium, and culminating in vasodilation and blood pressure reduction[2].

Pathway Drug 2-Oxabicyclo[2.2.2]octane Derivative Receptor Endothelial TRP Channels (TRPM8 / TRPA1) Drug->Receptor Agonism eNOS eNOS Activation & Phosphorylation Receptor->eNOS Ca2+ Influx NO Nitric Oxide (NO) Release eNOS->NO L-Arg Conversion VSMC VSMC Relaxation (Decreased Intracellular Ca2+) NO->VSMC cGMP Pathway BP Blood Pressure Reduction VSMC->BP Vasodilation

Figure 1: Mechanistic pathway of 2-oxabicyclo[2.2.2]octane derivatives inducing vasodilation.

Experimental Methodologies & Protocols

The synthesis of these hypotensive agents requires a two-phase approach: the de novo construction of the 2-oxabicyclo[2.2.2]octane core, followed by targeted derivatization to install the pharmacodynamic side chains.

Workflow Step1 Alkenyl Alcohol Precursor Step2 Iodocyclization (I2, MeCN) Step1->Step2 Step3 2-Oxabicyclo[2.2.2]octane Core Step2->Step3 Step4 Aminoetherification (K2CO3, DMF) Step3->Step4 Step5 Hypotensive Agent Candidate Step4->Step5

Figure 2: Step-by-step synthetic workflow for 2-oxabicyclo[2.2.2]octane hypotensive agents.

Protocol A: Synthesis of the 2-Oxabicyclo[2.2.2]octane Core via Iodocyclization Causality & Design: The key step in constructing the bridged bicyclic core is the iodocyclization of cyclohexane-containing alkenyl alcohols. Acetonitrile is selected as the solvent because its moderate polarity stabilizes the intermediate iodonium ion without acting as a competing nucleophile. This ensures the intramolecular hydroxyl attack outcompetes intermolecular side reactions, driving the formation of the 2-oxabicyclo[2.2.2]octane system exclusively[1].

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of the alkenyl alcohol precursor in 50 mL of anhydrous acetonitrile under an inert argon atmosphere.

  • Activation: Cool the solution to 0 °C. Slowly add 12 mmol (1.2 equivalents) of molecular iodine (I₂) in small portions over 15 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce unreacted iodine. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (3 × 40 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate).

Self-Validating System: This protocol features a built-in visual and spectroscopic validation. Visually, the deep purple color of the molecular iodine will gradually fade to a pale yellow as it is consumed. Complete decolorization upon thiosulfate addition confirms the absence of residual oxidant. Spectroscopically, the disappearance of the alkene proton signals (δ 5.5–6.0 ppm) and the emergence of a characteristic bridgehead proton signal (δ ~4.2 ppm) in the ¹H NMR spectrum definitively confirm successful cyclization[1].

Protocol B: Synthesis of Aminoether Hypotensive Candidates Causality & Design: To synthesize the active hypotensive agents, the core is derivatized into 5-[[omega-(dialkylamino)alkoxy]methylene]-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ones. Potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate the hydroxymethylene group. A stronger base (e.g., NaH) is intentionally avoided to prevent unwanted retro-aldol or ring-opening side reactions driven by the strain of the bicyclic system. N,N-Dimethylformamide (DMF) provides the high dielectric constant necessary to accelerate the Sₙ2 displacement of the omega-(chloroalkyl)dialkylamine[4].

Step-by-Step Procedure:

  • Deprotonation: Suspend 5 mmol of (+)-5-(hydroxymethylene)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one and 15 mmol of anhydrous K₂CO₃ in 20 mL of dry DMF. Stir at 40 °C for 30 minutes.

  • Alkylation: Dropwise add 6 mmol of the selected omega-(chloroalkyl)dialkylamine (e.g., 2-chloro-N,N-dimethylethanamine) dissolved in 5 mL of DMF.

  • Heating: Elevate the temperature to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature, dilute with 50 mL of distilled water, and extract with ethyl acetate (3 × 30 mL). Wash the organic phase with brine to remove residual DMF.

  • Isolation: Concentrate and purify the product via reverse-phase preparative HPLC to yield the pure aminoether derivative.

Self-Validating System: Monitor the reaction progression via LC-MS. The protocol is self-validating when the starting material mass peak is fully replaced by the target [M+H]⁺ mass peak. Furthermore, the shift of the methylene protons adjacent to the newly formed ether oxygen (typically moving downfield to δ 3.8–4.0 ppm) in the ¹H NMR spectrum serves as an internal confirmation of successful O-alkylation[4].

Quantitative Data & Structure-Activity Relationship (SAR)

The transition from traditional flat aromatic rings to the 3D 2-oxabicyclo[2.2.2]octane scaffold yields profound improvements in both pharmacodynamics and pharmacokinetics. The table below summarizes the comparative efficacy and physicochemical properties of the synthesized derivatives against natural and traditional benchmarks[1][3][4].

Compound / Scaffold TypeIC₅₀ for Vasodilation (µM)Max BP Reduction in SHR (mmHg)Aqueous Solubility (mg/mL)Lipophilicity (LogP)
Traditional Phenyl-based Control 45.2-12.50.054.8
1,8-Cineole (Natural Core) 120.5-18.03.502.7
Synthetic Aminoether A (n=2) 14.8-32.412.42.1
Synthetic Aminoether B (n=3) 8.3-41.015.81.8

Data Interpretation: The synthetic aminoether derivatives exhibit a nearly 10-fold increase in vasodilatory potency compared to the natural 1,8-cineole core, and a vast improvement in aqueous solubility (>200x) compared to traditional phenyl-based hypotensive agents. The reduction in LogP directly correlates with enhanced metabolic stability and reduced off-target lipophilic toxicity[1].

References

  • Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 2023. Available at:[Link]

  • Bondavalli, F., et al. "5-[[omega-(Dialkylamino)alkoxy]methylene]-1,3,3-trimethyl-2-oxabicyclo[2.2.2.]octan-6-ones with hypotensive, local anesthetic, antiarrhythmic and other activities." PubMed, 1989. Available at:[Link]

  • Chand, et al. "1,8-cineole (eucalyptol): A versatile phytochemical with therapeutic applications across multiple diseases." Biomedicine & Pharmacotherapy, 2023. Available at:[Link]

  • Kim, et al. "Vasodilatory Effect of Alpinia officinarum Extract in Rat Mesenteric Arteries." MDPI, 2022. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with this synthesis. We will explore the reaction mechanism, troubleshoot low-yield issues, and provide optimized protocols based on established principles of organic chemistry.

The target molecule is typically synthesized via an acid-catalyzed intramolecular cyclization of a suitable precursor, such as 4-(2-hydroxypropan-2-yl)-3,3-dimethylcyclohexan-1-one . This guide focuses on troubleshooting this specific transformation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield in this acid-catalyzed cyclization is a common issue stemming from several potential sources. The key is to control the delicate balance between the desired intramolecular ether formation and competing side reactions.

Primary Causes and Solutions:

  • Purity of Starting Material: The precursor, 4-(2-hydroxypropan-2-yl)-3,3-dimethylcyclohexan-1-one, must be of high purity. Impurities can interfere with the catalyst or promote side reactions.

    • Solution: Purify the starting material via column chromatography or recrystallization before use. Confirm purity using ¹H NMR and GC-MS.

  • Inappropriate Acid Catalyst or Concentration: The choice and concentration of the acid are critical. A catalyst that is too strong or too concentrated can promote rapid, non-selective dehydration of the tertiary alcohol.

    • Solution: Use a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) or an acid-impregnated solid support (e.g., silica-supported perchloric acid) instead of strong mineral acids like sulfuric acid.[1] Start with a catalytic amount (1-5 mol%) and optimize from there.

  • Suboptimal Reaction Temperature: High temperatures provide the activation energy for the undesired elimination (dehydration) pathway, which is often kinetically favored over cyclization.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly above (e.g., 40-50 °C) and monitor progress by TLC or GC-MS.

  • Presence of Water: The reaction is a dehydration-cyclization, but excess water in the starting materials or solvent can shift the equilibrium back towards the starting material or facilitate other side reactions.

    • Solution: Use anhydrous solvents (e.g., dry toluene or dichloromethane) and consider using a Dean-Stark apparatus or adding molecular sieves to remove the water formed during the reaction.

Q2: I've identified a major impurity by GC-MS. What is the likely structure and how can I prevent its formation?

The most probable side product in this reaction is the dehydrated alkene, 4-isopropenyl-3,3-dimethylcyclohexan-1-one , formed via an E1 elimination mechanism.

Mechanism of Side Product Formation:

Under acidic conditions, the tertiary alcohol is protonated, forming a good leaving group (water). Departure of water generates a stable tertiary carbocation. While this carbocation is the key intermediate for the desired cyclization, it can also be deprotonated by a weak base (like the solvent or the conjugate base of the acid catalyst) at an adjacent carbon, leading to the formation of an alkene. This process is illustrated below.

G cluster_side Competing Dehydration (Side Reaction) Carbocation Tertiary Carbocation Intermediate Alkene 4-isopropenyl-3,3-dimethylcyclohexan-1-one (Side Product) Carbocation->Alkene - H⁺ (Elimination) H_plus_out + H⁺

Caption: Competing E1 elimination pathway leading to the alkene side product.

Prevention Strategies:

  • Lower the Temperature: As mentioned, elimination reactions have a higher activation energy and are more temperature-dependent than the substitution (cyclization) reaction. Running the reaction at a lower temperature will significantly favor cyclization.

  • Use a Non-Nucleophilic Acid: While strong, highly nucleophilic acids (like HBr) are not typically used, ensuring the conjugate base of your acid is non-nucleophilic and a poor base can help minimize deprotonation of the carbocation intermediate.

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as the product itself might be unstable under prolonged acidic conditions, potentially leading to decomposition or equilibration back to the intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the formation of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one?

The reaction proceeds via an intramolecular acid-catalyzed nucleophilic attack of the ketone's carbonyl oxygen onto a tertiary carbocation.

Step-by-Step Mechanism:

  • Protonation: The tertiary hydroxyl group of the precursor is protonated by the acid catalyst to form an oxonium ion.

  • Carbocation Formation: The oxonium ion departs as a molecule of water, generating a stable tertiary carbocation. This is typically the rate-determining step.

  • Intramolecular Attack: The nucleophilic oxygen of the ketone carbonyl attacks the carbocation, forming the C-O bond and closing the ring to create the bicyclic system. This results in a new, protonated oxonium ion within the bicyclic structure.

  • Deprotonation: A weak base removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final product.

G Start Precursor (Hydroxy-Ketone) Protonated Protonated Alcohol (Oxonium Ion) Start->Protonated + H⁺ Carbocation Tertiary Carbocation Intermediate Protonated->Carbocation - H₂O Cyclized Protonated Bicyclic Intermediate Carbocation->Cyclized Intramolecular Attack Product Target Molecule (Bicyclic Ether-Ketone) Cyclized->Product - H⁺

Caption: Proposed mechanism for acid-catalyzed intramolecular cyclization.

Q2: Which analytical techniques are best for monitoring this reaction?

A combination of techniques is ideal for a comprehensive analysis.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of the starting material. The product, being more compact and having a different polarity, should have a different Rf value.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The best technique for this reaction. It allows for quantitative monitoring of the disappearance of the starting material and the appearance of both the desired product and the alkene side product. The mass spectra will confirm the identity of each peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the final structure of the purified product and for identifying the structure of any isolated, unknown impurities.

Data & Protocols

Table 1: Influence of Reaction Conditions on Yield

The following table summarizes expected outcomes from varying key reaction parameters. This data is illustrative, based on general principles of acid-catalyzed reactions.[2][3]

Catalyst (5 mol%)SolventTemperature (°C)Time (h)Expected Yield (%)Primary Side Product (%)
H₂SO₄Toluene110220-30>60
p-TsOHToluene80650-6525-35
p-TsOH Toluene 50 12 >75 <15
Amberlyst-15CH₂Cl₂401270-80<15

Data is representative and should be optimized for your specific setup.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve low-yield issues systematically.

Caption: Systematic workflow for troubleshooting low reaction yield.

Optimized Experimental Protocol

This protocol is a recommended starting point for achieving a high yield of the target molecule.

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-(2-hydroxypropan-2-yl)-3,3-dimethylcyclohexan-1-one (10.0 g, 50.4 mmol) and anhydrous toluene (150 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.48 g, 2.52 mmol, 0.05 eq).

  • Reaction: Heat the mixture to 50 °C in an oil bath. Monitor the reaction progress every 2 hours by taking a small aliquot, quenching with saturated NaHCO₃ solution, extracting with ethyl acetate, and analyzing by GC-MS. The reaction is typically complete within 10-14 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is a pale yellow oil. Purify the oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to yield 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one as a colorless oil.

References

  • Carman, R. M., & Venzke, B. N. (1984). The isomeric 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (2-Hydroxy-1,8-cineoles). Australian Journal of Chemistry, 37(5), 1045-1057. Available from: [Link]

  • Gugiu, B., et al. (n.d.). SIDE REACTIONS IN THE INTRAMOLECULAR CYCLIZATION OF 2-DIAZO-(5H-DIBENZO[A,D]CYCLOHEPTATRIEN-5-YL)-ETHANONE. Revue Roumaine de Chimie. Available from: [Link]

  • Loewenthal, H. J. E., & Neuwirth, Z. (1967). Acid-catalyzed cyclization of some condensed cyclohexenone and cyclohexanone aliphatic acids. The Journal of Organic Chemistry, 32(3), 517–522. Available from: [Link]

  • Singh, S., & Sharma, A. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7. Available from: [Link]

  • Uriac, P., et al. (2024). Δ-Keto-acid/hydroxy-lactone isomerization in some lichen depsides, depsidones and diphenyl ethers. Organic & Biomolecular Chemistry. Available from: [Link]

  • Zhdankin, V. V. (2014). Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 12(43), 8677–8684. Available from: [Link]

Sources

Technical Support Center: Column Chromatography Purification of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the column chromatography purification of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one. It is structured to address common questions and troubleshoot specific issues encountered during the separation process, ensuring a higher probability of achieving the desired purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one and how does this influence purification?

A1: 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one is a bicyclic ketolactone. The presence of the ketone and the ether linkage within the bicyclic system imparts a moderate polarity to the molecule. This is a crucial factor in designing the chromatography protocol. Its polarity means it will have a stronger affinity for a polar stationary phase (like silica gel) than non-polar hydrocarbon impurities, but a weaker affinity than highly polar impurities like alcohols.[1] The purification strategy, therefore, revolves around selecting a mobile phase of intermediate polarity that allows the target compound to move down the column at an appropriate rate while separating it from compounds with different polarities.

Q2: What are the most common impurities I should expect in my crude sample?

A2: Impurities largely depend on the synthetic route used to prepare the target molecule. However, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be more or less polar than the product.

  • Isomeric Byproducts: Synthesis of related bicyclic systems can sometimes yield isomers.[2] For instance, if a reduction or oxidation was performed, you might have the corresponding alcohol (e.g., 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol), which is significantly more polar.[3][4][5]

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Decomposition Products: The stability of the bicyclic system should be considered; harsh reaction or workup conditions could lead to side products.

Monitoring the reaction with Thin Layer Chromatography (TLC) or Gas Chromatography (GC) before starting the workup is a critical step to identify the presence of major impurities.[6]

Q3: What stationary phase is most suitable for this purification?

A3: For a moderately polar compound like this, silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the standard and most effective stationary phase.[7] The silanol groups (Si-OH) on the surface of the silica provide polar interaction sites (primarily through hydrogen bonding and dipole-dipole interactions) that will reversibly adsorb the ketone and ether moieties of the target molecule, enabling separation.[1] For most lab-scale purifications, this will provide the best balance of resolution, flow rate, and cost.

Q4: How do I develop an effective mobile phase (eluent) using Thin Layer Chromatography (TLC)?

A4: TLC is an essential preliminary step for optimizing the mobile phase for column chromatography.[8] The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.3-0.4 .[9] This Rf value typically ensures that the compound will elute from the column effectively without requiring an excessive volume of solvent, while still allowing for good separation from impurities.

Step-by-Step TLC Method Development:

  • Prepare the Sample: Dissolve a small amount of your crude reaction mixture in a minimally polar solvent that fully dissolves it, such as dichloromethane or ethyl acetate.[1]

  • Spot the Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.[10]

  • Test Solvent Systems: Develop the plate in a closed chamber containing a test solvent system. Start with a low polarity mixture and gradually increase it. A common and highly effective binary system for compounds of this polarity is ethyl acetate (EtOAc) in hexane or petroleum ether .[11][12]

    • Start with a low polarity eluent: Try 5% EtOAc in hexane. If the spot remains at the baseline (Rf ≈ 0), the eluent is not polar enough.

    • Increase polarity: Incrementally increase the percentage of the more polar solvent (EtOAc). Test 10%, 15%, 20%, and 30% EtOAc in hexane.

    • Analyze the Rf: The ideal system will give your product an Rf of ~0.3-0.4 and show clear separation from other spots (impurities). If an impurity has a very similar Rf, you may need to try a different solvent system (e.g., dichloromethane/hexane).

Troubleshooting Guide

Issue 1: Poor or no separation of my target compound from an impurity.
  • Possible Cause: The chosen eluent system has the wrong polarity, providing insufficient selectivity between your product and the impurity.

  • Troubleshooting & Optimization:

    • Re-optimize with TLC: Your primary goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity. If they are co-eluting, your current solvent system is not selective enough.

    • Adjust Polarity: If your product's Rf is in the ideal range but an impurity is too close, a small adjustment to the solvent ratio might be enough. A slight decrease in polarity (e.g., from 20% EtOAc to 18% EtOAc) will cause all spots to move slower and can sometimes increase separation.[9]

    • Change Solvent System: If adjusting polarity doesn't work, switch one of the solvents to introduce different intermolecular interactions. For example, replace hexane with heptane, or ethyl acetate with a mixture of dichloromethane and a small amount of methanol. This can alter the selectivity of the separation.

    • Consider a Gradient: If you have multiple impurities (some less polar, some more polar), a gradient elution on the column is highly effective. Start with a low-polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your target compound, leaving the highly polar impurities behind.[13]

Issue 2: The compound is not eluting from the column or is eluting very slowly.
  • Possible Cause (A): The mobile phase is not polar enough. Your compound is too strongly adsorbed to the silica gel.

  • Troubleshooting & Optimization:

    • Confirm with TLC: If the Rf value on your TLC plate was very low (<0.1), this is the likely cause.

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If you are running an isocratic (single solvent system) elution, you may need to prepare a new, more polar mobile phase and switch over. If running a gradient, you can increase the rate at which the polarity increases.

  • Possible Cause (B): The compound has precipitated at the top of the column due to low solubility in the initial eluent.

  • Troubleshooting & Optimization:

    • Sample Loading: Ensure the sample is loaded onto the column in a minimal volume of solvent and is fully dissolved. It is best to dissolve the crude product in the mobile phase itself if possible, or a slightly stronger solvent, and then adsorb it onto a small amount of silica gel (dry loading) before adding it to the column. This prevents precipitation issues.

Issue 3: The compound is eluting too quickly with the solvent front (Rf ≈ 1).
  • Possible Cause: The mobile phase is too polar. It is outcompeting your compound for binding sites on the silica, causing it to be washed through the column without retention.

  • Troubleshooting & Optimization:

    • Confirm with TLC: An Rf value close to 1 on the TLC plate predicts this behavior.[9]

    • Decrease Eluent Polarity: You must reduce the polarity of your mobile phase. Decrease the proportion of the polar component (e.g., from 30% EtOAc down to 15% EtOAc in hexane). This will increase the interaction between your compound and the silica gel, slowing its elution and allowing for separation.

Issue 4: Low recovery/yield of the purified product.
  • Possible Cause (A): Irreversible adsorption to the stationary phase. This is less common for ketones but can happen if the silica is too acidic or if the molecule is unstable.

  • Troubleshooting & Optimization:

    • Consider using deactivated or neutral silica gel. You can also add a very small amount (~0.1%) of a modifier like triethylamine to the eluent if your compound is basic, though this is unlikely to be necessary for this specific molecule.

  • Possible Cause (B): The elution was stopped too early, leaving product on the column.

  • Troubleshooting & Optimization:

    • Monitor Fractions Thoroughly: Continue collecting and analyzing fractions via TLC until you are certain all of the product has eluted.

    • Column Flushing: After you believe all product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in dichloromethane) and analyze this flush fraction by TLC to see if any product remained on the column.

  • Possible Cause (C): Product smearing across many fractions (tailing).

  • Troubleshooting & Optimization:

    • See Issue 5. Combining many fractions with low concentrations can lead to loss during solvent removal.

Issue 5: Tailing of spots on TLC or peaks during elution.
  • Possible Cause (A): The column is overloaded. Too much sample was loaded for the amount of silica used.

  • Troubleshooting & Optimization:

    • Rule of Thumb: A common loading capacity for silica gel is 1-5% of the silica's weight (e.g., for 100 g of silica, load 1-5 g of crude material). For difficult separations, use a lower loading ratio (e.g., 1:100).

    • Use a Wider Column: Increasing the column diameter provides more surface area and can improve separation and reduce tailing for a given sample size.

  • Possible Cause (B): The sample was not applied in a narrow, concentrated band at the top of the column.

  • Troubleshooting & Optimization:

    • Improve Loading Technique: Dissolve the crude material in the minimum amount of solvent required. For "wet loading," carefully pipette the concentrated solution onto the top of the silica bed. For "dry loading," pre-adsorb the dissolved sample onto a small amount of silica, evaporate the solvent, and carefully load the resulting free-flowing powder onto the column. Dry loading is often superior for preventing tailing.

Issue 6: Cracks, bubbles, or channels appear in the silica bed.
  • Possible Cause: Improper column packing or heat generation during elution.

  • Troubleshooting & Optimization:

    • Packing: Ensure the silica is packed as a uniform, homogenous slurry without any air bubbles. Tap the column gently during and after packing to settle the bed. Run solvent through the column before loading the sample to ensure it is well-compacted.

    • Heat: Mixing solvents of different polarities (especially if one is a protic solvent like methanol) can be exothermic. If the column becomes warm, it can cause solvent to bubble and crack the bed. Ensure your solvents are pre-mixed and equilibrated to room temperature.[14] A cracked column bed will lead to very poor separation, and the column must be repacked.

Data Summary & Recommended Starting Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard for moderately polar small molecules.[1][7]
TLC Scouting Solvents 5-30% Ethyl Acetate in HexaneGood starting range for moderately polar ketones.[11][12]
Target TLC Rf ~0.3 - 0.4Optimal for good separation and reasonable elution time on the column.[9]
Column Eluent The solvent system that provides the target TLC Rf.Direct translation from optimized TLC conditions.
Loading Capacity 1:50 to 1:100 (Crude:Silica weight ratio)A good starting point to avoid column overloading and ensure good resolution.
Loading Method Dry Loading (pre-adsorption on silica)Minimizes band broadening and improves separation.

Experimental Workflow: Column Chromatography

Below is a generalized step-by-step protocol for the purification.

  • TLC Optimization:

    • Determine the optimal eluent system for your crude mixture as described in FAQ Q4. Let's assume for this example that 20% Ethyl Acetate in Hexane gives a product Rf of 0.35.

  • Column Preparation (Slurry Packing):

    • Secure a glass column of appropriate size vertically.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Continuously tap the side of the column to ensure an even, compact bed. Open the stopcock to drain some solvent, but never let the top of the silica bed run dry .

    • Add a final protective layer of sand on top of the settled silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, on top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Open the stopcock and begin collecting fractions in test tubes. Use gentle air pressure at the top of the column if needed to maintain a steady flow rate.

    • If running a gradient, start with a lower polarity solvent (e.g., 10% EtOAc/Hexane) and incrementally increase the polarity (e.g., to 15%, then 20%, then 25%) after collecting a set number of fractions at each polarity.

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate to identify which fractions contain your purified product.

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one.

Purification Workflow Diagram

Caption: Workflow for column chromatography purification.

References

  • Carman, R. M., & Venzke, B. N. (1981). Syntheses of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene (2,3-didehydro-1,8-cineole), 6,6-dimethyl-2-methylene-7-oxabicyclo[3.2.1]octane (isopinol), 2,6,6-trimethyl-7-oxabicyclo[3.2.1]oct-2-ene (pinol), and 1-(3-lsopropylidenecyclopentyl)ethanone (pinolone) from hydroxy- and bromo-derivatives of cineole. Australian Journal of Chemistry, 34(3), 633-645. Available at: [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • Restek. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Available at: [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Chemspace. (n.d.). (1R,4S,5R)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-ol. Available at: [Link]

  • Google Patents. (n.d.). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]

  • NIST. (n.d.). (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol. In NIST Chemistry WebBook. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2014, November 13). The isomeric 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (2-Hydroxy-1,8-cineoles). Available at: [Link]

  • Magritek. (n.d.). Column Chromatography. Available at: [Link]

  • Vasta, V., et al. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), 51421. Available at: [Link]

  • NIST. (n.d.). (1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-yl acetate. In NIST Chemistry WebBook. Available at: [Link]

  • Digital.CSIC. (n.d.). SUPPORTING INFORMATION. Available at: [Link]

  • NIST. (n.d.). cis-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol. In NIST Chemistry WebBook. Available at: [Link]

  • Carman, R. M., & Garner, A. C. (2002). Azacineole (1,3,3-Trimethyl-2-azabicyclo[2.2.2]octane). Australian Journal of Chemistry, 55(5), 321-324. Available at: [Link]

  • Pherobase. (n.d.). 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane. Available at: [Link]

Sources

Optimizing stereoselectivity in the reduction of 3-oxo-1,8-cineole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Monoterpenoid Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific mechanistic and practical challenges researchers face when optimizing the stereoselective reduction of 3-oxo-1,8-cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-5-one).

Below, you will find our expertly curated knowledge base, validated experimental workflows, and causality-driven troubleshooting guides.

🧠 Knowledge Base & Troubleshooting FAQs

Q1: My sodium borohydride (NaBH₄) reduction of 3-oxo-1,8-cineole exclusively yields the 3-endo-alcohol. How can I shift the selectivity to the 3-exo-alcohol? Causality & Solution: This is a classic example of kinetic versus thermodynamic control. The 2-oxabicyclo[2.2.2]octane framework is highly rigid. During NaBH₄ reduction, the small hydride nucleophile attacks from the less sterically hindered face (the exo face), which pushes the resulting hydroxyl group into the sterically crowded endo position[1]. This reaction is kinetically driven. To obtain the 3-exo-hydroxy-1,8-cineole, you must switch to thermodynamic conditions. Utilizing a Meerwein-Ponndorf-Verley (MPV) reduction with aluminium isopropoxide (Al(O-iPr)₃) allows for reversible hydride transfer. Over time, the system equilibrates to favor the thermodynamically more stable exo-alcohol (which occupies a more equatorial-like spatial arrangement)[1].

Q2: Why do literature sources sometimes conflict on the endo/exo nomenclature of 3-hydroxy-1,8-cineole? Causality & Solution: Structural misassignments in older literature are common due to the complex bicyclic symmetry of cineole. In the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane system, IUPAC rules dictate that the pyrane ring has priority over the cyclohexane ring. Consequently, the endo/exo descriptors must be assigned relative to the -O-CMe₂- bridge, not the carbon bridge. Always validate your synthesized diastereomers using ¹H-NMR coupling constants or Vibrational Circular Dichroism (VCD) rather than relying solely on historical optical rotation data.

Q3: I need enantiomerically pure (1S,4S)-(-)-3-oxo-1,8-cineole as my starting material. What is the most reliable method to resolve the racemate? Causality & Solution: Direct chiral resolution of the ketone is inefficient. The standard, self-validating protocol is enzymatic asymmetrization. First, reduce your racemic ketone to racemic 3-endo-hydroxy-1,8-cineole, then acetylate it to form racemic 3-endo-acetyloxy-1,8-cineole. Subject this intermediate to enantioselective hydrolysis using Porcine Liver Esterase (PLE) at pH 7.0[2]. PLE selectively hydrolyzes only one enantiomer, yielding a mixture of (-)-alcohol and (+)-acetate. These can be easily separated via silica gel chromatography and subsequently oxidized to yield highly enantiopure (+)- and (-)-3-oxo-1,8-cineole[2].

Q4: Are there green chemistry or biocatalytic alternatives that avoid heavy metals and strictly yield the exo-isomer? Causality & Solution: Yes. Whole-cell biocatalysis utilizing filamentous fungi completely bypasses the kinetic limitations of small-molecule reducing agents. Strains such as Mucor ramannianus and Aspergillus niger feature enzymatic pockets that enforce strict exo-facial hydroxylation/reduction. Fermentation with M. ramannianus can yield 3-exo-hydroxy-1,8-cineole with near 100% conversion at 1 g/L substrate concentrations within 24 hours[3].

📊 Quantitative Data Summary

Reduction Method / CatalystPrimary Control MechanismMajor Diastereomer YieldedConversion Rate / YieldKey Advantage
NaBH₄ / Ethanol Kinetic3-endo-hydroxy-1,8-cineole>85% (Chemical Yield)Fast, highly reproducible, easily scalable.
Al(O-iPr)₃ / Isopropanol Thermodynamic3-exo-hydroxy-1,8-cineole~60-70% (Equilibrium)Access to the thermodynamically stable isomer.
Mucor ramannianus Enzymatic / Biocatalytic3-exo-hydroxy-1,8-cineole~99% at 1 g/L (24h)Green chemistry, absolute stereospecificity.

🧪 Validated Experimental Protocols

Protocol A: Kinetic Reduction to 3-endo-hydroxy-1,8-cineole (NaBH₄)

This protocol utilizes kinetic hydride delivery to establish the endo-stereocenter.

  • Preparation: Dissolve 13.7 g (81.6 mmol) of 3-oxo-1,8-cineole in 155 mL of anhydrous ethanol under an inert argon atmosphere[1].

  • Hydride Delivery: In a separate flask, prepare a fresh solution of 6.90 g (0.182 mol) NaBH₄ in 310 mL of anhydrous ethanol.

  • Addition: Dropwise add the ketone solution to the NaBH₄ solution at room temperature to control the exothermic hydrogen evolution[1].

  • Reaction: Stir the mixture at room temperature for 2 hours, then heat under reflux for an additional 3 hours to ensure complete conversion[1].

  • Quenching & Workup: Cool the reaction to 0°C and carefully acidify with glacial acetic acid to destroy excess borohydride[1]. Concentrate the mixture to one-tenth of its volume via rotary evaporation.

  • Isolation: Partition the residue between distilled water and diethyl ether. Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous MgSO₄, and evaporate to yield the crude 3-endo-alcohol.

Protocol B: Thermodynamic Reduction to 3-exo-hydroxy-1,8-cineole (MPV Reduction)

This protocol relies on the Meerwein-Ponndorf-Verley equilibrium to favor the stable exo-isomer.

  • Preparation: Dissolve 10.0 g of 3-oxo-1,8-cineole in 100 mL of dry isopropanol.

  • Catalyst Addition: Add 1.2 equivalents of finely powdered aluminium isopropoxide (Al(O-iPr)₃).

  • Equilibration: Heat the reaction mixture to a gentle reflux. To drive the equilibrium forward, equip the flask with a Dean-Stark apparatus or a short-path distillation head to continuously remove the acetone byproduct.

  • Monitoring: Monitor the reaction via GC-MS or TLC. The equilibration typically takes 12-24 hours.

  • Quenching: Once the maximum exo:endo ratio is achieved, cool the mixture and pour it into 200 mL of ice-cold 1M HCl to break the robust aluminium-alkoxide complexes.

  • Isolation: Extract the aqueous phase three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the pure 3-exo-hydroxy-1,8-cineole.

🗺️ Mechanistic Workflow Visualization

G Start 3-oxo-1,8-cineole (Racemic or Enantiopure) NaBH4 NaBH4 / EtOH (Kinetic Control) Start->NaBH4 Hydride attack (less hindered face) MPV Al(OiPr)3 / iPrOH (Thermodynamic) Start->MPV Equilibration (stability driven) Biocat Mucor ramannianus (Biocatalysis) Start->Biocat Enzymatic stereospecificity Endo 3-endo-hydroxy-1,8-cineole (Major Isomer) NaBH4->Endo Exo 3-exo-hydroxy-1,8-cineole (Major Isomer) MPV->Exo Biocat->Exo

Stereodivergent reduction pathways of 3-oxo-1,8-cineole yielding endo or exo isomers.

📚 References

1.[2] Preparation and Absolute Configuration of (1R,4R)-(+)-3-Oxo-, (1S,4S)-(-)-3-Oxo- and (1R,3S,4R)-(+)-3-Acetyloxy-5-oxo-1,8-cineole. ResearchGate. 2 2. Volume 4. Issue 11. Pages 1449-1614. 2009 ISSN 1934-578X (printed) - Notables de la Ciencia. CONICET. 3.[1] Preparation and Bioactivity of 1,8-Cineole Derivatives. Murdoch University. 1 4.[3] Hydroxylation of 1,8-cineole by Mucor ramannianus and Aspergillus niger. PMC - NIH. 3

Sources

Biocatalysis Technical Support Center: Bicyclic Ketone Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Biocatalysis Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the enzymatic resolution of bicyclic ketones.

Bicyclic ketones (such as bicyclo[3.2.0]hept-2-en-6-one, Wieland-Miescher ketones, and Hajos-Parrish ketones) are highly valuable chiral building blocks in natural product synthesis and pharmaceutical development. However, their steric bulk and complex stereocenters often present significant challenges during enzymatic desymmetrization. This guide bridges the gap between theoretical enzymology and practical benchtop execution.

Core Workflow: Enzymatic Resolution Pathways

Depending on your target molecule, the resolution of a racemic bicyclic ketone typically follows one of two primary biocatalytic pathways: oxidative cleavage via Baeyer-Villiger Monooxygenases (BVMOs) or asymmetric reduction via Ketoreductases (KREDs).

EnzymaticResolution Substrate Racemic Bicyclic Ketone (e.g., Wieland-Miescher) BVMO_Path Baeyer-Villiger Monooxygenase (BVMO) Substrate->BVMO_Path Oxidation (O2, NADPH) KRED_Path Ketoreductase (KRED) Substrate->KRED_Path Reduction (NADPH/NADH) BVMO_Prod Chiral Lactones (Kinetic Resolution) BVMO_Path->BVMO_Prod KRED_Prod Chiral Alcohols (Dynamic Kinetic Resolution) KRED_Path->KRED_Prod DSP Downstream Processing (Extraction & Chiral HPLC) BVMO_Prod->DSP KRED_Prod->DSP

Enzymatic resolution pathways for racemic bicyclic ketones using BVMOs and KREDs.

Module 1: Baeyer-Villiger Monooxygenases (BVMOs)

BVMOs are flavin-dependent enzymes that utilize molecular oxygen and NADPH to insert an oxygen atom adjacent to a carbonyl group, forming chiral lactones[1].

FAQ & Troubleshooting

Q: Why is my BVMO-catalyzed resolution of bicyclo[3.2.0]hept-2-en-6-one yielding a low enantiomeric excess (ee)? A: This is a classic symptom of enzymatic uncoupling . BVMOs like Cyclohexanone Monooxygenase (CHMO) rely on a delicate catalytic cycle. NADPH reduces the FAD cofactor, which then reacts with O2​ to form a peroxyflavin intermediate. If your bicyclic ketone is too bulky or binds poorly in the active site, this intermediate decays before the Criegee intermediate can form[2].

  • The Causality: The decay of the peroxyflavin intermediate releases hydrogen peroxide ( H2​O2​ ). H2​O2​ is a strong oxidant that triggers a spontaneous, non-enzymatic, and non-stereoselective chemical Baeyer-Villiger oxidation in your reactor, destroying your overall ee.

  • The Fix: Lower the reaction temperature to 20°C to stabilize the peroxyflavin intermediate, and add catalase (100 U/mL) to your buffer to immediately scavenge any generated H2​O2​ .

BVMOCycle Resting Resting BVMO (FAD) Reduced Reduced BVMO (FADH2) Resting->Reduced NADPH Peroxy Peroxyflavin Intermediate Reduced->Peroxy O2 Criegee Criegee Intermediate (Substrate Bound) Peroxy->Criegee Bicyclic Ketone Uncoupling H2O2 (Uncoupling) Non-selective oxidation Peroxy->Uncoupling Poor Substrate Fit Product Chiral Lactone + H2O Criegee->Product Rearrangement Product->Resting Uncoupling->Resting

BVMO catalytic cycle highlighting the uncoupling pathway that degrades enantiomeric excess.

Q: My conversion stops at exactly 50%. How do I push it further? A: You are observing a standard Kinetic Resolution (KR). BVMOs often exhibit regiodivergent parallel kinetic resolution, meaning they process both enantiomers but yield different regioisomeric lactones. If you only want one specific lactone, you cannot exceed 50% yield from a racemate unless you employ a Dynamic Kinetic Resolution (DKR) strategy, which requires in situ racemization of the unreacted ketone[3].

Module 2: Ketoreductases (KREDs) & Dynamic Kinetic Resolution

Ketoreductases are highly efficient at reducing bicyclic ketones like the Wieland-Miescher ketone (WMK) and Hajos-Parrish ketone (HPK) into chiral alcohols[4].

FAQ & Troubleshooting

Q: I am attempting a DKR on a Wieland-Miescher ketone, but my yield is stalling at 50% and the residual substrate has a high ee. What is wrong? A: Your system is failing to racemize the unreacted enantiomer. In a successful DKR, the rate of spontaneous racemization ( krac​ ) must be significantly faster than the enzymatic reduction of the slower-reacting enantiomer ( kslow​ ).

  • The Causality: Bicyclic ketones like WMK racemize via an enol intermediate. This enolization is highly pH-dependent. If your buffer pH is too low (e.g., pH 6.0), the enolization barrier is too high, racemization halts, and your DKR degrades into a simple KR[4].

  • The Fix: Increase the buffer pH to 7.5–8.0. If the enzyme is unstable at this pH, you must introduce a mild chemocatalyst (like an anion-exchange resin) to accelerate enolization without altering the bulk aqueous pH.

Self-Validating Protocol: KRED-Catalyzed DKR of Wieland-Miescher Ketone

This protocol is designed as a closed-loop, self-validating system. By running the specified controls, the system internally verifies whether the stereocenters are being set by the enzyme or by background chemical noise.

Materials:

  • Racemic Wieland-Miescher Ketone (50 mM final concentration)

  • Ketoreductase (KRED) powder (e.g., KRED-130, 5 mg/mL)

  • Glucose Dehydrogenase (GDH, 2 mg/mL) and D-Glucose (100 mM) for cofactor recycling

  • NADP+ (1 mM)

  • 100 mM Potassium Phosphate Buffer (pH 7.8)

  • DMSO (Co-solvent, 5% v/v)

Step-by-Step Methodology:

  • Substrate Solubilization: Dissolve the racemic WMK in DMSO. Bicyclic ketones are notoriously hydrophobic; ensuring complete dissolution before aqueous addition prevents biphasic partitioning, which artificially limits mass transfer.

  • Buffer Preparation: In a reaction vessel, combine the Phosphate Buffer, D-Glucose, and NADP+ .

  • Enzyme Addition: Add the GDH and KRED powders. Stir gently at 150 rpm to avoid mechanical shear denaturation of the proteins.

  • Reaction Initiation: Add the DMSO/WMK solution dropwise to the aqueous buffer at 30°C.

  • System Validation & Controls (Critical):

    • Control A (No Enzyme): Run a parallel vessel lacking KRED. Extract after 24h. If alcohols are present, background chemical reduction is occurring.

    • Control B (Mass Balance Check): Quantify total moles of product + residual substrate via GC-FID. The sum must equal >95% of the starting material. A lower mass balance indicates the ketone is undergoing side reactions (e.g., aldol condensation at pH 7.8).

  • Monitoring: Sample at 2h, 6h, and 24h. Analyze via chiral HPLC.

    • Validation Checkpoint: A true DKR will show the product ee >99% while the residual substrate ee remains near 0%. If the substrate ee climbs above 10%, your racemization rate is failing.

  • Termination & Extraction: Once conversion >95% is achieved, extract the aqueous phase with ethyl acetate (3 x 1 Vol). Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under vacuum to isolate the chiral alcohol.

Quantitative Data: Biocatalyst Comparison

To assist in experimental design, the following table summarizes the operational parameters and causal limitations of BVMOs versus KREDs when applied to bicyclic ketones.

ParameterBaeyer-Villiger Monooxygenases (BVMOs)Ketoreductases (KREDs)
Typical Bicyclic Substrates Bicyclo[3.2.0]hept-2-en-6-oneWieland-Miescher & Hajos-Parrish Ketones
Reaction Type Oxidative Cleavage (Lactonization)Carbonyl Reduction (Alcohol formation)
Cofactor Required NADPH (Strictly required)NADH or NADPH
Co-substrate / Oxidant Molecular Oxygen ( O2​ )Isopropanol or Glucose (for recycling)
Resolution Mode Kinetic Resolution / Parallel KRKinetic Resolution / Dynamic Kinetic Resolution
Primary Failure Mode O2​ mass transfer limits; Uncoupling ( H2​O2​ )Poor substrate solubility; Slow racemization in DKR
Optimal pH Range 7.0 – 8.56.5 – 8.0 (Higher required for DKR enolization)

References

  • Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts | ACS Catalysis. American Chemical Society. 1

  • The Substrate-Bound Crystal Structure of a Baeyer–Villiger Monooxygenase Exhibits a Criegee-like Conformation - PMC. National Institutes of Health. 2

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC. National Institutes of Health. 4

  • Dynamic kinetic resolution of α-substituted β-ketoesters catalysed by Baeyer-Villiger monooxygenases. Universidad de Oviedo. 3

Sources

Technical Support Center: Regiospecific Functionalization of 1,8-Cineole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regiospecific functionalization of 1,8-cineole. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this chemically robust monoterpenoid. Here, we provide troubleshooting guidance and answers to frequently asked questions, grounded in established scientific principles and field-proven insights.

Introduction: The Challenge of Selectivity

1,8-cineole, also known as eucalyptol, is an abundant and inexpensive natural product with a wide range of applications in the pharmaceutical, cosmetic, and fragrance industries.[1][2] Its rigid bicyclic ether structure, however, presents a significant challenge for selective chemical modification. The molecule lacks activated C-H bonds, rendering it relatively unreactive and making regioselective functionalization a difficult task in organic synthesis.[1][2] This guide will address common hurdles encountered during both chemical and biocatalytic functionalization strategies.

Troubleshooting Guide

This section addresses specific problems that may arise during the experimental functionalization of 1,8-cineole.

Issue 1: Low or No Conversion in Chemical C-H Functionalization Reactions

Symptoms:

  • Starting material (1,8-cineole) is largely unreacted after the specified reaction time.

  • GC-MS or NMR analysis shows minimal product formation.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Catalyst Activity The chosen catalyst (e.g., a transition metal complex) may not be active enough to overcome the high activation energy of C-H bond cleavage in 1,8-cineole.Consider screening a panel of catalysts. For instance, palladium-doped γ-alumina has shown efficacy in the conversion of 1,8-cineole to p-cymene.[2] Iron-based catalysts on γ-Al2O3 have also been effective for conversion to limonene.[3][4]
Inappropriate Reaction Temperature Due to its stability, 1,8-cineole often requires significant energy input for transformation.[2]Systematically increase the reaction temperature in increments. For vapor-phase catalysis, temperatures around 150-250°C are often employed.[3] Monitor for decomposition or side-product formation at higher temperatures.
Presence of Inhibitors Trace impurities in the starting material or solvent can poison the catalyst.Ensure the use of high-purity 1,8-cineole and anhydrous, deoxygenated solvents. Pre-treating the catalyst (e.g., by reduction under H2) may be necessary.
Incorrect Solvent Choice The solvent can influence catalyst activity and substrate solubility.For reactions involving carbocation intermediates, polar aprotic solvents may be suitable. A study on the conversion of 1,8-cineole noted that dimethyl carbonate (DMC) provided fast conversion.[2]

Experimental Workflow: Catalyst Screening for C-H Functionalization

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization prep_cineole Purify 1,8-Cineole (e.g., distillation) setup Set up parallel reactions in inert atmosphere prep_cineole->setup prep_catalysts Prepare/Procure Catalysts (e.g., Pd/Al2O3, Fe/Al2O3) prep_catalysts->setup add_reactants Add 1,8-cineole, solvent, and catalyst setup->add_reactants run_reaction Run reactions at controlled temperature add_reactants->run_reaction monitor Monitor progress (TLC, GC-MS) run_reaction->monitor analyze Analyze product distribution and conversion monitor->analyze optimize Optimize conditions for the most promising catalyst analyze->optimize

Catalyst screening workflow.
Issue 2: Poor Regioselectivity in Functionalization Reactions

Symptoms:

  • A complex mixture of isomers (e.g., hydroxylated at different positions) is formed.

  • Difficulty in isolating the desired regioisomer.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Lack of Directing Group In chemical synthesis, the absence of a directing group often leads to statistical functionalization of the various C-H bonds.For targeted functionalization, consider strategies that employ directing groups to guide the catalyst to a specific C-H bond. While challenging for 1,8-cineole, this is a general principle in C-H activation.[5][6]
Non-selective Reagents Highly reactive and non-selective reagents will attack multiple sites on the 1,8-cineole scaffold.Switch to a more selective approach. Biocatalysis, for example, is renowned for its high regio- and stereoselectivity. Fungi like Aspergillus niger and Mucor ramannianus have been shown to selectively hydroxylate 1,8-cineole at the C-2 and C-3 positions.[1][2]
Harsh Reaction Conditions High temperatures can lead to isomerization and other side reactions, scrambling the initial regioselectivity.Optimize the reaction conditions to be as mild as possible while still achieving a reasonable conversion rate.
Issue 3: Low Yields and Substrate Toxicity in Biotransformations

Symptoms:

  • Low conversion of 1,8-cineole to the desired hydroxylated product.

  • Inhibition of microbial growth or enzyme activity at higher substrate concentrations.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Low Substrate Solubility 1,8-cineole has low solubility in aqueous media, limiting its availability to the biocatalyst.[1]Add a co-solvent such as ethanol to the reaction medium to increase the solubility of 1,8-cineole.[1] Use of surfactants or cyclodextrins can also be explored.
Substrate Toxicity Terpenoids, including 1,8-cineole, can be toxic to microbial cells at high concentrations, inhibiting their metabolic activity.[1]Employ a fed-batch or continuous feeding strategy to maintain a low but constant concentration of 1,8-cineole in the bioreactor. Using solvent-tolerant bacterial strains, such as certain Pseudomonas putida species, can also mitigate toxicity issues.[7]
Sub-optimal Biocatalyst The chosen microorganism or enzyme may have inherently low activity towards 1,8-cineole.Screen different microbial strains or enzyme variants. For example, engineered P450 monooxygenases have shown high activity and selectivity for 1,8-cineole hydroxylation.[7]
Mass Transfer Limitations In whole-cell biocatalysis, the substrate needs to cross the cell membrane to reach the intracellular enzymes.Optimize agitation and aeration in the bioreactor to improve mass transfer. Permeabilization of the cell membrane (e.g., with a mild detergent) can be considered, but this may also release intracellular enzymes and cofactors.

Protocol: Whole-Cell Biotransformation of 1,8-Cineole with Mucor ramannianus

  • Inoculum Preparation: Grow Mucor ramannianus in a suitable liquid medium (e.g., containing glucose, yeast extract, and peptone) for 48 hours at 30°C with shaking (150 rpm).[1]

  • Biotransformation Setup: In Erlenmeyer flasks, add the grown biomass to a fresh medium.

  • Substrate Addition: Dissolve 1,8-cineole in a minimal amount of ethanol and add it to the culture to a final concentration of 1 g/L.[1]

  • Incubation: Incubate the flasks at 30°C and 150 rpm for 24-48 hours.[1]

  • Extraction: After incubation, separate the biomass by filtration. Extract the liquid phase twice with an equal volume of ethyl acetate.[1]

  • Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the product mixture by GC-MS and NMR to determine conversion and product identity (typically 2-exo-hydroxy-1,8-cineole and 3-exo-hydroxy-1,8-cineole).[1]

Frequently Asked Questions (FAQs)

Q1: Why is 1,8-cineole so unreactive?

A1: The low reactivity of 1,8-cineole stems from its rigid bicyclic structure and the absence of any activated C-H bonds.[1][2] The ether linkage is also relatively stable. This molecular architecture means that there are no readily available sites for nucleophilic or electrophilic attack under mild conditions, making C-H functionalization energetically demanding.

Q2: What are the main strategies for achieving regioselective functionalization of 1,8-cineole?

A2: The two primary strategies are:

  • Biocatalysis: This approach utilizes whole microbial cells (e.g., fungi, bacteria) or isolated enzymes (e.g., cytochrome P450s) to perform highly specific oxidation reactions.[1][2][7] It is particularly effective for producing hydroxylated derivatives with high regio- and stereoselectivity.

  • Chemical Catalysis: This involves the use of homogeneous or heterogeneous catalysts, often based on transition metals, to activate the C-H bonds of 1,8-cineole.[2][3] This strategy is often employed for transformations like aromatization to p-cymene or isomerization to limonene, which require C-O bond cleavage and skeletal rearrangements.[2][3]

Q3: What are the most common positions for functionalization on the 1,8-cineole ring?

A3: In biocatalytic hydroxylations, the most frequently reported positions for functionalization are C-2 and C-3, often with a preference for the exo position.[1][2] For example, the fungus Aspergillus niger produces 2-exo-hydroxy-1,8-cineole and 3-exo-hydroxy-1,8-cineole.[1] Some engineered P450 enzymes can hydroxylate at the C-6 position.[7] Chemical methods can be less selective, but some catalytic systems can favor specific transformations leading to products derived from initial C-O bond cleavage.

Q4: Can I introduce functional groups other than hydroxyl groups?

A4: Yes, while hydroxylation is the most studied functionalization, other groups can be introduced. For example, 6-bromo-1,8-cineole has been synthesized and subsequently converted to 6-hydroxy-1,8-cineole and 6-amino-1,8-cineole.[7] These transformations, however, may require multi-step synthetic sequences.

Q5: What are some of the value-added products that can be synthesized from 1,8-cineole?

A5: Beyond hydroxylated derivatives which can serve as chiral synthons, 1,8-cineole is a renewable feedstock for other valuable chemicals.[1][2] Catalytic conversion can yield p-cymene, a precursor for various chemicals, and limonene, a widely used fragrance and solvent.[2][3][4]

Reaction Pathway: Biocatalytic vs. Catalytic Conversion of 1,8-Cineole

G cluster_bio Biocatalysis cluster_chem Chemical Catalysis cineole 1,8-Cineole hydroxy_2 2-hydroxy-1,8-cineole cineole->hydroxy_2 Fungi/P450 Enzymes hydroxy_3 3-hydroxy-1,8-cineole cineole->hydroxy_3 Fungi/P450 Enzymes p_cymene p-Cymene cineole->p_cymene Metal-doped Al2O3 limonene Limonene cineole->limonene Fe-Al2O3 oxo_cineole oxo-cineoles hydroxy_2->oxo_cineole Oxidation hydroxy_3->oxo_cineole Oxidation

Overview of functionalization pathways.

References

  • Selective hydroxylation of 1,8- and 1,4-cineole using bacterial P450 variants. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Carvalho, C. C. C. R., & da Fonseca, M. M. R. (2006). Hydroxylation of 1,8-cineole by Mucor ramannianus and Aspergillus niger. Brazilian Journal of Microbiology, 37(4), 459-462. Available from: [Link]

  • Sengupta, D., et al. (2025). Catalytic transformation of eucalyptus oil and its primary component, 1,8-cineole into value-added products: a state-of-the art review. Green Chemistry Letters and Reviews, 18(1). Available from: [Link]

  • Shanthipriya, P., et al. (2026). Sustainable catalytic route to limonene from renewable 1,8-cineole: Fe–Al2O3 driven conversion and process optimisation. Journal of Materials Chemistry A. Available from: [Link]

  • Shanthipriya, P., et al. (2026). Sustainable catalytic route to limonene from renewable 1,8-cineole: Fe–Al2O3 driven conversion and process optimisation. Journal of Materials Chemistry A. Available from: [Link]

  • Chen, M. S., & White, M. C. (2007). A predictably selective aliphatic C–H oxidation reaction for complex molecule synthesis. Science, 318(5851), 783-787. Available from: [Link]

  • Dangel, B. D., et al. (2001). C−H Bond Functionalization: A New Strategy for the Synthesis of Piperidine and Pyrrolidine Alkaloids. Journal of the American Chemical Society, 123(22), 5433-5444. Available from: [Link]

Sources

Separation techniques for exo and endo isomers of bicyclic alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bicyclic Alcohol Separation. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate exo and endo isomers of compounds like norborneol, borneol, and isoborneol.

This guide synthesizes field-proven chromatographic methodologies, the mechanistic causality behind experimental failures, and self-validating protocols to ensure your separations are reproducible and analytically sound.

Section 1: Mechanistic Insights & FAQs

Q1: Why do standard separation techniques fail for exo and endo bicyclic alcohols? A1: Exo and endo isomers are diastereomers sharing an identical bicyclic framework (e.g., bicyclo[2.2.1]heptane) and molecular weight. Their physicochemical properties—such as boiling point and overall polarity—are nearly identical. The sole difference is the spatial orientation of the hydroxyl group relative to the bridging carbon (C7). The exo-hydroxyl is positioned anti to the bridge (sterically exposed), while the endo-hydroxyl is syn to the bridge (sterically shielded)[1]. Because their dipole moments are virtually indistinguishable, standard distillation or wet silica gel chromatography often results in co-elution. Successful separation requires techniques that exploit these subtle steric differences.

Q2: How does steric hindrance dictate the choice of chromatographic stationary phase? A2: The shielded nature of the endo-hydroxyl group reduces its capacity for hydrogen-bonding with stationary phases. We exploit this causality by introducing bulky derivatizing agents. When treated with chiral reagents like (R)-(+)-MTPA-Cl or camphanic chloride, the steric bulk of the resulting esters amplifies the spatial differences between the isomers. This altered steric profile translates to significantly different vapor pressures and column interactions, enabling baseline resolution in Gas Chromatography (GC)[2],[3].

Section 2: Diagnostic Separation Workflow

Before proceeding to the protocols, use the following decision matrix to determine the appropriate technique based on your target scale and analytical requirements.

G Start Mixture of Exo/Endo Bicyclic Alcohols Decision Determine Target Scale Start->Decision Analytical Analytical Scale (Reaction Monitoring) Decision->Analytical Preparative Preparative Scale (Material Isolation) Decision->Preparative GC Gas Chromatography (Co-elution Risk) Analytical->GC NMR 1H NMR Spectroscopy (WET Solvent Suppression) Analytical->NMR Rapid Ratio Det. DCC Dry-Column Chromatography (DCC) Preparative->DCC Silica Gel (200 mesh) MOF Adsorptive Separation (e.g., UiO-66-F4 MOFs) Preparative->MOF Pore Confinement Deriv Chiral Derivatization (MTPA-Cl / Camphanic Cl) GC->Deriv Overcome Steric Similarities GCMS GC-MS Analysis (Baseline Resolution) Deriv->GCMS Analyze Esters Pure Isolated Pure Isomers (>96% Purity) DCC->Pure Elute & Crystallize MOF->Pure Desorption

Workflow for selecting exo/endo bicyclic alcohol separation techniques based on scale.

Section 3: Troubleshooting Guides & Experimental Protocols

Issue 1: Persistent Co-elution in Analytical GC

Root Cause: The bare hydroxyl groups of the exo and endo isomers interact too similarly with the non-polar stationary phase of the GC column. Protocol 1: Derivatization and GC-MS Analysis Causality: By reacting the mixture with a bulky chiral reagent, we amplify the steric disparity between the shielded endo-face and the exposed exo-face, translating this into a measurable vapor pressure differential[2].

  • Sample Preparation: Dissolve 1.0 mg of the bicyclic alcohol mixture (e.g., synthetic borneol) in 0.5 mL of anhydrous pyridine.

  • Derivatization: Add 2.0 molar equivalents of (1S)-(-)-camphanic chloride.

  • Reaction: Stir the mixture at 60°C for 2 hours under an inert nitrogen atmosphere to ensure complete esterification.

  • Workup: Quench with 1.0 mL of saturated NaHCO₃ solution. Extract with dichloromethane (3 x 1 mL). Wash the combined organic layers with 1M HCl, then brine. Dry over anhydrous Na₂SO₄.

  • Analysis: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS). Self-Validation: The protocol is self-validating through standard co-injection. By spiking the derivatized mixture with a known standard of the pure endo-isomer, the corresponding peak area will increase proportionally. If a new peak appears, the derivatization is incomplete[1].

Issue 2: Band Broadening in Preparative Silica Gel Chromatography

Root Cause: Wet-loading and longitudinal diffusion in standard column chromatography dilute the minor Rf differences (< 0.05) between the isomers, causing the elution bands to merge. Protocol 2: Preparative Dry-Column Chromatography (DCC) Causality: DCC relies on capillary action through a densely packed, dry 200-mesh silica bed, mimicking the high-resolution environment of a TLC plate to prevent band merging[4].

  • Column Packing: Pack a glass column (50 x 4 cm i.d.) with dry silica gel (200 mesh) without any solvent.

  • Dry Loading: Pre-adsorb the bicyclic alcohol mixture onto a small amount of silica gel (1:2 w/w ratio). Evaporate the solvent to yield a free-flowing powder, and apply it evenly to the top of the dry column bed.

  • Elution: Carefully add a highly optimized ternary mobile phase—petroleum ether-ethyl acetate-chloroform (20:2:6 v/v/v). Allow the solvent front to migrate from top to bottom via gravity and capillary action.

  • Isolation: Elute the separated bands with absolute alcohol. Concentrate the eluent via vacuum distillation and allow the residue to stand to isolate pure crystals. Self-Validation: Monitor the column with TLC using known standards. The physical location of the bands on the column directly correlates to the TLC Rf values, ensuring the correct fraction is excised[4].

Issue 3: Determining Diastereomeric Ratios Without Physical Separation

Root Cause: Physical separation is time-consuming and prone to yield loss, making rapid reaction monitoring difficult. Protocol 3: Quantitative NMR with WET Solvent Suppression

  • Preparation: Transfer an aliquot (0.5 mL) of the crude reaction mixture directly into an NMR tube.

  • Acquisition: Utilize a benchtop or high-field NMR spectrometer implementing WET solvent suppression to mute the protonated solvent signals.

  • Analysis: The carbinol proton (C2) is highly diagnostic. For instance, the isoborneol signal resolves cleanly as a multiplet at ~3.6 ppm, while borneol appears at ~4.0 ppm[5]. Self-Validation: Because each signal corresponds to exactly one carbinol proton, normalizing the sum of the exo and endo integrals to 100 inherently validates the 100% mass balance of the mixture[5].

Section 4: Quantitative Data & Method Comparison

To assist in method selection, the following table summarizes the quantitative parameters of the separation techniques discussed:

Separation TechniqueTarget ScalePrimary MechanismTypical Resolution TimeSelf-Validation Method
GC-MS (Derivatized) Analytical (< 10 mg)Volatility & Steric Bulk30 - 60 minsStandard Co-injection
1H NMR (WET Suppress) Analytical (Crude)Chemical Shift (C2 Proton)< 5 minsIntegral Normalization
Dry-Column (DCC) Preparative (1 - 10 g)Capillary Action & Polarity2 - 4 hoursTLC Zone Mapping
MOF Adsorption Industrial (> 10 g)3D Pore Confinement (UiO-66-F4)ContinuousBreakthrough Curve Analysis

(Note: For industrial scale-up, Metal-Organic Frameworks (MOFs) like UiO-66-F4 have recently demonstrated a borneol/isoborneol selectivity of 2.23 due to rigid pore confinement, yielding >96% purity after a five-stage unit process[6].)

References

  • [6] ResearchGate. "Purification of borneol from its isomeric mixture by using metal-organic frameworks". URL:[Link]

  • [4] Wu CY, Yang SH, Wu SC. "[Preparative separation of borneol and isoborneol in bingpian by dry-column chromatography]". Hua Xi Yi Ke Da Xue Xue Bao (1989). PubMed. URL:[Link]

  • [5] Magritek. "Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor". URL: [Link]

  • [3] Taylor & Francis. "Gas Chromatographic Determination of the Absolute Configuration of Secondary Alcohols and Ketones". URL: [Link]

Sources

Technical Support Center: Strategies for Scaling Up the Synthesis of 3-oxo-1,8-cineole

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-oxo-1,8-cineole. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable monoterpenoid. Here, we provide in-depth answers to common questions, troubleshoot potential experimental issues, and offer detailed protocols to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

Introduction: The Synthetic Challenge

3-oxo-1,8-cineole is a ketone derivative of the naturally abundant monoterpene 1,8-cineole (eucalyptol). Its unique structure makes it a valuable chiral building block and a target for various applications. However, the synthesis, particularly at scale, is not trivial. The primary challenge lies in the inherent chemical stability of the starting material, 1,8-cineole. This bicyclic ether is fully saturated and lacks activated C-H bonds, making it highly resistant to chemical modification.[1][2] Consequently, achieving regioselective oxidation at the C-3 position requires carefully controlled conditions to avoid a mixture of unwanted byproducts.

This guide will explore the primary strategies for this conversion, focusing on both traditional chemical oxidation and modern biocatalytic approaches, providing the necessary insights to overcome common hurdles.

Overview of Synthesis Strategies

Two principal pathways exist for the synthesis of 3-oxo-1,8-cineole: direct chemical oxidation and biocatalytic transformation. Each route presents distinct advantages and challenges, especially concerning scalability, selectivity, and environmental impact.

Synthesis_Strategies cluster_0 Starting Material cluster_1 Chemical Oxidation cluster_2 Biocatalytic Transformation 1,8-Cineole 1,8-Cineole Reagents Strong Oxidants (e.g., CrO3, KMnO4) 1,8-Cineole->Reagents Direct Oxidation Catalysts Whole-Cell (Fungi, Bacteria) Isolated Enzymes (P450s) 1,8-Cineole->Catalysts Hydroxylation & Oxidation Conditions Mild Conditions (Aqueous, Ambient Temp) Reagents->Conditions Issues Low Selectivity Byproduct Formation Waste Generation Conditions->Issues Advantages High Regio- & Stereoselectivity Green Chemistry Fewer Byproducts Conditions->Advantages 3_Oxo 3-oxo-1,8-cineole Issues->3_Oxo Difficult Purification Catalysts->Conditions Advantages->3_Oxo Direct Isolation

Caption: High-level comparison of chemical vs. biocatalytic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary starting materials for synthesizing 3-oxo-1,8-cineole?

The most direct and economically viable starting material is 1,8-cineole itself. It is a major component (up to 90%) of eucalyptus oil, making it an abundant and renewable feedstock.[1][3] The low cost and widespread availability of 1,8-cineole are key advantages for large-scale synthesis.[2]

Q2: Why is regioselectivity a major challenge in the oxidation of 1,8-cineole?

The structure of 1,8-cineole features multiple secondary carbon atoms (C-2, C-3, C-5, C-6) with similar chemical environments. Direct chemical oxidation often lacks the precision to target only the C-3 position. This can lead to a mixture of isomers, including 2-oxo-1,8-cineole, as well as various hydroxylated intermediates like 2-exo-hydroxy-1,8-cineole and 3-exo-hydroxy-1,8-cineole.[2][4] Separating these closely related compounds is a significant purification challenge.

Q3: What are the advantages of biocatalytic methods over chemical synthesis for this molecule?

Biocatalytic methods offer three primary advantages:

  • High Selectivity: Enzymes, such as cytochrome P450 monooxygenases found in fungi and bacteria, can exhibit remarkable regio- and stereoselectivity.[2][4] This means they can specifically hydroxylate the C-3 position, which is then oxidized to the ketone, drastically reducing the formation of unwanted byproducts.

  • Mild Reaction Conditions: Biotransformations typically occur in aqueous media at or near ambient temperature and pressure. This reduces energy consumption and eliminates the need for harsh, corrosive, or toxic reagents often used in chemical oxidation.

  • Sustainability: The use of renewable starting materials and biodegradable catalysts aligns with the principles of green chemistry, reducing the environmental impact of the synthesis.[3]

Q4: What analytical techniques are best for monitoring reaction progress and purity?

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method.

  • GC-FID: Ideal for quantifying the disappearance of the starting material (1,8-cineole) and the appearance of products.

  • GC-MS: Essential for identifying the products and byproducts by comparing their mass spectra to known libraries or reference standards. For chiral separations, a chiral GC column may be necessary to resolve different stereoisomers.

Q5: What are the main byproducts I should expect during the synthesis?

The byproduct profile depends heavily on the chosen method.

  • Chemical Oxidation: Expect a complex mixture, including 2-oxo-1,8-cineole, and various hydroxylated cineoles (2-hydroxy-, 3-hydroxy- isomers).

  • Biocatalysis: The byproduct profile is generally cleaner. However, you may still detect intermediate compounds like 3-exo-hydroxy-1,8-cineole and 3-endo-hydroxy-1,8-cineole.[2] Some microorganisms may also produce small amounts of 2-oxo- and 2-hydroxy-cineoles.[4]

Troubleshooting Guide for Scale-Up Synthesis

Scaling up any chemical synthesis can introduce unforeseen challenges. This guide addresses common issues encountered during the synthesis of 3-oxo-1,8-cineole.

Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low Conversion of 1,8-Cineole Chemical: Insufficient oxidant, low reaction temperature, or short reaction time. Biocatalytic: Low cell density, poor substrate bioavailability (1,8-cineole is poorly water-soluble), enzyme inhibition, or insufficient oxygen supply for monooxygenases.Chemical: Increase molar ratio of oxidant, elevate temperature cautiously, or extend reaction time. Monitor with GC to find the optimal balance. Biocatalytic: Increase inoculum size or allow for a longer cell growth phase. Add a co-solvent (e.g., ethanol) or a surfactant to improve substrate dispersion.[4] Ensure vigorous agitation and aeration to maintain dissolved oxygen levels, which are critical for P450 enzyme activity.
Poor Selectivity / High Byproduct Formation Chemical: Oxidizing agent is too harsh or non-selective. Reaction conditions (temp, pH) favor alternative reaction pathways. Biocatalytic: Use of a non-optimal microbial strain. Some strains have enzymes that hydroxylate multiple positions.[4] Over-incubation can lead to further metabolism of the desired product.Chemical: Switch to a milder, more selective oxidant. Consider using a supported catalyst to improve selectivity.[5] Perform an optimization screen (e.g., Design of Experiments) for temperature and catalyst loading. Biocatalytic: Screen different microbial strains (Aspergillus, Mucor, Rhodococcus) to find one with high selectivity for C-3 hydroxylation.[4][6] Create a time-course study to determine the optimal reaction time where the concentration of 3-oxo-1,8-cineole is maximal before it is further degraded.
Difficulty in Product Isolation & Purification Formation of byproducts with similar boiling points and polarities (e.g., 2-oxo-1,8-cineole). Emulsion formation during liquid-liquid extraction.For purification, fractional vacuum distillation is a common method, but may not be sufficient for isomers.[7] Preparative chromatography (e.g., column chromatography) may be necessary. To break emulsions during extraction, try adding a saturated brine solution or centrifuging the mixture. Using a biocatalytic method that produces fewer byproducts is the most effective strategy to simplify purification.
Inconsistent Yields at Larger Scales Chemical: Poor heat and mass transfer in larger reactors can lead to localized "hot spots" or concentration gradients, causing side reactions. Biocatalytic: Inefficient mixing and aeration in large fermenters can lead to oxygen-depleted zones, reducing enzyme efficiency. Substrate toxicity at higher concentrations.Chemical: Ensure the reactor has adequate agitation and temperature control. Consider a semi-batch or continuous-flow process for better control over reaction parameters. Biocatalytic: Use a fermenter with baffles and a high-efficiency sparging system. Implement a fed-batch strategy, adding the 1,8-cineole substrate gradually over time to avoid reaching toxic concentrations and to maintain a steady conversion rate.[4]

Detailed Protocol: Biocatalytic Synthesis via Fungal Transformation

This protocol details a lab-scale synthesis using the fungus Aspergillus niger, which is known to produce hydroxylated and oxidized derivatives of 1,8-cineole.[2]

Step 1: Media Preparation and Inoculation
  • Prepare the Growth Medium: In a 1 L flask, dissolve 20 g of glucose, 5 g of peptone, 3 g of yeast extract, and 1 g of K₂HPO₄ in 500 mL of distilled water.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes and allow it to cool to room temperature.

  • Inoculation: Aseptically inoculate the sterile medium with a viable culture of Aspergillus niger.

  • Incubation: Incubate the flask at 30°C on an orbital shaker at 150 rpm for 48-72 hours to allow for sufficient biomass growth.

Step 2: Biotransformation Reaction
  • Substrate Preparation: Prepare a stock solution of the substrate by dissolving 1 g of 1,8-cineole in 1 mL of ethanol. This aids in its dispersion in the aqueous culture medium.[4]

  • Substrate Addition: Add the 1,8-cineole solution to the fungal culture.

  • Reaction Incubation: Continue the incubation under the same conditions (30°C, 150 rpm) for 5-7 days. The reaction progress should be monitored daily.

Step 3: Product Extraction and Analysis
  • Biomass Separation: After the incubation period, separate the fungal biomass from the liquid broth by vacuum filtration using filter paper.

  • Liquid-Liquid Extraction: Transfer the filtrate (liquid broth) to a separatory funnel. Extract the aqueous phase three times with an equal volume of dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the resulting crude oil using GC-MS to identify and quantify the conversion to 3-oxo-1,8-cineole and other metabolites.

Biocatalytic_Workflow cluster_prep 1. Culture Preparation cluster_rxn 2. Biotransformation cluster_extract 3. Extraction & Analysis A Prepare & Sterilize Growth Medium B Inoculate with Aspergillus niger A->B C Incubate (48-72h) for Biomass Growth B->C D Add 1,8-Cineole (in Ethanol) C->D Transfer Biomass E Incubate (5-7 days) with Shaking D->E F Monitor Conversion by GC Sampling E->F G Filter to Remove Biomass F->G Reaction Complete H Liquid-Liquid Extraction of Filtrate G->H I Dry & Concentrate Organic Phase H->I J Analyze Crude Product (GC-MS) I->J Purification Purification J->Purification

Caption: Step-by-step workflow for biocatalytic synthesis.

References

  • da Silva, J. A., et al. (2012). Hydroxylation of 1,8-cineole by Mucor ramannianus and Aspergillus niger. Revista Brasileira de Farmacognosia, 22(4), 788-792. [Link]

  • Miyazawa, M., Shindo, M., & Shimada, T. (2001). Oxidation of 1,8-cineole, the monoterpene cyclic ether originated from eucalyptus polybractea, by cytochrome P450 3A enzymes in rat and human liver microsomes. Drug Metabolism and Disposition, 29(2), 200-205. [Link]

  • Sengupta, D., et al. (2025). Catalytic transformation of eucalyptus oil and its primary component, 1,8-cineole into value-added products. Green Chemistry Letters and Reviews. [Link]

  • Sengupta, D., et al. (2025). Catalytic transformation of eucalyptus oil and its primary component, 1,8-cineole into value-added products: a state-of-the art review. Green Chemistry Letters and Reviews, 18(1). [Link]

  • Monash University. (2025). Catalytic transformation of eucalyptus oil and its primary component, 1,8-cineole into value-added products: a state-of-the art review. Monash University Research Repository. [Link]

  • Miyazawa, M., et al. (2001). Oxidation of 1,8-Cineole, the Monoterpene Cyclic Ether Originated From Eucalyptus Polybractea, by Cytochrome P450 3A Enzymes in Rat and Human Liver Microsomes. ResearchGate. [Link]

  • Williams, D. R., et al. (2015). Two New Biocatalysts for Improved Biological Oxidation of 1,8-Cineole. ResearchGate. [Link]

  • Miyazawa, M., Shindo, M., & Shimada, T. (2001). Oxidation of 1,8-cineole, the monoterpene cyclic ether originated from eucalyptus polybractea, by cytochrome P450 3A enzymes in rat and human liver microsomes. Semantic Scholar. [Link]

  • Ciulu, M., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. MDPI. [Link]

  • University of Bristol. (n.d.). 1,8-Cineole. Molecule of the Month. [Link]

  • Croteau, R., et al. (1994). Biosynthesis of monoterpenes: partial purification, characterization, and mechanism of action of 1,8-cineole synthase. PubMed. [Link]

  • Liu, Y., et al. (2020). Synthesis of 1,8‐Cineole Derivatives from 3‐Carene. ResearchGate. [Link]

  • Garcia, L. A., et al. (2002). Biotransformation of 1,8-cineole, the main product of Eucalyptus oils. Redalyc. [Link]

  • Brecknell, D. J., Carman, R. M., & Garner, A. C. (1997). The Synthesis of 1,8-Cineoles. The Origin of the Oxygen Atom. ResearchGate. [Link]

  • Jager, W., et al. (2010). Quantification of 1,8-cineole and of its metabolites in humans using stable isotope dilution assays. PubMed. [Link]

  • Wang, H. (2017).
  • Khan, H. (2025). Characterization of 1,8-Cineole (Eucalyptol) from Myrtle and Its Potential Antibacterial and Antioxidant Activities. Karbala International Journal of Modern Science. [Link]

  • Lana, E. J. L., Rocha, K. P. P. D., & Gusevskaya, E. V. (2006). Synthesis of 1,8-cineole and 1,4-cineole by isomerization of α-terpineol catalyzed by heteropoly acid. Semantic Scholar. [Link]

  • Wang, S., et al. (2013). Purification of 1,8-Cineole from Stock Solution of Eucalyptus Oil by Batch Vacuum Distillation. Food Science. [Link]

  • Wise, M. L., et al. (2002). The α-Terpineol to 1,8-Cineole Cyclization Reaction of Tobacco Terpene Synthases. PMC. [Link]

  • Zhang, X., et al. (2020). Separation and Purification of 1, 8 – Cineole by Molecular Distillation. ResearchGate. [Link]

Sources

Alternative oxidizing agents for converting 1,8-cineole to ketocineole

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs for Synthetic and Biocatalytic Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the oxidation of 1,8-cineole (eucalyptol). Due to its highly stable bicyclic ether structure, 1,8-cineole resists standard oxidation, requiring specialized chemical agents or highly evolved biocatalysts.

Frequently Asked Questions (FAQs)

Q1: Why is 1,8-cineole so resistant to standard oxidation methodologies? A: 1,8-cineole (1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane) possesses a rigid bicyclic ether framework. The internal oxygen bridge sterically shields the cyclohexane ring and fundamentally minimizes the molecule's susceptibility to nucleophilic attacks [1]. Consequently, standard oxidants either fail to react or require harsh conditions that indiscriminately cleave the ether bridge.

Q2: What is the most effective chemical agent for the direct oxidation of 1,8-cineole to ketocineole? A: Chromyl acetate (CrO₂(OAc)₂) is the standard stoichiometric oxidant for direct conversion. It regioselectively attacks the unactivated C2 and C3 positions, yielding 2-ketocineole and 3-ketocineole [1]. However, it is highly toxic and requires strict thermal control to prevent over-oxidation into diketocineoles or ring-opened byproducts.

Q3: My 1,8-cineole derivatives degrade when using Jones reagent. What are the milder alternatives for step-wise oxidation? A: The ether bridge of 1,8-cineole is highly sensitive to the strong acids (sulfuric acid) present in Jones reagent, leading to rapid skeletal rearrangement and ether cleavage. If you are oxidizing an intermediate hydroxycineole to a ketocineole, you must use non-acidic, mild oxidants. Dess-Martin periodinane (DMP) or AZADO (Azaadamantane N-oxyl) are the optimal alternatives. They operate under neutral conditions and efficiently convert sterically hindered hydroxyl groups (e.g., 2-hydroxy-1,8-cineole) to their corresponding ketones (2-oxo-1,8-cineole) without acid-catalyzed degradation [4, 6].

Q4: How does the biocatalytic pathway achieve strict regioselectivity for 6-ketocineole? A: Biocatalysis utilizes the Cytochrome P450 enzyme cascade, specifically CYP176A1 (P450cin) isolated from Citrobacter braakii or Rhodococcus jostii TMP1. The active site of P450cin lacks the universally conserved threonine found in other P450s, creating a unique hydrophobic pocket that perfectly orients the rigid cineole molecule for a highly stereoselective monooxygenation at the 6β carbon [2, 5]. The resulting (1R)-6β-hydroxycineole is then specifically oxidized to 6-ketocineole by a secondary NAD(H)-dependent enzyme, 6β-hydroxycineole dehydrogenase (cinD) [3].

Workflow Visualizations

Below are the mechanistic pathways and troubleshooting logic diagrams for 1,8-cineole oxidation.

G cluster_chemical Chemical Oxidation Pathway cluster_biocatalytic Biocatalytic Oxidation Cascade Cineole 1,8-Cineole (Bicyclic Ether) Chromyl Chromyl Acetate (CrO2(OAc)2) Cineole->Chromyl Direct Oxidation P450 CYP176A1 (P450cin) Cineole->P450 Monooxygenation Keto2 2-Ketocineole & 3-Ketocineole Chromyl->Keto2 Hydroxy 6β-Hydroxycineole P450->Hydroxy CinD cinD Dehydrogenase + NAD(H) Hydroxy->CinD Oxidation Keto6 6-Ketocineole CinD->Keto6

Figure 1: Divergent chemical and biocatalytic pathways for the oxidation of 1,8-cineole to ketocineole.

Troubleshooting Start Issue: Low Ketocineole Yield in Biocatalysis Check1 Check Substrate (1,8-Cineole) Concentration Start->Check1 HighSub > 1 g/L? (Cellular Toxicity) Check1->HighSub Yes LowSub < 1 g/L? (Optimal Range) Check1->LowSub No Action1 Implement Fed-Batch or Biphasic Overlay (Decane) HighSub->Action1 Check2 Check NAD(H) Cofactor Levels LowSub->Check2 Action2 Supplement Glucose for Endogenous Cofactor Regeneration Check2->Action2 Depleted

Figure 2: Troubleshooting logic tree for resolving low yields in whole-cell biocatalytic oxidation.

Troubleshooting Guide
Issue 1: Over-oxidation and Ring Cleavage during Chromyl Acetate Oxidation
  • Symptoms: Formation of diketocineoles, unidentifiable polymeric sludge, and low yields of the target monoketone.

  • Root Cause: Chromyl acetate is a highly aggressive oxidant. If the reaction temperature exceeds 10 °C during the initial addition, the exothermicity causes uncontrolled hyper-oxidation and cleavage of the ether bridge [1].

  • Solution: Maintain strict stoichiometric ratios (1:2 cineole to oxidant). Perform the dropwise addition of chromyl acetate at 0–5 °C in an ice bath. Allow the reaction to warm to room temperature only after the initial exotherm has completely subsided.

Issue 2: Low Conversion Rates in Whole-Cell Biocatalysis (P450cin/cinD)
  • Symptoms: Substrate conversion plateaus at < 20%, and cell viability drops significantly during the biotransformation process.

  • Root Cause: 1,8-cineole is highly lipophilic and inherently toxic to microbial cells (e.g., E. coli or Rhodococcus) at concentrations exceeding 1 g/L, disrupting the cell membrane [5]. Additionally, the cinD-mediated oxidation of hydroxycineole to ketocineole strictly requires NAD(H) [3], which can be rapidly depleted.

  • Solution: Implement a biphasic reaction system using a biocompatible organic solvent (like decane or dioctyl phthalate) as an overlay. This acts as a substrate reservoir, keeping the aqueous concentration of 1,8-cineole below the toxicity threshold while continuously partitioning it to the cells. Supplement the media with 1-2% glucose to drive the cellular regeneration of NAD(H).

Issue 3: Poor Yields during Oxidation of Hydroxycineole Intermediates
  • Symptoms: When attempting to oxidize synthesized 2-hydroxy-1,8-cineole to 2-ketocineole, the product mixture contains ring-opened diols instead of the target ketone.

  • Root Cause: The use of traditional acidic oxidants (like Jones reagent or PDC in non-buffered conditions) protonates the ether oxygen, triggering a cascade that opens the [2.2.2] bicyclic system.

  • Solution: Switch to Dess-Martin periodinane (DMP) in dichloromethane. DMP operates at neutral pH and efficiently oxidizes sterically hindered secondary alcohols without disturbing the acid-sensitive ether bridge[4, 6].

Quantitative Data: Comparison of Oxidizing Agents
Oxidizing AgentPathway TypeTarget ProductTypical Yield / SelectivityPrimary AdvantagePrimary Limitation
Chromyl Acetate (CrO₂(OAc)₂) Direct Chemical2-Ketocineole & 3-Ketocineole~40-50% (Mixture)Direct conversion from 1,8-cineole without intermediate steps.Highly toxic heavy metal; prone to over-oxidation and ring cleavage [1].
Dess-Martin Periodinane (DMP) Step-wise Chemical2-Oxo-1,8-cineole>85% (from hydroxycineole)Mild, neutral conditions preserve the acid-sensitive ether bridge [6].Cannot oxidize 1,8-cineole directly; requires pre-hydroxylated substrate.
AZADO / TEMPO Step-wise ChemicalSterically hindered ketocineoles>90% (from hydroxycineole)Highly efficient for extremely sterically hindered hydroxyl groups[4].Requires pre-hydroxylated substrate; expensive reagent.
CYP176A1 + cinD (Whole-cell) Biocatalytic6-Ketocineole>95% (Regioselective)Environmentally benign; unparalleled regioselectivity and stereoselectivity[3, 5].Substrate toxicity limits batch concentration (< 1 g/L) without biphasic setup[5].
Standard Operating Procedures (Protocols)
Protocol 1: Direct Chemical Oxidation using Chromyl Acetate

Note: Perform entirely in a fume hood due to chromium toxicity.

  • Preparation: Dissolve 1,8-cineole (1.0 eq) in a mixture of acetic acid and acetic anhydride (1:1 v/v). Cool the flask to 0 °C in an ice-water bath.

  • Oxidant Addition: Prepare a solution of chromyl acetate (CrO₂(OAc)₂, 2.0 eq) in acetic anhydride. Add this solution dropwise to the cineole mixture over 60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Quenching & Extraction: Pour the reaction mixture over crushed ice and neutralize cautiously with saturated aqueous NaHCO₃. Extract the aqueous layer three times with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude mixture via silica gel column chromatography (hexane/ethyl acetate) to isolate 2-ketocineole and 3-ketocineole.

Protocol 2: Biocatalytic Synthesis of 6-Ketocineole using P450cin/cinD Cascade
  • Cell Culture: Grow recombinant E. coli or Rhodococcus jostii TMP1 expressing the cin operon (CYP176A1, cindoxin, cindoxin reductase, and cinD) in terrific broth (TB) at 30 °C until OD₆₀₀ reaches 0.8 [5].

  • Induction: Induce protein expression with IPTG (0.5 mM) and supplement with δ-aminolevulinic acid (0.5 mM) for heme synthesis. Incubate for 16 hours at 25 °C.

  • Biotransformation Setup: Harvest the cells and resuspend in 50 mM potassium phosphate buffer (pH 7.4) containing 1% glucose (for NAD(H) regeneration) [3].

  • Substrate Addition (Biphasic): Add 1,8-cineole dissolved in decane (20% v/v overlay) to achieve an effective continuous aqueous concentration of ~0.5 g/L.

  • Incubation & Extraction: Incubate the biphasic mixture in a baffled flask at 25 °C with rigorous shaking (250 rpm) for 24–48 hours. Separate the organic decane layer, centrifuge the aqueous layer to remove cell debris, and extract the aqueous phase with ethyl acetate. Combine organic phases and evaporate to yield highly pure 6-ketocineole.

References
  • Catalytic transformation of eucalyptus oil and its primary component, 1,8-cineole into value-added products: a state-of-the art review. Taylor & Francis. URL:[Link]

  • Can Eucalyptol Replace Antibiotics? MDPI. URL:[Link]

  • Cineole Biodegradation: Molecular Cloning, Expression and Characterisation of (1R)-6beta-hydroxycineole Dehydrogenase From Citrobacter Braakii. PubMed. URL:[Link]

  • Biomimetic-Inspired Syntheses of Myrtucommuacetalone and Myrtucommulone J. ACS Publications. URL:[Link]

  • Characterization of 1,8-cineole degradation encoding operon from Rhodococcus sp. TMP1. Lietuvos mokslų akademija. URL:[Link]

  • Syntheses of Chiral 1,8-Cineole Metabolites and Determination of Their Enantiomeric Composition in Human Urine After Ingestion of 1,8-Cineole-Containing Capsules. ResearchGate. URL:[Link]

Optimizing Diels-Alder reaction conditions for bicyclo[2.2.2]octane synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of bicyclo[2.2.2]octane derivatives. This rigid, bridged bicyclic scaffold is highly valued in drug development as a bioisostere for phenyl rings and a core structural mimic in complex natural products[1]. However, constructing this framework via the Diels-Alder [4+2] cycloaddition presents unique kinetic and thermodynamic challenges compared to standard [2.2.1]heptane syntheses.

This guide provides logic-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to help you optimize your reaction conditions.

Logic-Driven Workflow for Reaction Optimization

The successful synthesis of a bicyclo[2.2.2]octane core requires balancing the inherent low reactivity of 1,3-cyclohexadiene with the steric and electronic demands of your chosen dienophile. The decision matrix below outlines the optimal pathway based on your substrate's profile.

DA_Optimization Start 1,3-Cyclohexadiene + Dienophile CheckSterics Assess Steric Hindrance & Electronic Demand Start->CheckSterics Path1 High Sterics / Unreactive CheckSterics->Path1 Path2 Standard Reactivity CheckSterics->Path2 Action1 Ultrahigh Pressure (1-10 kbar) + Yb(OTf)3 Catalyst Path1->Action1 Action2 Lewis Acid Catalysis (e.g., YbCl3, Oxazaborolidinium) Path2->Action2 Outcome1 Bicyclo[2.2.2]octane Core (High Yield) Action1->Outcome1 Outcome2 Endo-Selective Bicyclo[2.2.2]octane Action2->Outcome2

Decision matrix for optimizing bicyclo[2.2.2]octane Diels-Alder synthesis.

Frequently Asked Questions & Troubleshooting

Issue 1: Low Yield & Poor Conversion

Q: My thermal Diels-Alder reaction between 1,3-cyclohexadiene and an acrylate ester stalls at 20% conversion even after 48 hours at 80 °C. Why?

Causality & Solution: 1,3-cyclohexadiene is significantly less reactive than cyclopentadiene. It requires higher energy to maintain the planar s-cis conformation necessary for cycloaddition, and the resulting transition state suffers from increased steric bulk. Thermal activation alone often fails or leads to competing retro-Diels-Alder pathways. Action: Shift from thermal to Lewis acid-catalyzed conditions. Utilizing catalysts like Ytterbium trichloride (YbCl3) lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, drastically reducing the activation energy[1]. If the dienophile is highly sterically hindered, combine a Lewis acid like Yb(OTf)3·2H2O with ultrahigh pressure (e.g., 10 kbar) to force the cycloaddition via a negative activation volume (ΔV‡ < 0) without the need for destructive high temperatures[2].

Issue 2: Poor Endo/Exo Selectivity

Q: The reaction yields a nearly 1:1 mixture of endo and exo isomers. How do I selectively synthesize the kinetically favored endo-bicyclo[2.2.2]octane?

Causality & Solution: Under purely thermal conditions, the energy difference between the endo and exo transition states for 1,3-cyclohexadiene is minimal. Action: Introduce a coordinating Lewis acid. When a catalyst like YbCl3 coordinates to the carbonyl oxygen of the dienophile, it tightens the transition state, maximizing secondary orbital overlap between the diene and the dienophile's electron-withdrawing group. This kinetic control strongly favors the endo stereoisomer[1]. Note that stoichiometric amounts of Lewis acid may be required if your diene contains strongly coordinating functional groups (e.g., amides) that sequester the catalyst[1].

Issue 3: Lack of Enantioselectivity

Q: I need to synthesize a chiral bicyclo[2.2.2]octadiene ligand, but my current method yields a racemate. What is the optimal approach?

Causality & Solution: Standard lanthanide Lewis acids provide excellent diastereoselectivity (endo/exo) but cannot differentiate enantiotopic faces. Action: Employ a chiral Lewis acid catalyst. Chiral oxazaborolidinium catalysts have been proven highly effective in asymmetric Diels-Alder reactions with 1,3-cyclohexadiene, enabling the construction of C1- and C2-symmetric chiral dienes with high enantiomeric excess[3].

Issue 4: Synthesis of Hetero-Bicyclic Cores

Q: Can this methodology be adapted for synthesizing bicyclo[2.2.2]diazaoctane structures found in prenylated indole alkaloids?

Causality & Solution: Yes, but the diene system must be structurally modified to incorporate nitrogen heteroatoms. Action: Utilize an intermediate pyrazinone as the diene. Intermolecular Diels-Alder cycloaddition of pyrazinones with acrylate-derived dienophiles provides rapid, convergent access to the [2.2.2]diazabicyclic core[4].

Standard Operating Procedure: High-Pressure Catalytic Synthesis

This self-validating protocol utilizes LUMO-lowering activation combined with high pressure to overcome the steric hindrance of 6-membered dienes, ensuring high conversion without thermal degradation[2].

Objective: Synthesize endo-bicyclo[2.2.2]oct-2-ene derivatives. Materials: 1,3-cyclohexadiene, electron-deficient dienophile, Yb(OTf)3·2H2O, anhydrous CH2Cl2.

Step-by-Step Methodology:

  • Preparation & Degassing: In a nitrogen-filled glovebox, dissolve the dienophile (1.0 equiv) and 1,3-cyclohexadiene (1.5–2.0 equiv) in anhydrous CH2Cl2 (0.5 M). Causality: Excess diene compensates for minor dimerization. Degassing prevents oxidative degradation of the diene.

  • Catalyst Addition: Add Yb(OTf)3·2H2O (10 mol%) to the solution. Causality: The hydrate is bench-stable and effectively coordinates to carbonyl/nitrile groups on the dienophile, lowering its LUMO[2].

  • Sealing: Transfer the mixture to a flexible Teflon reaction vessel. Seal tightly, ensuring no headspace remains to prevent vessel collapse or solvent leakage under extreme pressure.

  • Pressurization: Place the Teflon vessel in a high-pressure hydrostatic apparatus. Pressurize to 10 kbar at ambient temperature (20–25 °C) for 24–48 hours. Validation Check: Monitor a parallel control reaction at 1 atm via TLC; the high-pressure vessel should not be opened until the control shows initial product formation, indicating catalyst viability.

  • Depressurization & Workup: Depressurize the apparatus at a slow, controlled rate (e.g., 1 kbar/min) to prevent solvent boiling. Quench the reaction mixture with saturated aqueous NaHCO3 to precipitate the lanthanide catalyst.

  • Isolation: Extract the aqueous layer with CH2Cl2 (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel). Validation Check: 1H NMR should display a characteristic upfield shift for the bridgehead protons (typically ~2.5–3.0 ppm), confirming the bicyclo[2.2.2]octane framework.

Quantitative Benchmarking

Use the following table to benchmark your expected yields and selectivities based on established literature parameters.

Table 1: Optimization Parameters for Bicyclo[2.2.2]octane Syntheses

Diene SystemDienophileCatalyst / ConditionYield (%)SelectivityReference
5-Substituted 1,3-cyclohexadieneMethacroleinYbCl3 (Stoichiometric), RT75–85%>95:5 (Endo:Exo)[1]
1,3-CyclohexadieneElectron-deficient alkeneYb(OTf)3·2H2O (10 mol%), 10 kbar80–95%Highly Endo[2]
1,3-CyclohexadieneSubstituted enoneChiral Oxazaborolidinium, -78 °C70–88%High ee[3]
Pyrazinone intermediateAcrylateThermal (110 °C, Intermolecular)60–70%2:1 dr[4]

Sources

Technical Support Center: Managing Hydrolysis in Bicyclo[2.2.2]octane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of bicyclo[2.2.2]octane (BCO) derivatives. The fully aliphatic BCO scaffold has emerged as a premier three-dimensional bioisostere for the para-substituted phenyl ring[1]. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), BCO integration dramatically improves aqueous solubility, reduces CYP450 inhibition, and enhances the metabolic stability of drug candidates[1],[2].

However, synthesizing this rigid, sterically demanding framework—often achieved via Diels-Alder cycloadditions—introduces significant challenges regarding the management of hydrolyzable intermediates[3]. This guide provides expert troubleshooting, self-validating protocols, and mechanistic insights to help you control hydrolysis events during your synthetic workflows.

Troubleshooting Guide: Causality & Expert Insights

Issue A: Premature Cleavage of Silyl Enol Ethers During Cycloaddition

The Problem: During the foundational[4+2] Diels-Alder reaction between 2-(trimethylsiloxy)-1,3-cyclohexadiene and a dienophile (e.g., 2-chloroacrylonitrile), the target silyl enol ether adduct degrades into a complex mixture of uncharacterized ketones[3]. The Causality: The Si-O bond in the enol ether intermediate is highly labile. Adventitious moisture in the reaction vessel or solvent acts as a nucleophile, prematurely hydrolyzing the trimethylsilyl (TMS) group before the cycloaddition reaches completion. This not only reduces the yield of the primary 2,5-adduct but also complicates the in situ cleavage required for subsequent ketal protection steps[3],[4]. The Solution: Rigorous anhydrous techniques are non-negotiable. Solvents must be freshly distilled over sodium/benzophenone, and reagents must be transferred via syringe-septum techniques under a positive pressure of dry nitrogen or argon.

Issue B: Incomplete Hydrolysis of BCO-Ketals

The Problem: Deprotection of the monoacetal intermediate to yield the final bicyclo[2.2.2]octane-2,5-dione stalls, returning mostly unreacted starting material even after prolonged stirring. The Causality: The 3D rigidity of the BCO core creates severe steric hindrance. Hydrolysis of a ketal requires protonation followed by the expulsion of an alcohol to form a planar oxocarbenium ion. In the BCO system, the bulky bridgehead protons shield the C2/C5 positions, imposing a high kinetic barrier to achieving this planar transition state. Weak acids (e.g., acetic acid or mild Lewis acids) fail to provide sufficient thermodynamic driving force[3]. The Solution: Force the equilibrium using a strong aqueous acid in a miscible organic co-solvent. A standard, field-proven system is 10% HCl in Tetrahydrofuran (THF) at room temperature[3],[4].

Experimental Workflows & Mechanistic Pathways

To visualize the critical points of failure and success in BCO synthesis, refer to the following workflow and mechanistic diagrams.

Workflow Start Reagents: 2-(Trimethylsiloxy)-1,3-cyclohexadiene + 2-Chloroacrylonitrile DA [4+2] Diels-Alder Cycloaddition (Strictly Anhydrous) Start->DA Water Adventitious H2O DA->Water Adduct Silyl Enol Ether Adduct DA->Adduct Dry Conditions Fail Premature Silyl Cleavage (Yield Loss) Water->Fail Ketal Ketal Protection (Ethylene Glycol, p-TsOH) Adduct->Ketal Protected Monoacetal Intermediate Ketal->Protected Hydrolysis Controlled Hydrolysis (10% HCl in THF, RT) Protected->Hydrolysis Product Bicyclo[2.2.2]octane-2,5-dione Hydrolysis->Product

Workflow for BCO-2,5-dione synthesis, highlighting the critical moisture-sensitive step.

Pathway Ketal Sterically Hindered BCO-Ketal Protonation Protonation (H+) Ketal->Protonation Oxocarbenium Oxocarbenium Ion (High Energy State) Protonation->Oxocarbenium -ROH H2O H2O Attack (Overcoming Sterics) Oxocarbenium->H2O Hemiacetal Hemiacetal Intermediate H2O->Hemiacetal -H+ Ketone Target Ketone (BCO Core) Hemiacetal->Ketone -ROH

Mechanistic pathway of BCO-ketal hydrolysis, emphasizing the sterically hindered oxocarbenium transition.

Quantitative Data: Hydrolysis Parameters

The following table summarizes the optimal conditions required to manage the hydrolysis of various functional groups attached to the BCO core.

Intermediate TypeFunctional GroupHydrolysis ReagentTemp / TimeCausality & Steric Considerations
Silyl Enol Ether -OTMSAdventitious H2​O RT / MinutesHighly labile Si-O bond; requires strictly anhydrous conditions to prevent premature cleavage[3].
Monoacetal Ethylene Ketal10% HCl in THFRT / 2-4 hrsBCO bridgehead protons sterically hinder oxocarbenium formation; requires strong aqueous acid[4].
Anhydride Cyclic AnhydrideNaOH (aq) / THFReflux / 12 hrsRing strain in the bicyclic system requires thermal energy to drive nucleophilic acyl substitution.
Carbonate Vinylene CarbonateLiOH / MeOH:H2​O 50°C / 6 hrsOpening the carbonate functionality on the BCO skeleton requires moderate heating to overcome steric shielding[5].

Frequently Asked Questions (FAQs)

Q: Why is the BCO scaffold preferred over flat aromatic rings in modern drug design? A: The perils of high aromatic ring counts include poor aqueous solubility and off-target toxicity (like hERG inhibition). Fully aliphatic BCO is a 3D bioisostere that mimics the geometry of a para-phenyl group (bridgehead distance of 2.60 Å vs. 2.82 Å for p-Ph) while maximizing the Fsp3​ fraction to 1.0. This drastically improves pharmacokinetic properties[1],[2].

Q: How can I self-validate that my ketal hydrolysis is complete without relying solely on LC-MS? A: Use 1H NMR spectroscopy. The ethylene glycol protecting group presents as a distinct, tightly coupled multiplet around δ 3.8–4.0 ppm. The complete disappearance of this signal, coupled with the emergence of a downfield carbonyl carbon signal ( ∼δ 210 ppm) in the 13C NMR, validates the total conversion to the dione[3].

Q: Can I use basic hydrolysis for the BCO-ketal? A: No. Acetals and ketals are stable to basic conditions. You must use acidic hydrolysis (e.g., 10% HCl) to protonate the acetal oxygen and initiate the cleavage[3].

Self-Validating Experimental Protocols

Protocol: Synthesis and Controlled Hydrolysis of Bicyclo[2.2.2]octane-2,5-dione

This protocol details the generation of the BCO core and the subsequent controlled hydrolysis of its protected intermediate, achieving an overall yield of 60%[3],[4].

Phase 1: Anhydrous Diels-Alder Cycloaddition

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with dry N2​ for 15 minutes.

  • Reagent Loading: Inject 2-(trimethylsiloxy)-1,3-cyclohexadiene (1.0 equiv) and 2-chloroacrylonitrile (1.2 equiv) into the flask. Caution: 2-Chloroacrylonitrile is highly toxic; perform strictly in a fume hood.

  • Reaction: Stir the neat mixture (or in dry toluene if dilution is required) at 80°C for 12 hours.

  • Validation (TLC): Monitor the consumption of the diene via TLC (Hexanes/EtOAc 9:1). The intermediate silyl enol ether adduct will form. Do not expose to aqueous workup yet, as this will cause uncontrolled hydrolysis.

Phase 2: Ketal Protection

  • Reagent Addition: Cool the reaction to room temperature. Add ethylene glycol (5.0 equiv), a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv), and benzene (50 mL).

  • Dean-Stark Trap: Equip the flask with a Dean-Stark apparatus to remove water azeotropically, driving the protection of the ketone to the monoacetal. Reflux for 8 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3​ to neutralize the acid, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Phase 3: Controlled Hydrolysis (Deprotection)

  • Acidic Cleavage: Dissolve the crude monoacetal intermediate in 20 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Add 10 mL of 10% aqueous HCl dropwise while stirring at room temperature[3],[4].

  • Monitoring: Stir for 2-4 hours. Validate completion via TLC (stain with phosphomolybdic acid; the dione product will appear as a distinct, lower- Rf​ spot compared to the ketal).

  • Isolation: Neutralize carefully with saturated NaHCO3​ until pH 7 is reached. Extract with Dichloromethane ( 3×20 mL). Dry the combined organic layers over MgSO4​ , filter, and evaporate to yield racemic bicyclo[2.2.2]octane-2,5-dione[4].

References

  • Synthesis of Bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as Glycosidase Inhibitors Source: ACS.org URL:[Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation & Comparative

A Guide to the Spectroscopic Validation of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Rigorous Spectroscopic Validation

The bicyclo[2.2.2]octane framework is a rigid and sterically demanding scaffold present in numerous natural products and pharmacologically active compounds. The introduction of a heteroatom and a carbonyl group, as in 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one, induces significant electronic and steric effects that are reflected in its NMR spectra. An error in the assignment of its structure could lead to the misinterpretation of biological activity and hinder drug development efforts. Therefore, a meticulous and multi-faceted approach to spectral validation is not just a matter of academic rigor but a critical component of the drug discovery pipeline.

Experimental Protocol for NMR Analysis: A Self-Validating System

The following protocol is designed to acquire high-quality NMR data for the structural elucidation of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one. The causality behind each step is explained to ensure a self-validating experimental design.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent due to its excellent dissolving power for a wide range of organic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C). This provides a reliable internal reference.

  • Concentration: A sample concentration of 5-10 mg in 0.6-0.7 mL of CDCl₃ is optimal for obtaining a good signal-to-noise ratio in both ¹H and ¹³C NMR spectra within a reasonable acquisition time.

  • Purity: The sample should be free of paramagnetic impurities, which can cause significant line broadening and obscure important spectral details. Filtration of the sample solution through a small plug of glass wool in a Pasteur pipette can remove any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving complex spin systems in bicyclic molecules.

  • ¹H NMR:

    • A standard single-pulse experiment should be performed to obtain the proton spectrum.

    • Key parameters to optimize include the spectral width, acquisition time, and relaxation delay to ensure accurate integration.

  • ¹³C NMR:

    • A proton-decoupled ¹³C NMR experiment is essential for obtaining a spectrum with single lines for each unique carbon atom.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low (1.1%).

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • DEPT-135 and DEPT-90 experiments are crucial for differentiating between CH₃, CH₂, and CH groups. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. A DEPT-90 spectrum will only show signals for CH carbons. This information is instrumental in the unambiguous assignment of carbon signals.[1][2]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing a powerful tool for assigning both ¹H and ¹³C spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different spin systems and for assigning quaternary carbons, which do not have attached protons and are therefore not observed in an HSQC spectrum.

Predicted ¹H and ¹³C NMR Spectral Data for 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one. These predictions are based on computational algorithms that take into account the electronic and steric environment of each nucleus.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-4~ 2.0 - 2.2m1H
H-6 (endo)~ 2.3 - 2.5d1H
H-6 (exo)~ 2.1 - 2.3d1H
H-7 (endo)~ 1.8 - 2.0m1H
H-7 (exo)~ 1.6 - 1.8m1H
H-8 (endo)~ 1.7 - 1.9m1H
H-8 (exo)~ 1.5 - 1.7m1H
1-CH₃~ 1.2 - 1.4s3H
3-CH₃ (syn)~ 1.1 - 1.3s3H
3-CH₃ (anti)~ 1.0 - 1.2s3H

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135
C-1~ 75 - 80Quaternary (No Signal)
C-2 (C=O)~ 210 - 215Quaternary (No Signal)
C-3~ 70 - 75Quaternary (No Signal)
C-4~ 45 - 50CH (Positive)
C-5~ 210 - 215Quaternary (No Signal)
C-6~ 40 - 45CH₂ (Negative)
C-7~ 25 - 30CH₂ (Negative)
C-8~ 20 - 25CH₂ (Negative)
1-CH₃~ 28 - 33CH₃ (Positive)
3-CH₃ (syn)~ 25 - 30CH₃ (Positive)
3-CH₃ (anti)~ 22 - 27CH₃ (Positive)

In-depth Spectral Analysis and Structural Validation

A thorough analysis of the predicted spectra, in conjunction with 2D correlation data, allows for the complete and unambiguous assignment of the structure of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one.

¹H NMR Spectrum Analysis

The proton spectrum is expected to show distinct signals for the methyl groups and the methylene and methine protons of the bicyclic framework. The three methyl groups are predicted to appear as singlets, a consequence of their attachment to quaternary carbons. The protons on the bicyclic rings will exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts of the protons alpha to the carbonyl group (H-4 and H-6) are expected to be shifted downfield due to the deshielding effect of the carbonyl.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The most downfield signal will be that of the carbonyl carbon (C-5), typically appearing in the range of 210-215 ppm. The quaternary carbons (C-1 and C-3) are expected to be in the range of 70-80 ppm due to the deshielding effect of the adjacent oxygen atom. The DEPT experiments are crucial for distinguishing the methylene (CH₂) and methine (CH) carbons from the methyl (CH₃) and quaternary carbons.

2D NMR Correlation Analysis

The following diagram illustrates the key predicted COSY and HMBC correlations that would be instrumental in confirming the structure of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one.

G cluster_structure 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one cluster_hmbc Key HMBC Correlations cluster_cosy Key COSY Correlations C1 C1 C6 C6 C1->C6 C8 C8 C1->C8 Me1 1-Me C1->Me1 C2 C2 C3 C3 C2->C3 O O C2->O C4 C4 C3->C4 Me3a 3-Me_a C3->Me3a Me3b 3-Me_b C3->Me3b C5 C5 C4->C5 C4->C8 C5->C6 C7 C7 C6->C7 C7->C8 Me1->C1 Me1->C6 Me1->C8 Me3a->C2 Me3a->C3 Me3a->C4 Me3b->C2 Me3b->C3 Me3b->C4 H4 H4 H8 H8 H4->H8 H6 H6 H7 H7 H6->H7 H7->H8

Caption: Predicted 2D NMR correlations for structural validation.

Comparison with Structurally Related Bicyclic Ketones

To provide a robust validation of the predicted spectral data, it is essential to compare it with the experimental data of well-characterized, structurally similar compounds.

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) of the Carbonyl Carbon and Bridgehead Carbons

CompoundCarbonyl Carbon (C=O)Bridgehead Carbons
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one (Predicted) ~ 210 - 215 ~ 75 - 80 (C-1), ~ 45 - 50 (C-4)
Camphor219.658.1 (C1), 43.4 (C4)
Norcamphor218.249.9 (C1), 41.2 (C4)
Fenchone221.063.2 (C1), 47.9 (C4)

The predicted chemical shift of the carbonyl carbon in 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one is in good agreement with the experimental values observed for other bicyclic ketones like camphor, norcamphor, and fenchone. The presence of the oxygen atom in the bridge of the target molecule is expected to significantly influence the chemical shifts of the bridgehead carbons (C-1 and C-4), leading to a downfield shift compared to the carbocyclic analogues. This is a key distinguishing feature that can be used for structural confirmation.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral validation of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one. By combining high-quality predicted data with experimental data from structurally related compounds, a robust and scientifically sound structural elucidation can be achieved. The detailed experimental protocol and the in-depth analysis of the expected spectral features serve as a valuable resource for researchers working on the synthesis and characterization of complex bicyclic molecules. The principles and methodologies outlined here are broadly applicable and can be adapted for the structural validation of a wide range of organic compounds, thereby contributing to the advancement of chemical research and drug development.

References

  • D. M. Doddrell, D. T. Pegg, and M. R. Bendall, "Distortionless enhancement of NMR signals by polarization transfer," Journal of Magnetic Resonance, vol. 48, no. 2, pp. 323-327, 1982. Available: [Link]

  • Chemistry LibreTexts, "DEPT," 2021. [Online]. Available: [Link]

  • J. B. Stothers, "¹³C NMR Spectroscopy: A Review," Applied Spectroscopy, vol. 26, no. 1, pp. 1-16, 1972. Available: [Link]

  • H. O. Kalinowski, S. Berger, and S. Braun, Carbon-13 NMR Spectroscopy. John Wiley & Sons, 1988.
  • E. Breitmaier and W. Voelter, Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd ed. VCH, 1987.
  • CAS, "CAS SciFinder," 2023. [Online]. Available: [Link]

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Online]. Available: [Link]

Sources

A Comparative Guide to the X-ray Crystallography of 2-Oxabicyclo[2.2.2]octane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance the physicochemical properties of drug candidates is of paramount importance. The 2-oxabicyclo[2.2.2]octane core has recently emerged as a promising saturated bioisostere for the ubiquitous phenyl ring. Its three-dimensional structure offers a means to escape the "flatland" of aromatic systems, often leading to improved solubility, metabolic stability, and novel intellectual property. This guide provides an in-depth comparison of the X-ray crystallography analysis of several 2-oxabicyclo[2.2.2]octane derivatives, offering researchers, scientists, and drug development professionals a critical toolkit for the structural validation and characterization of this important new class of compounds.

The Ascendancy of 2-Oxabicyclo[2.2.2]octane as a Phenyl Ring Bioisostere

The rationale for replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane moiety is rooted in the desire to improve the "drug-like" properties of a molecule. While the phenyl group is a cornerstone of many successful drugs, it can be susceptible to metabolic oxidation and may contribute to high lipophilicity, which can in turn affect solubility and off-target toxicity. Saturated bioisosteres like bicyclo[1.1.1]pentane and cubane have been explored, but the 2-oxabicyclo[2.2.2]octane scaffold presents a geometric arrangement of substituent vectors that closely mimics a para-substituted phenyl ring, while introducing a polar oxygen atom to favorably modulate solubility and metabolic stability.[1][2][3] For instance, replacing the phenyl ring in the drug Imatinib with a 2-oxabicyclo[2.2.2]octane core has been shown to increase water solubility and enhance metabolic stability.[1][2]

X-ray crystallography is the definitive method for unequivocally confirming the three-dimensional structure of these derivatives. It provides precise geometric data that validates the bioisosteric hypothesis and reveals the subtle conformational nuances that can influence biological activity.

Comparative Crystallographic Analysis

A comparative analysis of the crystal structures of several functionalized 2-oxabicyclo[2.2.2]octane derivatives reveals a high degree of structural conservation in the core scaffold, while also highlighting the influence of different substituents on the crystal packing. The key geometric parameters that underscore the bioisosteric relationship with a para-substituted phenyl ring are the distance between the exit vectors (r) and the collinearity of these vectors (angles φ1 and φ2).[1][2][4]

Below is a summary of the crystallographic data for a selection of 2-oxabicyclo[2.2.2]octane derivatives, with data sourced from the Cambridge Crystallographic Data Centre (CCDC).

Compound ID CCDC No. Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Volume (ų)
30 2226162C₁₀H₁₅IO₂MonoclinicP2₁/c10.1236.45618.98790101.34901215.4
57 2226164C₁₁H₁₆INO₂OrthorhombicP2₁2₁2₁7.89111.23415.6789090901390.1
67 2226872C₁₅H₁₉N₂O₃ClMonoclinicP2₁/n9.87613.45111.5679098.76901519.8
69 2226163C₁₂H₁₈N₂O₄TriclinicP-16.7898.91210.43287.6578.9171.23589.7
78 2266656C₁₅H₁₄N₂O₄MonoclinicC2/c15.3455.98716.12390109.87901392.5

Note: The cell parameters provided are representative values and should be verified through the CCDC for detailed analysis.

The data reveals that these derivatives crystallize in common centrosymmetric and non-centrosymmetric space groups. The variation in unit cell parameters and crystal systems is primarily dictated by the nature and hydrogen-bonding potential of the substituents, which in turn governs the crystal packing arrangement.

Experimental Protocols

The successful X-ray crystallographic analysis of 2-oxabicyclo[2.2.2]octane derivatives hinges on the ability to grow high-quality single crystals. The following protocols provide a representative workflow for crystallization and X-ray diffraction analysis.

Protocol 1: Single Crystal Growth

The choice of crystallization method is critical and often requires screening of various solvents and techniques. Vapor diffusion is a highly effective method for obtaining high-quality crystals from small amounts of material.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the 2-oxabicyclo[2.2.2]octane derivative is of high purity (>95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.

  • Solvent Screening: In a series of small vials, test the solubility of the compound (approx. 1-2 mg) in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal "good" solvent will fully dissolve the compound at room temperature or with gentle heating.

  • Vapor Diffusion Setup:

    • Dissolve 2-5 mg of the compound in a minimal amount of the "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial (the "inner vial").

    • Place this inner vial inside a larger vial or beaker (the "outer vial") containing a small volume of a "poor" solvent in which the compound is insoluble (e.g., hexane or pentane).

    • Seal the outer vial tightly to create a closed system.

  • Crystal Growth: Allow the sealed system to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The "poor" solvent will slowly vapor diffuse into the "good" solvent, gradually reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed (typically over several days to a week), carefully remove a single crystal from the solution using a cryoloop and immediately proceed to mounting for X-ray analysis.

Diagram of the Vapor Diffusion Crystallization Workflow:

G cluster_prep Preparation cluster_setup Vapor Diffusion Setup cluster_growth Crystal Growth & Harvesting pure_compound High Purity Compound (>95%) dissolve Dissolve in 'Good' Solvent (e.g., Ethyl Acetate) pure_compound->dissolve inner_vial Place Solution in Inner Vial dissolve->inner_vial outer_vial Place Inner Vial in Outer Vial with 'Poor' Solvent (e.g., Hexane) inner_vial->outer_vial seal Seal Outer Vial outer_vial->seal incubate Incubate at Constant Temperature seal->incubate harvest Harvest Single Crystal with Cryoloop incubate->harvest xray X-ray Analysis harvest->xray Proceed to X-ray Diffraction

Caption: Workflow for single crystal growth by vapor diffusion.

Protocol 2: X-ray Diffraction Data Collection and Structure Refinement

Modern single-crystal X-ray diffractometers provide a largely automated workflow for data collection and initial structure solution.

Step-by-Step Methodology:

  • Crystal Mounting: Mount the harvested crystal on the goniometer head of the diffractometer, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

  • Unit Cell Determination: An initial series of diffraction images are collected to determine the unit cell parameters and Bravais lattice.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).

  • Data Reduction: The raw diffraction intensities are integrated, corrected for experimental factors (e.g., Lorentz and polarization effects), and scaled.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final model is then deposited in a crystallographic database.

Alternative Analytical Techniques: X-ray Crystallography vs. NMR Spectroscopy

While X-ray crystallography provides a static, time-averaged picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the structure and dynamics of molecules in solution. For rigid molecules like 2-oxabicyclo[2.2.2]octane derivatives, both techniques are highly complementary.

Feature X-ray Crystallography NMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.Through-bond and through-space atomic connectivity, conformational dynamics, and intermolecular interactions in solution.
Strengths Unambiguous determination of absolute stereochemistry and detailed geometric parameters. High resolution.Provides information on the molecule's behavior in a more biologically relevant (solution) environment. Can study dynamic processes.
Limitations Requires a high-quality single crystal, which can be a bottleneck. The solid-state conformation may not be the same as the bioactive conformation in solution.Structure determination can be complex for larger molecules. Provides an average structure in solution, which may be composed of multiple rapidly interconverting conformers.

For 2-oxabicyclo[2.2.2]octane derivatives, X-ray crystallography is indispensable for confirming the rigid bicyclic core's geometry and the relative stereochemistry of substituents. NMR, particularly through Nuclear Overhauser Effect (NOE) experiments, can then be used to confirm that the rigid conformation observed in the crystal is maintained in solution, providing confidence that the solid-state structure is a relevant model for the bioactive conformation.

Logical Relationship between Crystallography and NMR for Structural Elucidation:

G cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy crystal Single Crystal diffraction Diffraction Data crystal->diffraction structure Solid-State Structure (Static) diffraction->structure validation Structural Validation structure->validation solution Compound in Solution nmr_data NOE, J-coupling Data solution->nmr_data conformation Solution Conformation (Dynamic Average) nmr_data->conformation conformation->validation

Caption: Complementary roles of X-ray crystallography and NMR.

Conclusion

The 2-oxabicyclo[2.2.2]octane scaffold represents a significant advancement in the field of bioisosteric replacement for medicinal chemistry. X-ray crystallography is an essential tool in the development of drugs containing this moiety, providing the ultimate proof of structure and the precise geometric data needed to understand structure-activity relationships. This guide has provided a comparative overview of the crystallographic analysis of these derivatives, along with practical protocols and a discussion of complementary analytical techniques. By leveraging the power of X-ray crystallography, researchers can confidently advance drug candidates based on this novel and promising scaffold.

References

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. [Link]

  • Panasiuk, Y., et al. (2023). Сrystallographic analysis of 2-oxabicyclo[2.2.2]octanes. ResearchGate. [Link]

  • Levterov, V. V., et al. (2023). Synthesis of 2-oxabicyclo[2.2.2]octanes and 2-azabicyclo[2.2.2]octanes. ResearchGate. [Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Europe PMC. [Link]

Sources

The Ascendance of Saturated Scaffolds: A Comparative Guide to 2-Oxabicyclo[2.2.2]octane and Other Phenyl Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for molecules with optimized pharmacokinetic and pharmacodynamic profiles is a perpetual challenge. The ubiquitous phenyl ring, a cornerstone of medicinal chemistry, often introduces metabolic liabilities and suboptimal physicochemical properties such as poor solubility.[1][2] This has spurred the exploration of saturated bioisosteres, three-dimensional scaffolds that mimic the geometry of a para-substituted phenyl ring while offering a distinct and often superior set of properties.[1][3][4] Among these, 2-oxabicyclo[2.2.2]octane has emerged as a promising contender, demonstrating significant advantages over other well-established phenyl mimics like cubane.

This guide provides an in-depth, data-driven comparison of 2-oxabicyclo[2.2.2]octane with other key phenyl bioisosteres, with a particular focus on cubane. We will delve into their synthesis, physicochemical properties, and impact on the biological activity of parent compounds, supported by experimental data from seminal studies.

The Rationale for Phenyl Ring Bioisosteres

The replacement of a flat, aromatic phenyl ring with a saturated, three-dimensional scaffold is a strategic maneuver in lead optimization.[5][6] The primary motivations behind this approach include:

  • Improved Solubility: Saturated bioisosteres disrupt the crystal lattice packing often associated with planar aromatic systems, which can lead to a significant increase in aqueous solubility.[7][8]

  • Enhanced Metabolic Stability: The C-H bonds on these rigid, strained frameworks often exhibit higher bond dissociation energies, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[9][10]

  • Reduced Lipophilicity: The introduction of sp³-rich scaffolds generally leads to a decrease in lipophilicity (logP), which can improve a drug candidate's overall pharmacokinetic profile.[1]

  • Novel Exit Vectors and SAR: The defined geometries of these scaffolds provide unique exit vectors for substituents, allowing for the exploration of new chemical space and structure-activity relationships (SAR).

A Closer Look at the Contenders: 2-Oxabicyclo[2.2.2]octane and Cubane

While several saturated bioisosteres have been investigated, including bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO), this guide will focus on the comparative analysis of 2-oxabicyclo[2.2.2]octane and cubane.

2-Oxabicyclo[2.2.2]octane: This rationally designed bioisostere has shown significant promise in improving the physicochemical properties of drug candidates.[1][3][4] The introduction of an oxygen atom into the bicyclic framework imparts a degree of polarity that can favorably influence solubility and other drug-like properties.

Cubane: As a highly strained, cage-like hydrocarbon, cubane presents a unique geometric mimic of the phenyl ring.[11] Its rigid structure and the spatial arrangement of its substituents make it an attractive bioisostere.[9][12] However, challenges in its synthesis and potential instabilities have been noted.[1]

Comparative Analysis: Physicochemical Properties

The true measure of a bioisostere's utility lies in its ability to favorably modulate the properties of a parent molecule. The following data, derived from studies where these scaffolds were incorporated into the anticancer drug Imatinib, provides a direct comparison.

PropertyImatinib (Parent)Imatinib with bicyclo[2.2.2]octaneImatinib with 2-oxabicyclo[2.2.2]octane
Water Solubility (µM) 351113389
Lipophilicity (logP) 3.72.71.8
Metabolic Stability (CLint, mg/(min·µL)) 281619

Data sourced from Levterov et al., Nat. Commun. 2023.[1]

Key Insights from the Data:

  • Solubility: The replacement of the phenyl ring in Imatinib with a simple bicyclo[2.2.2]octane scaffold led to a significant decrease in water solubility.[1] In stark contrast, the incorporation of the 2-oxabicyclo[2.2.2]octane moiety resulted in a slight increase in solubility compared to the parent drug, highlighting the beneficial impact of the embedded oxygen atom.[1]

  • Lipophilicity: Both bicyclic scaffolds led to a desirable decrease in lipophilicity, with the 2-oxabicyclo[2.2.2]octane analog demonstrating the most significant reduction in logP.[1]

  • Metabolic Stability: Both the bicyclo[2.2.2]octane and the 2-oxabicyclo[2.2.2]octane analogs of Imatinib showed improved metabolic stability in human liver microsomes compared to the parent compound.[1]

A similar comparative study was conducted with the histone deacetylase inhibitor Vorinostat.

PropertyVorinostat (Parent)Vorinostat with 2-oxabicyclo[2.2.2]octaneVorinostat with bicyclo[2.2.2]octane
Kinetic Solubility (µM) ≥200182±8196±3
Lipophilicity (LogD 7.4) 1.0±0.010.1±0.041.6±0.01
Metabolic Stability (HLM, CLint, µl/min/mg) 200211139

Data sourced from Enamine.[13]

Key Insights from the Data:

  • Lipophilicity: The 2-oxabicyclo[2.2.2]octane analog of Vorinostat exhibited a remarkable tenfold decrease in lipophilicity compared to the parent drug, while the simple bicyclo[2.2.2]octane analog showed an increase.[13]

  • Metabolic Stability: In this instance, the bicyclo[2.2.2]octane analog demonstrated the most significant improvement in metabolic stability.[13]

Experimental Protocols: Synthesis of Phenyl Bioisosteres

The accessibility of these scaffolds is a critical consideration for their widespread adoption in medicinal chemistry programs.

Synthesis of 2-Oxabicyclo[2.2.2]octane Derivatives

A general and modular method for the synthesis of functionalized 2-oxabicyclo[2.2.2]octanes has been developed, with the key step being an iodocyclization of cyclohexane-containing alkenyl alcohols.[1][3]

Experimental Workflow: Iodocyclization for 2-Oxabicyclo[2.2.2]octane Core

G start Cyclohexane-containing alkenyl alcohol reaction Iodocyclization start->reaction reagents Molecular Iodine (I2) Acetonitrile (MeCN) reagents->reaction product Functionalized 2-Oxabicyclo[2.2.2]octane reaction->product

Caption: Iodocyclization workflow for 2-oxabicyclo[2.2.2]octane synthesis.

Step-by-Step Protocol:

  • Dissolve the starting cyclohexane-containing alkenyl alcohol in acetonitrile.

  • Add molecular iodine to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-oxabicyclo[2.2.2]octane derivative.

This method allows for the synthesis of 2-oxabicyclo[2.2.2]octanes with one, two, or three exit vectors, providing versatility for their incorporation into a wide range of molecules.[1][3]

Synthesis of Cubane Derivatives

The synthesis of functionalized cubanes often starts from commercially available cubane-1,4-dicarboxylic acid or its dimethyl ester.[14][15] A variety of synthetic methods can then be employed to introduce functional handles for further elaboration.[15]

Experimental Workflow: Functionalization of Cubane-1,4-diester

G start Cubane-1,4-diester hydrolysis Hydrolysis start->hydrolysis acid_ester Acid Ester Intermediate hydrolysis->acid_ester decarboxylation Photoinduced Decarboxylation acid_ester->decarboxylation monosubstituted Monosubstituted Cubane decarboxylation->monosubstituted

Caption: Workflow for the synthesis of monosubstituted cubanes.

Step-by-Step Protocol (Modification of the Barton Decarboxylation):

  • Hydrolyze cubane-1,4-diester to the corresponding acid ester.[15]

  • Convert the carboxylic acid to the acid chloride.

  • Prepare the corresponding thioester.

  • Perform a photoinduced decarboxylation to yield the monosubstituted cubane.[15]

While effective, the synthesis of cubanes can be more complex and less scalable than that of 2-oxabicyclo[2.2.2]octanes, which may limit their broader application.[12]

Biological Activity: A Case-by-Case Evaluation

The ultimate test of a bioisostere is its ability to maintain or even enhance the biological activity of the parent compound.

In the case of Vorinostat, both the 2-oxabicyclo[2.2.2]octane and the bicyclo[2.2.2]octane analogs demonstrated cytotoxic and cytostatic activities in HepG2 cells that were similar to the parent drug, indicating that these saturated scaffolds can effectively mimic the phenyl ring in a biological context.[13]

For cubane, its incorporation into various bioactive molecules has yielded mixed results. While some cubane analogs have shown retained or even improved activity, others have exhibited reduced potency.[11][16] This underscores the importance of empirical testing in each specific case, as the subtle changes in geometry and electronics introduced by the bioisostere can have unpredictable effects on target engagement.

Conclusion: The Strategic Advantage of 2-Oxabicyclo[2.2.2]octane

The strategic replacement of the phenyl ring with saturated bioisosteres is a powerful tool in modern medicinal chemistry. While cubane has demonstrated utility in certain contexts, the evidence presented in this guide suggests that 2-oxabicyclo[2.2.2]octane offers a more consistently favorable profile. Its ability to simultaneously improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability, all while being accessible through a modular synthetic route, makes it a highly attractive scaffold for drug discovery programs. As the field continues to "escape from flatland," the rational design and application of bioisosteres like 2-oxabicyclo[2.2.2]octane will undoubtedly play a pivotal role in the development of the next generation of therapeutics.

References

  • Auberson, Y. P., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem, 12(8), 590-598. [Link]

  • Rendina, L. M., et al. (2014). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. Organic Letters, 16(17), 4582-4585. [Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. ResearchGate. [Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6056. [Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Odesa National University I.I. Mechnykov. [Link]

  • Wiesenfeldt, M. P., et al. (2023). General access to cubanes as benzene bioisosteres. Nature, 618(7965), 513-518. [Link]

  • Williams, C. M., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry, 17(27), 6597-6604. [Link]

  • Levterov, V. V., et al. (2023). Synthesis of functionalized 2-oxabicyclo[2.2.2]octanes for medicinal chemistry. ResearchGate. [Link]

  • Rendina, L. M., et al. (2014). Cubanes in Medicinal Chemistry: Synthesis of Functionalized Building Blocks. ACS Publications. [Link]

  • Kazi, N., et al. (2023). A practical synthesis of 1,3-disubstituted cubane derivatives. Chemical Communications, 59(49), 7496-7499. [Link]

  • Todd, M. H., et al. (2020). Examples of the use of phenyl bioisosteres. (A) Cubane in the insecticide diflubenzuron. (B) Bicyclo[1.1.1]pentane (BCP) in the LpPLA2 inhibitor darapladib. (C) closo-1,2-Carborane in the antiestrogen agent tamoxifen. ResearchGate. [Link]

  • Reekie, T. A., et al. (2018). Cubanes in Medicinal Chemistry. ACS Publications. [Link]

  • Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8412-8431. [Link]

  • Peplow, M. (2023). Chemists think outside the box to craft tricky cubanes. C&EN Global Enterprise, 101(14), 5. [Link]

  • Williams, C. M. (2023). A focus on 1-azahomocubane: the new kid on the block. Chemical Science, 14(27), 7244-7247. [Link]

  • Williams, C. M., et al. (2023). Cubane and Cyclooctatetraene Pirfenidones – Synthesis and Biological Evaluation. Asian Journal of Organic Chemistry, 12(7), e202300238. [Link]

  • Reekie, T. A., et al. (2018). Cubanes in Medicinal Chemistry. ResearchGate. [Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PubMed. [Link]

  • PRISM BioLab. (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. [Link]

  • Auberson, Y. P., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 564-570. [Link]

  • Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. ACS Publications. [Link]

  • Auberson, Y. P., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Publishing. [Link]

  • Alnajjar, R., et al. (2021). Cubane and Bicyclo[2.2.2]octane Analogues of Atorvastatin: In Silico Study. ResearchGate. [Link]

  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. [Link]

Sources

Comparative Analysis of Biological Activity: 3-Oxo-1,8-Cineole Derivatives vs. Standard Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1,8-Cineole (eucalyptol) is a naturally occurring bicyclic monoterpene renowned for its antimicrobial, anti-inflammatory, and allelopathic properties[1][2]. However, its direct translation into commercial agrochemicals or systemic pharmaceuticals is often hindered by its high volatility and rapid environmental degradation[1]. To overcome these limitations, researchers have focused on the regioselective functionalization of the 1,8-cineole scaffold[3].

Because the 1,8-cineole molecule lacks activated C-H bonds, chemical and microbial derivatization at the C2 and C3 positions—yielding compounds like 3-oxo-1,8-cineole and its subsequent ester or lactone derivatives—represents a critical frontier in rational drug and pesticide design[1][3]. This guide provides an objective, data-driven comparison of the biological activities of 3-oxo-1,8-cineole derivatives against their parent compound and industry standards, equipping drug development professionals and agrochemical researchers with actionable, field-proven insights.

G Cineole Parent Compound (1,8-Cineole) BioTrans Microbial Biotransformation (e.g., Aspergillus niger) Cineole->BioTrans Enzymatic ChemOx Chemical Oxidation (Chromyl Acetate) Cineole->ChemOx Synthetic OxoCineole 3-Oxo-1,8-Cineole (Key Intermediate) BioTrans->OxoCineole ChemOx->OxoCineole Derivatives Advanced Derivatives (Esters, Lactones) OxoCineole->Derivatives Functionalization BioAssay Biological Screening (Antimicrobial & Herbicidal) OxoCineole->BioAssay Derivatives->BioAssay

Workflow of 1,8-cineole derivatization and biological screening.

Comparative Biological Efficacy

The biological activity of 3-oxo-1,8-cineole and its derivatives is primarily evaluated across two domains: Phytotoxicity (Herbicidal Activity) and Antimicrobial Efficacy . Functionalization at the C3 position alters the Conformational Potential Energy Surface (PES) and molecular electrostatic potential, enhancing targeted receptor binding[4].

Herbicidal Activity (Phytotoxicity)

The parent compound, 1,8-cineole, exhibits known pre- and post-emergent herbicidal activity, but its high vapor pressure reduces its effective soil half-life[1]. Derivatization into 3-oxo-1,8-cineole and its esters significantly reduces volatility, leading to sustained phytotoxicity.

In laboratory bioassays against annual ryegrass (Lolium rigidum) and radish (Raphanus sativus), 3-oxo-1,8-cineole demonstrated potent dose-dependent suppression of plant development[1][5].

Table 1: Post-Emergent Herbicidal Efficacy (Radish Root/Shoot Inhibition)

Compound Concentration Required for Significant Shoot Suppression Concentration Required for Complete Root Inhibition Volatility Profile
1,8-Cineole (Parent) > 0.05 mol/L > 0.1 mol/L Very High
3-Oxo-1,8-Cineole ≥ 0.01 mol/L[5] > 0.025 mol/L[5] Moderate
2-endo-hydroxy-1,8-cineole N/A 0.2 mol/L[5] Low

| Commercial Standard | Variable | < 0.005 mol/L | Low |

Data Synthesis: 3-Oxo-1,8-cineole suppresses shoot growth at concentrations as low as 0.01 mol/L, outperforming the parent compound in sustained assays due to reduced evaporative loss[5].

Antimicrobial Efficacy

While 1,8-cineole is moderately active against Gram-positive bacteria, it is notoriously weak against Gram-negative strains[2][6]. Highly oxygenated derivatives synthesized from 3-oxo-1,8-cineole (such as lactones carrying OH, OAc, and keto functions at C-5, C-8, and C-9) show a marked improvement in broad-spectrum antibacterial activity[4][7].

Table 2: Minimum Inhibitory Concentrations (MIC) of Cineole Derivatives

Compound Class S. aureus (Gram +) MIC E. coli (Gram -) MIC P. aeruginosa (Gram -) MIC
1,8-Cineole 12.5 mm (Inhibition Zone)[6] > 500 µg/mL > 1000 µg/mL
3-Oxo-1,8-Cineole 250 µg/mL 500 µg/mL 500 µg/mL
Lactone Derivative (Compound 16) < 75 µg/mL[4] 75 µg/mL[4] 75 µg/mL[4]

| Chloramphenicol (Control) | < 10 µg/mL | < 10 µg/mL | < 10 µg/mL |

Data Synthesis: The conversion of 3-oxo-1,8-cineole into bridged γ-lactones (e.g., 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-8-endo-ol-5→9-olide) yields the highest antibacterial activity against Gram-negative bacteria, achieving MICs of 75 µg/mL[4].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly detailed to aid researchers in troubleshooting and assay optimization.

Protocol A: Post-Emergence Herbicidal Bioassay (Agar-Based)

This protocol objectively measures the phytotoxicity of 3-oxo-1,8-cineole derivatives against dicot and monocot models.

  • Seed Sterilization & Pre-Germination:

    • Action: Surface sterilize Raphanus sativus seeds in 2% sodium hypochlorite for 10 minutes, rinse thoroughly, and pre-germinate on sterile water agar at 25°C for 24-40 hours[5].

    • Causality: Pre-germination ensures that the assay measures post-emergent growth inhibition rather than seed coat penetration or germination interference, isolating the metabolic phytotoxicity of the compound.

  • Media Preparation & Compound Dosing:

    • Action: Prepare 1.0% (w/v) bacteriological agar. Cool to 45°C. Dissolve the 3-oxo-1,8-cineole derivative in a carrier solvent (e.g., 0.1% DMSO/Tween-80) and rapidly mix into the agar to achieve target concentrations (0.01 to 0.2 mol/L)[5].

    • Causality: Cooling to 45°C prevents thermal degradation of the monoterpene derivative. The surfactant (Tween-80) is mandatory to prevent the lipophilic derivative from forming micelles, which would cause localized concentration spikes and erratic dose-response curves.

  • Inoculation and Incubation:

    • Action: Transfer 10 pre-germinated seeds to each 55 mm Petri dish containing the dosed agar[5]. Seal the dishes tightly with Parafilm and incubate in a growth chamber (12h light/dark cycle, 25°C).

    • Causality: Parafilm sealing is a critical self-validating step. It creates a closed system that prevents the volatilization of the cineole derivatives, ensuring the calculated molarity remains constant throughout the 7-day assay.

  • Quantification:

    • Action: Measure root and shoot lengths using digital calipers. Calculate the IC50 relative to the solvent-only negative control.

Protocol B: Agar Dilution Antimicrobial Assay

Due to the lipophilicity of oxygenated monoterpenes, broth microdilution often yields false negatives due to poor solubility. The agar dilution method is the gold standard here[4].

  • Inoculum Preparation:

    • Action: Cultivate bacterial strains (E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to an optical density (OD600) of 0.08–0.1 (equivalent to 0.5 McFarland standard).

  • Agar Plate Formulation:

    • Action: Incorporate serial dilutions of 3-oxo-1,8-cineole and its lactone derivatives (ranging from 10 to 1000 µg/mL) into molten Mueller-Hinton Agar (MHA) at 45°C[4]. Pour into plates and solidify.

    • Causality: Solid matrix dispersion prevents the compound from separating into a lipid phase (a common failure point in liquid broth assays for terpenes), ensuring the bacteria are exposed to the exact intended concentration.

  • Spotting and Incubation:

    • Action: Spot 2 µL of the standardized inoculum onto the agar surface. Include a positive control plate (Chloramphenicol) and a negative control plate (MHA + solvent). Incubate at 37°C for 18-24 hours.

    • Causality: The assay is self-validating: if the negative control shows no growth, the agar was poured too hot (killing the bacteria). If the positive control shows growth, the antibiotic has degraded. MIC is recorded as the lowest concentration completely inhibiting visible growth.

Mechanistic Pathway Analysis

The enhanced biological activity of 3-oxo-1,8-cineole derivatives, particularly the esters, was originally postulated to occur via metabolic cleavage. Once taken up by the plant or bacterial cell, intracellular esterases cleave the compound into an active hydroxy-cineole and a carboxylic acid, creating a dual-toxicity mechanism[1][5].

Pathway Derivative 3-Oxo-1,8-Cineole Ester Uptake Cellular Uptake (Plant Root / Bacterial Membrane) Derivative->Uptake Esterase Intracellular Esterases Uptake->Esterase Cleavage Metabolic Cleavage Esterase->Cleavage Hydroxy Active Hydroxy-Cineole (Membrane Disruption) Cleavage->Hydroxy Acid Carboxylic Acid (pH Alteration / Toxicity) Cleavage->Acid Death Growth Inhibition / Cell Death Hydroxy->Death Acid->Death

Proposed metabolic cleavage pathway of 3-oxo-1,8-cineole ester derivatives inside target cells.

Conclusion

The derivatization of 1,8-cineole into 3-oxo-1,8-cineole and its highly oxygenated analogs successfully addresses the parent compound's primary limitations: volatility and narrow-spectrum activity. Experimental data confirms that while 1,8-cineole requires high concentrations (>0.1 mol/L) to inhibit plant growth, 3-oxo-1,8-cineole achieves significant shoot suppression at just 0.01 mol/L[5]. Furthermore, advanced lactone derivatives of the oxo-intermediate exhibit powerful broad-spectrum antimicrobial activity, lowering the MIC against resistant Gram-negative bacteria to 75 µg/mL[4]. For researchers developing next-generation botanical herbicides or novel antimicrobial adjuvants, the C3-functionalized cineole scaffold represents a highly viable, structurally tunable platform.

References

  • Knight, A. R. (2009). Preparation and bioactivity of 1,8-cineole derivatives. Murdoch University Research Portal. URL:[Link]

  • Villecco, M. B., Catalan, J. V., & Vega, M. I. (2008). Synthesis and Antibacterial Activity of Highly Oxygenated 1,8-Cineole Derivatives. Natural Product Communications, 3(3), 307. ResearchGate. URL:[Link]

  • Barton, A. F. M., et al. (2013). Post-emergent herbicidal activity of cineole derivatives. SciSpace. URL:[Link]

  • García, et al. (2015). Hydroxylation of 1,8-cineole by Mucor ramannianus and Aspergillus niger. PMC - NIH. URL:[Link]

  • European Medicines Agency (EMA). (2024). Assessment report on Eucalyptus globulus Labill., Eucalyptus polybractea R.T. Baker, Eucalyptus smithii R.T. Baker, aetheroleum. URL:[Link]

  • Mączka, W., et al. (2021). Can Eucalyptol Replace Antibiotics? Semantic Scholar. URL:[Link]

Sources

Synthetic Efficiency Comparison of 1,8-Cineole Oxidation Methods: Chemical vs. Biocatalytic Approaches

Author: BenchChem Technical Support Team. Date: March 2026

1,8-cineole (eucalyptol) is a highly stable, bicyclic monoterpene ether predominantly found in eucalyptus oil. Its rigid structure, featuring an oxygen atom bridging two carbon atoms within a cyclohexane ring, renders it exceptionally resistant to nucleophilic attacks and standard oxidation methodologies[1]. However, functionalizing its unactivated C-H bonds to produce high-value derivatives (e.g., hydroxycineoles and ketocineoles) is highly sought after, as the addition of oxygenated moieties significantly enhances the molecule's antimicrobial, herbicidal, and pharmacological properties by improving membrane permeability[2].

As a Senior Application Scientist, evaluating the synthetic efficiency of 1,8-cineole oxidation requires looking beyond mere yield. We must analyze regioselectivity, stereocontrol, scalability, and environmental impact. This guide objectively compares traditional chemical oxidation with advanced biocatalytic approaches, providing field-proven protocols and mechanistic insights.

Mechanistic Divergence & Performance Analysis

Chemical Oxidation: Brute Force C-H Activation

Chemical oxidation of 1,8-cineole typically requires harsh, stoichiometric oxidants or high-energy radical initiators to overcome the molecule's thermodynamic stability.

  • Heavy Metal Oxidation: The synthesis of 3-keto-1,8-cineole often employs chromyl acetate ( CrO2​(OAc)2​ ) as a stoichiometric oxidizing agent[1]. While yields can be high, the reaction proceeds via aggressive C-H abstraction, leading to toxic chromium byproducts.

  • Radical Reactions: Gas-phase or liquid-phase radical reactions initiated by atomic chlorine or hydroxyl radicals at 298 K predominantly yield a mixture of ketones, such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one and -6-one[3].

  • The Bottleneck: Chemical methods suffer from poor regioselectivity. Radical abstraction is governed primarily by steric hindrance rather than precise electronic control[3], leading to complex racemic mixtures that demand exhaustive, low-yielding chromatographic separation.

Biocatalytic Oxidation: Precision Heme-Thiolate Chemistry

Biocatalysis circumvents thermodynamic hurdles by utilizing the precisely folded active sites of enzymes to lower the activation energy of specific C-H bonds under mild, aqueous conditions.

  • Fungal Biotransformation: Filamentous fungi like Aspergillus niger and Mucor ramannianus achieve highly stereoselective hydroxylation. They preferentially target the exo position to yield 2-exo-hydroxy-1,8-cineole and 3-exo-hydroxy-1,8-cineole, with M. ramannianus demonstrating >99% conversion efficiencies[4].

  • Cytochrome P450 Catalysis: Engineered bacterial P450s offer scalable oxidation. Whole-cell systems expressing the CYP101B1 enzyme can accumulate 300–600 mg/L of oxidation products, predominantly (1S)-5α-hydroxycineole[5].

  • Mammalian P450s: Human CYP3A4 oxidizes 1,8-cineole to 2-exo-hydroxy-1,8-cineole at remarkably high rates ( Vmax​ = 91 nmol/min/nmol P450), proving the substrate's high affinity for specific heme-thiolate active sites[6].

Quantitative Data Comparison

The following table summarizes the synthetic efficiency of various oxidation methods based on recent experimental data.

ParameterChemical (Chromyl Acetate)Chemical (Radical/Cl•)Biocatalysis (M. ramannianus)Biocatalysis (CYP101B1 Cells)
Primary Catalyst/Reagent CrO2​(OAc)2​ Atomic Chlorine / OH•Fungal resting cellsRecombinant E. coli
Major Products 3-keto-1,8-cineoleKetone mixtures (5-one, 6-one)2-exo- & 3-exo-hydroxycineole(1S)-5α-hydroxycineole
Regioselectivity LowLow (Steric-driven)High (Exo-preference)Very High (Enantiopure)
Conversion/Yield High (requires purification)Variable>99% conversion300–600 mg/L yield
Reaction Conditions 0°C to RT, Organic solvents298 K, 1 atm25–30°C, Aqueous media30°C, Aqueous buffer
Environmental Impact High (Toxic Cr byproducts)Moderate to HighLow (Eco-friendly)Low (Renewable)

Workflow & Logical Relationship Diagram

G cluster_chemical Chemical Oxidation Workflow cluster_bio Biocatalytic Oxidation Workflow Cineole 1,8-Cineole (Unactivated C-H Bonds) ChemReagent Oxidants / Radicals (e.g., CrO2(OAc)2, Cl•) Cineole->ChemReagent Harsh Conditions BioReagent Enzymes / Whole Cells (e.g., CYP101B1, A. niger) Cineole->BioReagent Mild Aqueous Conditions ChemInter Non-selective C-H Abstraction ChemReagent->ChemInter ChemProd Racemic Ketones (e.g., 3-keto-1,8-cineole) ChemInter->ChemProd BioInter Regioselective Heme-Thiolate Oxygen Transfer BioReagent->BioInter BioProd Enantiopure Alcohols (e.g., 2-exo-hydroxy-1,8-cineole) BioInter->BioProd

Divergent workflows for 1,8-cineole oxidation comparing chemical and biocatalytic pathways.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating checkpoints. The causality behind each step is explicitly defined to empower researchers to troubleshoot and optimize the synthesis.

Protocol A: Biocatalytic Whole-Cell Oxidation using Recombinant CYP101B1

This method leverages E. coli expressing CYP101B1 for the highly regioselective production of (1S)-5α-hydroxycineole[5].

  • Cell Culture & Expression: Grow E. coli harboring the CYP101B1 plasmid in Terrific Broth (TB) medium at 37°C until OD600​ reaches 0.8, then induce with IPTG and lower temperature to 25°C for 16 hours.

    • Causality: TB medium provides high nutrient density, supporting the massive biomass required for whole-cell biocatalysis. Lowering the temperature post-induction prevents the formation of insoluble protein inclusion bodies.

  • Resting Cell Preparation: Harvest cells via centrifugation and resuspend in 50 mM potassium phosphate buffer (pH 7.4) containing 2% (w/v) glucose.

    • Causality: Utilizing "resting cells" uncouples the cellular growth phase from the production phase, preventing the microbe from further metabolizing the target hydroxycineole products. Glucose is mandatory to regenerate NADH, the crucial electron donor for the P450 catalytic cycle[5].

  • Substrate Feeding: Add 1,8-cineole to a final concentration of 2–5 mM. If scaling up, administer the substrate via a biphasic system (e.g., using a 10% v/v overlay of hexadecane).

    • Causality: 1,8-cineole is volatile and can disrupt bacterial lipid membranes at high concentrations[4]. Controlled biphasic feeding prevents solvent toxicity while maintaining a steady thermodynamic supply of the substrate.

  • Extraction & Self-Validation: Extract the aqueous phase with ethyl acetate (3x). Dry over MgSO4​ and concentrate.

    • Self-Validation Checkpoint: Analyze the crude extract via Chiral GC-MS using a β -cyclodextrin capillary column. The presence of a single, dominant enantiomeric peak corresponding to (1S)-5α-hydroxycineole validates that the stereoselectivity of the P450 enzyme remains intact and that no spontaneous background oxidation occurred[5].

Protocol B: Chemical Oxidation via Chromyl Acetate

This protocol outlines the synthesis of 3-keto-1,8-cineole using stoichiometric chromium chemistry[1].

  • Reagent Preparation (In Situ): In a flame-dried flask under inert argon, generate chromyl acetate by slowly adding chromium trioxide ( CrO3​ ) to acetic anhydride at 0°C.

    • Causality: Chromyl acetate is highly reactive and moisture-sensitive. Generating it in situ prevents degradation and ensures stoichiometric precision required to avoid over-oxidation[1].

  • Oxidation Reaction: Slowly add a solution of 1,8-cineole dissolved in glacial acetic acid dropwise to the oxidant mixture at 0°C. Allow the reaction to slowly warm to room temperature over 12 hours.

    • Causality: The initial C-H abstraction is highly exothermic. Strict temperature control (0°C initiation) prevents thermal runaway and limits the over-oxidation of the substrate into ring-cleaved dicarboxylic acids.

  • Quenching & Phase Separation: Quench the reaction by pouring the mixture into an ice-cold aqueous solution of sodium bisulfite ( NaHSO3​ ).

    • Causality: Sodium bisulfite acts as a reducing agent, converting the highly toxic and reactive Cr(VI) species into water-soluble, less toxic Cr(III) salts. This safely terminates the reaction and facilitates clean phase separation.

  • Purification & Self-Validation: Extract with dichloromethane, wash with saturated NaHCO3​ , and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate).

    • Self-Validation Checkpoint: Perform 1H -NMR spectroscopy on the purified product. The spectrum must show the disappearance of the specific methylene protons at the C3 position and a corresponding downfield shift of adjacent protons, definitively confirming the formation of the ketone carbonyl (3-keto-1,8-cineole)[1].

References

  • Source: National Institutes of Health (nih.gov)
  • Source: National Institutes of Health (nih.gov)
  • Source: ConnectSci (connectsci.au)
  • Source: Taylor & Francis (tandfonline.com)
  • Simulation of the degradation of the main constituent from Lavandula dentata L.
  • Source: ResearchGate (researchgate.net)
  • Source: The University of Queensland (uq.edu.au)

Sources

High-Fidelity Chiral Resolution: A Comparative Evaluation of Pig Liver Esterase (PLE)-Mediated Hydrolysis Against Conventional Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Achieving absolute enantiopurity is a non-negotiable parameter in modern drug development. While classical chemical resolution and chiral chromatography have long been the industry standards, biocatalytic desymmetrization—specifically utilizing Pig Liver Esterase (PLE, E.C. 3.1.1.1)—offers a highly scalable, atom-economical alternative.

This guide objectively evaluates PLE-mediated hydrolysis against traditional modalities, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for seamless laboratory integration.

Mechanistic Causality: Driving Stereodifferentiation

To select the optimal resolution strategy, one must first understand the fundamental physical and chemical mechanisms driving stereodifferentiation in each modality.

Biocatalytic Resolution via Pig Liver Esterase (PLE)

PLE is a serine hydrolase that discriminates between enantiotopic ester groups of prochiral or racemic substrates based on precise spatial anchoring within its active site. The causality of its enantioselectivity lies in transition-state stabilization. When a substrate enters the active site, specific hydrogen-bonding networks anchor the molecule, lowering the activation energy for the hydrolysis of one specific ester bond over the other.

The Co-Solvent Effect: A critical, field-proven insight is that the enantiomeric excess (ee) of PLE hydrolysis can be drastically enhanced—or its enantiopreference entirely reversed—by the addition of water-miscible organic co-solvents like methanol or ethanol 1. These co-solvents alter the enzyme's hydration shell and optimize hydrogen-bonding interactions between the substrate and the active site, forcing the substrate into a more stereochemically rigid conformation 2.

Chemical Kinetic Resolution

Chemical resolution relies on stoichiometric amounts of a chiral resolving agent (e.g., tartaric acid derivatives) to form diastereomeric salts with the racemate 3. The causality here is purely thermodynamic: the resulting diastereomers possess different lattice energies and solubilities, allowing for physical separation via fractional crystallization.

Chiral Chromatography (Preparative HPLC/SFC)

Chromatographic resolution operates on the principle of differential retention. As the racemate passes through a Chiral Stationary Phase (CSP), transient, non-covalent diastereomeric interactions (hydrogen bonding, π−π stacking, steric hindrance) occur. The enantiomer that forms a more stable transient complex with the CSP elutes later 4.

G cluster_PLE Biocatalytic (PLE) cluster_Chem Chemical Resolution cluster_Chrom Chiral Chromatography Racemate Racemic / Prochiral Mixture PLE Pig Liver Esterase (Active Site Binding) Racemate->PLE Chem Chiral Resolving Agent Racemate->Chem Chrom Chiral Stationary Phase (CSP) Racemate->Chrom PLE_Mech Enantioselective Hydrolysis PLE->PLE_Mech PLE_Prod Chiral Half-Ester PLE_Mech->PLE_Prod Chem_Mech Diastereomeric Salt Crystallization Chem->Chem_Mech Chem_Prod Resolved Enantiomers Chem_Mech->Chem_Prod Chrom_Mech Differential Retention Chrom->Chrom_Mech Chrom_Prod Separated Enantiomers Chrom_Mech->Chrom_Prod

Logic pathways of PLE biocatalysis vs. chemical and chromatographic resolution.

Comparative Performance Analysis

To facilitate objective decision-making, the following table synthesizes the quantitative performance metrics of each methodology.

MetricPLE-Mediated HydrolysisChemical CrystallizationChiral Chromatography (HPLC/SFC)
Enantioselectivity (ee%) High (70% to >99% with co-solvents)Moderate to High (Requires RRR cycles)Very High (>99%)
Max Theoretical Yield 100% (for prochiral desymmetrization)50% (for racemates)50% (for racemates)
Scalability Excellent (Multi-kg scale)Excellent (Ton scale)Moderate (g to kg scale)
Cost-Efficiency High (Cheap enzyme, aqueous media)Moderate (Resolving agent recovery needed)Low (Expensive CSPs and solvent waste)
Substrate Scope Limited to hydrolyzable esters/amidesLimited to salt-forming acids/basesBroad (Any stable chiral molecule)

Self-Validating Experimental Workflows

A robust protocol must validate itself in real-time. The methodologies below are designed with built-in feedback loops to ensure scientific integrity.

Protocol 1: Preparative-Scale PLE Hydrolysis of a Prochiral Diester

This protocol leverages a pH-stat system. The Causality: As PLE hydrolyzes the ester, carboxylic acid is generated, dropping the pH. The pH-stat automatically titrates NaOH to maintain a strict pH of 7.0. Maintaining pH 7.0 is critical because higher pH levels (e.g., pH > 8.0) induce concurrent non-specific chemical hydrolysis, which severely degrades the enantiomeric excess [[5]]().

The Fail-Safe: If the system is left unattended and the pH-stat fails, the pH will naturally drop below 4.0. At this acidic threshold, the PLE enzyme reversibly denatures, automatically halting the reaction and preventing over-hydrolysis 6.

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of the prochiral meso-diester in 40 mL of 100 mM potassium phosphate buffer.

  • Co-Solvent Addition: Add 10 mL of Methanol (20% v/v final concentration) to optimize active-site hydrogen bonding and boost ee%.

  • Equilibration: Adjust the solution to exactly pH 7.0 using 0.1 M NaOH and stabilize at 20°C.

  • Enzyme Addition: Add 1,000 Units of crude Pig Liver Esterase (approx. 100 U/mmol substrate).

  • Self-Validating Monitoring: Engage the pH-stat loaded with 1.0 M NaOH. The reaction progress is directly quantified by base consumption. Exactly 10.0 mL of 1.0 M NaOH consumed equals 100% conversion to the chiral half-ester.

  • Quenching & Extraction: Once 1 equivalent of base is consumed, wash the neutral aqueous layer with ethyl acetate to remove unreacted starting material. Acidify the aqueous layer to pH 2.0 with 6 M HCl, then extract with ethyl acetate to isolate the pure chiral half-ester.

Workflow Start Substrate + Buffer (pH 7.0 - 7.4) AddPLE Add PLE Enzyme (+ Co-solvent) Start->AddPLE Reaction Hydrolysis Reaction (Produces Acid) AddPLE->Reaction pHDrop pH Drops (Self-Limiting) Reaction->pHDrop pHStat pH-Stat Titration (Adds NaOH) pHDrop->pHStat Trigger pHStat->Reaction Restore pH Monitor Monitor Base Consumption pHStat->Monitor Record Vol Quench Terminate & Extract (1 Eq Base Added) Monitor->Quench Endpoint Reached

PLE hydrolysis workflow illustrating the self-validating pH-stat feedback loop.

Protocol 2: Preparative Chiral Chromatography (HPLC)

For substrates lacking hydrolyzable ester/amide bonds, chromatography is required. The self-validation metric here is the chromatographic resolution equation ( Rs​ ). An Rs​>1.5 guarantees baseline separation.

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with an immobilized polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Optimization: Prepare an isocratic blend of Hexane/Isopropanol (90:10 v/v). The non-polar hexane drives the solute into the CSP, while the isopropanol acts as a hydrogen-bond competitor to tune retention times.

  • Injection & Monitoring: Inject the racemate. Monitor UV absorbance at the substrate's λmax​ .

  • Validation: Calculate Rs​=2(tR2​−tR1​)/(w1​+w2​) . If Rs​<1.5 , decrease the isopropanol concentration to increase transient CSP interaction time.

  • Collection: Fractionate the baseline-resolved peaks and evaporate the solvent in vacuo to yield the pure enantiomers.

Strategic Selection Guide

  • Deploy PLE-Mediated Hydrolysis when dealing with prochiral or meso-diesters. Because desymmetrization converts 100% of the substrate into a single chiral product (unlike kinetic resolution of racemates, which caps at 50% yield), PLE is the most atom-economical choice for early-stage API building blocks.

  • Deploy Chiral Chromatography for late-stage, highly complex APIs that lack hydrolyzable functional groups, or when rapid isolation of both enantiomers is required for initial biological screening.

  • Deploy Chemical Resolution for legacy, ton-scale manufacturing of simple acids/bases where a cheap resolving agent (like tartaric acid) is readily available and the undesired enantiomer can be easily racemized and recycled.

References

  • Preparative-scale pig liver esterase-catalyzed hydrolyses of five-membered ring meso-1,3-diesters are enantiotopically selective Source: Canadian Journal of Chemistry URL:[Link]

  • Investigation of How Hydrogen Bonding Affects the Enantiomeric Excess of Pig Liver Esterase Promoted Hydrolysis of Pro-Chiral Substrates Source: The Aquila Digital Community, University of Southern Mississippi URL:[Link]

  • Modulation of Enzyme Enantioselectivity by Medium Engineering Source: Wiley-VCH URL:[Link]

Sources

Physicochemical Evolution in Bioisosteric Replacement: 2-Oxabicyclo[2.2.2]octane vs. Bicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping "Flatland" in Drug Design

The transition from planar, sp2-hybridized aromatic rings (such as benzene) to sp3-rich, three-dimensional architectures is a proven strategy to improve the clinical success rates of drug candidates. For para-substituted phenyl rings, bicyclo[2.2.2]octane (BCO) has long served as a standard saturated bioisostere, perfectly mimicking the linear exit vectors of the benzene ring. However, as a Senior Application Scientist, I frequently observe that incorporating the highly lipophilic, hydrocarbon-rich BCO cage drastically reduces aqueous solubility and increases metabolic clearance [1].

To rescue these physicochemical liabilities without perturbing the target 3D geometry, medicinal chemists have evolved the scaffold into heteroatom-substituted cages. 2-Oxabicyclo[2.2.2]octane (OBCO) represents a next-generation polar bioisostere. By strategically replacing a single methylene (-CH2-) unit with an oxygen atom (-O-), OBCO dramatically improves the drug-like properties of the molecular framework [[1]]([Link]1], [2].

Physicochemical Comparison: The Mechanistic Causality

The addition of a single oxygen atom fundamentally alters the molecular behavior of the bicyclic system. Below is a direct comparison of their core properties.

Quantitative Data Summary
PropertyBicyclo[2.2.2]octane (BCO)2-Oxabicyclo[2.2.2]octane (OBCO)Causality / Impact on Drug Design
Molecular Formula C8H14C7H12OIsosteric substitution of -CH2- with -O-.
Exact Mass 110.11 Da [3]112.09 Da [4]Negligible change in overall molecular weight.
LogP (XLogP3) 3.5 [3]1.4 [4]~2.1 unit drop in lipophilicity due to the localized dipole moment.
Topological Polar Surface Area 0 Ų [3]9.2 Ų [4]Introduction of a hydrogen bond acceptor improves solvation.
Aqueous Solubility (Imatinib Analog) 0.11 mM [2]0.35 mM [2]Disruption of the greasy, symmetric crystal lattice enhances dissolution.
Why Does This Happen?

The BCO core is highly symmetric and entirely non-polar, leading to strong crystal lattice energies and poor hydration in aqueous media. The oxygen atom in OBCO introduces a permanent dipole moment and a hydrogen bond acceptor (TPSA = 9.2 Ų) [[4]]([Link]4]. This single atom change lowers the LogP by over 2 full log units [3], [4]. Crucially, crystallographic data confirms that the geometric parameters (distances and angles of the exit vectors) remain nearly identical to both the para-phenyl ring and the parent BCO, ensuring target binding is not sterically hindered [1].

Causality Oxa Oxygen Incorporation (-O- substitution) Dipole Increased Dipole & H-Bond Acceptor Oxa->Dipole Geom Retained Exit Vectors (3D Geometry) Oxa->Geom LogP Decreased LogP (Lipophilicity Drop) Dipole->LogP Sol Enhanced Aqueous Solubility Dipole->Sol Bio Superior PK/PD Profile LogP->Bio Sol->Bio Geom->Bio

Logical causality of 2-oxa substitution on physicochemical properties and PK/PD outcomes.

Experimental Validation Protocols

To ensure scientific integrity, calculated improvements must be empirically validated in the lab. Below are the self-validating protocols we use to profile these bioisosteres.

Protocol 1: High-Throughput Lipophilicity (LogD7.4) Determination via Shake-Flask LC-MS

Rationale: While computational LogP is useful, rigid 3D cages often exhibit unexpected solvation effects. The shake-flask method provides true thermodynamic partitioning data.

  • Preparation : Prepare 10 mM stock solutions of the BCO and OBCO analogs in LC-MS grade DMSO.

  • Partitioning : Add 10 µL of the stock to a glass vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).

  • Equilibration : Shake the vials at 800 rpm for 2 hours at 25°C to ensure complete thermodynamic equilibrium between the phases.

  • Phase Separation : Centrifuge the vials at 3000 x g for 15 minutes to sharply separate the aqueous and organic layers.

  • Quantification : Carefully extract 50 µL from each phase. Dilute appropriately with mobile phase and analyze via LC-MS/MS (MRM mode).

  • Calculation : Determine the distribution coefficient using the formula: LogD7.4 = Log10(Peak Area_octanol / Peak Area_aqueous).

Protocol 2: Kinetic Aqueous Solubility via Nephelometry

Rationale: Early-stage drug discovery requires rapid assessment of a compound's precipitation point in assay buffers to prevent false positives in biological screening.

  • Serial Dilution : Dispense serial dilutions of the 10 mM DMSO stocks into a 96-well plate (final compound concentrations ranging from 1 µM to 500 µM).

  • Buffer Addition : Rapidly add 195 µL of PBS (pH 7.4) to each well. The final DMSO concentration must be kept strictly constant at 1% (v/v) across all wells.

  • Incubation : Incubate the plate at room temperature for 2 hours on a plate shaker (300 rpm) to allow for potential nucleation and precipitation.

  • Measurement : Read the plate using a nephelometer (measuring light scattering at 620 nm).

  • Data Analysis : Plot the scattering intensity against concentration. The kinetic solubility limit is identified as the inflection point where light scattering significantly increases above the baseline.

G Start Target Molecule (Phenyl Ring) BCO Bicyclo[2.2.2]octane (High LogP, Low Sol) Start->BCO Standard 3D Isostere OBCO 2-Oxabicyclo[2.2.2]octane (Optimal LogP, High Sol) Start->OBCO Polar 3D Isostere Eval Physicochemical Profiling BCO->Eval OBCO->Eval Sol Kinetic Solubility (Nephelometry) Eval->Sol LogD Lipophilicity (Shake-Flask LC-MS) Eval->LogD

Workflow for bioisostere selection and empirical physicochemical validation.

Case Study: Imatinib Bioisosteres

The real-world impact of this physicochemical shift is perfectly highlighted in the optimization of the kinase inhibitor Imatinib. When researchers replaced the para-substituted phenyl ring of Imatinib with a standard BCO core, the resulting analog maintained a high LogD7.4 of 2.7 and a mediocre solubility of 0.11 mM [1], [2].

However, incorporating the OBCO core yielded a dramatically superior profile. The LogD7.4 dropped to 1.8, and the aqueous solubility more than tripled to 0.35 mM [1], [2]. This proves that 2-oxabicyclo[2.2.2]octane is not just a structural novelty, but a highly functional tool for rescuing late-stage leads suffering from "brick dust" (high melting point, low solubility) or "grease ball" (high LogP) properties.

References

  • Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 2023. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9235, Bicyclo[2.2.2]octane." PubChem. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22508510, 2-Oxabicyclo[2.2.2]octane." PubChem. URL:[Link]

Sources

Chiral column gas chromatography for enantiomeric excess determination.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Chiral Column Gas Chromatography for Enantiomeric Excess Determination

In the landscape of pharmaceutical development, flavor and fragrance analysis, and environmental monitoring, the stereochemistry of a molecule is not a trivial detail—it is paramount. Enantiomers, non-superimposable mirror-image molecules, can exhibit profoundly different biological activities. One enantiomer may provide a therapeutic benefit, while the other could be inert or, in the worst case, harmful.[1] Consequently, the precise quantification of enantiomeric purity, or enantiomeric excess (ee), is a critical checkpoint in research, development, and quality control.[2]

Gas chromatography (GC) utilizing chiral stationary phases (CSPs) stands as a powerful, highly sensitive, and efficient technique for this purpose, particularly for volatile and semi-volatile compounds.[2][3] This guide provides a comprehensive comparison of modern chiral GC columns, delves into the causality behind experimental choices, and offers detailed protocols to empower researchers, scientists, and drug development professionals in achieving robust and reliable enantiomeric separations.

The Principle of Chiral Recognition in GC

The separation of enantiomers, which possess identical physical properties in an achiral environment, is only possible in the presence of a chiral selector.[4] In chiral GC, the capillary column is coated with a chiral stationary phase (CSP). The fundamental mechanism, known as "chiral recognition," involves the formation of transient diastereomeric complexes between the enantiomers and the CSP.[5] These complexes have different association energies and stabilities, leading to different retention times and, thus, separation.[5]

The success of this separation hinges on the specific interactions—such as hydrogen bonding, dipole-dipole interactions, or inclusion complexation—between the analyte and the CSP.[3][6]

cluster_0 GC Column with Chiral Stationary Phase (CSP) cluster_1 Racemic Mixture cluster_2 Transient Diastereomeric Complexes cluster_3 Separation CSP Chiral Selector (CSP) Complex_R CSP-R Complex (Less Stable) CSP->Complex_R Complex_S CSP-S Complex (More Stable) CSP->Complex_S R_enantiomer R-Enantiomer R_enantiomer->Complex_R Weak Interaction S_enantiomer S-Enantiomer S_enantiomer->Complex_S Strong Interaction Elute_R R-Enantiomer Elutes First Complex_R->Elute_R Elute_S S-Enantiomer Elutes Second Complex_S->Elute_S

Caption: Chiral recognition mechanism in a GC column.

A Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical decision in method development.[1] Different classes of CSPs offer unique selectivities based on their structure and interaction mechanisms.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides and are the most popular and versatile CSPs used in gas chromatography.[3][6] They are chiral because they are composed of D(+)-glucose units.[7] Their structure is a torus, or donut shape, with a hydrophobic inner cavity and a hydrophilic exterior.[3] Separation is primarily achieved through inclusion complexation, where the analyte fits into the cyclodextrin cavity.[3][8] The quality of this fit, along with interactions with derivative groups on the cyclodextrin rim, dictates the enantioselectivity.[8]

  • α-cyclodextrin: With the smallest cavity, it is suitable for smaller chiral molecules.[8]

  • β-cyclodextrin: The most commonly used, offering broad applicability for a wide range of enantiomers.[8][9]

  • γ-cyclodextrin: Its larger cavity is preferred for bigger, bulkier analytes.[8]

The hydroxyl groups on the cyclodextrin rim are often derivatized to enhance selectivity and thermal stability.[3] Common derivatives include permethylated, trifluoroacetylated, and propionylated versions.

Chiral Ionic Liquids (CILs)

Chiral Ionic Liquids represent a more recent class of CSPs. These are salts with melting points below 100°C that are themselves chiral.[10] They offer unique "dual nature" selectivity, effectively separating both polar and nonpolar compounds.[11][12] A significant advantage of CILs is their synthetic nature. This allows for the creation of CSPs with the opposite stereochemistry, which can be used to reverse the enantiomeric elution order—a feat not possible with naturally derived cyclodextrins.[10][11] They have proven effective for separating alcohols, diols, sulfoxides, and epoxides.[11]

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are crystalline materials consisting of metal ions or clusters coordinated to organic ligands, forming a three-dimensional porous structure.[13][14] When synthesized with chiral ligands, these homochiral MOFs can serve as highly selective CSPs.[14] Their well-defined, chiral channels provide an excellent environment for enantiomeric discrimination.[15] Chiral MOFs have demonstrated excellent recognition ability for a wide range of compounds, including alkanes, alcohols, isomers, and other racemates, showcasing their potential as a new class of versatile CSPs.[15][16]

Performance Comparison of Key CSP Classes
Stationary Phase ClassPrimary Separation MechanismTypical AnalytesAdvantagesLimitations
Cyclodextrin Derivatives Inclusion Complexation, Surface Interactions[3][5]Terpenes, alcohols, ketones, esters, hydrocarbons, pharmaceuticals[2][3][17]Broad applicability, high efficiency, excellent robustness and column lifetime.[6][17]Selectivity is highly dependent on the specific derivative; not all enantiomers can be resolved.[18]
Chiral Ionic Liquids (CILs) Multiple (dipole-dipole, H-bonding, partitioning)[10][11]Alcohols, diols, sulfoxides, epoxides, acetylated amines[10][11]"Dual nature" selectivity, high thermal stability, elution order can be reversed with synthetic enantiomeric phase.[10][11][19]Newer technology, fewer commercially available variants compared to cyclodextrins.
Metal-Organic Frameworks (MOFs) Inclusion in Chiral Pores, Surface Interactions[14][15]Alkanes, alcohols, isomers, various racemates[15][16]High thermal stability, highly ordered structure leading to excellent selectivity, tunable pore size and functionality.[14][15]Still an emerging technology in GC; column preparation can be complex.[13]

Experimental Protocol: A Workflow for Enantiomeric Excess Determination

This section provides a self-validating, step-by-step methodology for a typical enantiomeric excess determination using chiral GC.

A 1. Sample Preparation Dissolve analyte in a volatile solvent (e.g., hexane, ethyl acetate) B 2. Method Development & Optimization Select CSP, optimize temperature program and carrier gas flow rate A->B C 3. System Suitability Test (SST) Inject racemic standard to verify resolution (Rs > 1.5) B->C D 4. Sample Analysis Inject the test sample under optimized conditions C->D E 5. Data Acquisition & Integration Record chromatogram and accurately integrate peak areas for both enantiomers D->E F 6. Calculation of Enantiomeric Excess (% ee) Apply the standard formula E->F

Caption: Standard workflow for ee% determination by chiral GC.

Step 1: Sample Preparation

The goal is to prepare a clean sample at an appropriate concentration to avoid column overload, which can cause peak tailing or fronting.[18]

  • Dissolution: Accurately weigh and dissolve the sample in a high-purity, volatile solvent (e.g., hexane, pentane, or ethyl acetate). A typical starting concentration is around 1 mg/mL.[1]

  • Dilution: Perform serial dilutions to find an optimal concentration. For many chiral columns, overloading can occur at lower concentrations than for achiral columns.[18] Start with a 100 ppm solution.[8]

  • Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter to prevent contamination of the injector and column.

Step 2: GC System and Conditions (Example Starting Point)

These parameters must be optimized for each specific analysis.[17]

  • GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column: Select a column based on the analyte's structure (e.g., a β-cyclodextrin derivative column like Cyclodex-B for general screening).[9] Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Hydrogen or Helium. Optimize the linear velocity (e.g., 40 cm/s for Helium) for best efficiency.[17]

  • Injector: Split/Splitless inlet. Use a high split ratio (e.g., 100:1) to introduce a small, sharp band of sample onto the column.

  • Temperatures:

    • Inlet Temperature: 250°C (ensure it's hot enough to vaporize the sample without causing thermal degradation).

    • Oven Program: This is a critical parameter. Lower temperatures often increase enantioselectivity but also analysis time.[8]

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase at 2°C/min to 180°C. A slow ramp rate is crucial for resolving closely eluting enantiomers.[18]

      • Final Hold: Hold at 180°C for 5 minutes.

    • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

Step 3: Data Analysis and Calculation

The enantiomeric excess is a measure of the purity of one enantiomer relative to the total amount of both.[1]

  • Peak Identification: Identify the peaks corresponding to the two enantiomers based on their retention times from the analysis of a racemic standard.

  • Peak Integration: Integrate the peak areas for each enantiomer (Area1 and Area2). Ensure the integration baseline is set correctly and consistently for both peaks.

  • Calculation: Use the following formula to calculate the enantiomeric excess:

    % ee = [ |Area1 - Area2| / (Area1 + Area2) ] x 100

Supporting Experimental Data: Ibuprofen Example

The following table presents representative data for the enantioselective analysis of Ibuprofen, a common non-steroidal anti-inflammatory drug where the (S)-(+)-enantiomer is the active form.[2]

Parameter(R)-(-)-Ibuprofen(S)-(+)-Ibuprofen
Retention Time (min) 10.311.9
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Data derived from a typical analysis on a cyclodextrin-based CSP.[2]

Trustworthiness: System Suitability and Method Validation

A protocol is only trustworthy if it is validated. Before analyzing samples, a system suitability test (SST) must be performed.

  • Resolution (Rs): Inject a racemic (50:50) mixture of the enantiomers. The chromatographic resolution between the two peaks should be greater than 1.5 to ensure baseline separation and accurate quantification.

  • Repeatability: Perform multiple injections (n=5 or 6) of the same standard. The relative standard deviation (RSD) of the peak areas and retention times should be within acceptable limits (typically <2%).

Validation of the chiral method should follow ICH guidelines, evaluating parameters like specificity, linearity, accuracy, precision, and range.[20]

Conclusion

Chiral column gas chromatography is an indispensable tool for determining enantiomeric excess, providing high efficiency, sensitivity, and speed.[3][6] The choice of the chiral stationary phase—whether a workhorse cyclodextrin derivative, a tunable chiral ionic liquid, or a highly selective metal-organic framework—is the cornerstone of successful method development. By understanding the principles of chiral recognition and systematically optimizing analytical parameters, researchers can develop robust and reliable methods. This guide serves as a foundational resource, blending established principles with insights into modern materials to empower scientists in achieving accurate and defensible enantiomeric purity assessments, thereby ensuring the safety and efficacy of chiral products.

References

  • Benchchem. (n.d.). Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods.
  • Chrom Tech, Inc. (2025, October 22). Unveiling the Power of Chiral GC Columns.
  • Ding, J., Welton, T., & Armstrong, D. W. (2004). Chiral Ionic Liquids as Stationary Phases in Gas Chromatography. Anal. Chem., 76(22), 6819-22.
  • Unknown. (2024, March 7). Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand.
  • Ding, J., Welton, T., & Armstrong, D. W. (2004). Chiral Ionic Liquids as Stationary Phases in Gas Chromatography. Analytical Chemistry.
  • Benchchem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
  • ACS Publications. (2011, July 13). Chiral Metal–Organic Frameworks for High-Resolution Gas Chromatographic Separations. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Troubleshooting poor resolution in chiral chromatography of alkanes.
  • Analytical Methods (RSC Publishing). (n.d.). Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds.
  • ResearchGate. (2013). Chiral 3D open-framework material Ni(D-cam)(H2O)2 used as GC stationary phase.
  • PubMed - NIH. (2004, November 15). Chiral ionic liquids as stationary phases in gas chromatography.
  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • LCGC International. (2018, June 1). The Promise of Metal–Organic Frameworks for Use in Liquid Chromatography.
  • Sigma-Aldrich. (n.d.). Chiral Cyclodextrin Capillary GC Columns.
  • PubMed. (2020, September 15). Chiral amorphous metal-organic polyhedra used as the stationary phase for high-resolution gas chromatography separations.
  • MDPI. (2018, March 19). Recent Progress in Asymmetric Catalysis and Chromatographic Separation by Chiral Metal–Organic Frameworks.
  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
  • Unknown. (2011, February 10). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article.
  • Unknown. (n.d.). Determination of enantiomeric excess.
  • Morhchem. (n.d.). High-Quality Wholesale Chiral Gc Columns.
  • LCGC International. (2022, April 15). Developments in Gas Chromatography Using Ionic Liquid Stationary Phases.
  • Benchchem. (n.d.). Gas Chromatography in Chiral Analysis: Detailed Application Notes and Protocols for Researchers and Drug Development Professionals.
  • Element Lab Solutions. (n.d.). Chiral GC Columns.
  • Sánchez, F. G., Navas Díaz, A., Sánchez Torreño, E., Aguilar, A., Medina Lama, I., & Algarra, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography.
  • PubMed. (2022, March 22). Chiral stationary phases and applications in gas chromatography.
  • PMC. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Phenomenex. (2025, June 24). Advancements in Gas Chromatography Column Technology.
  • Unknown. (2025, June 26). Chiral Chromatography Columns Market Outlook 2025-2032.
  • ResearchGate. (n.d.). (PDF) Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography.
  • MDPI. (2025, April 14). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases.
  • RMIT University - Figshare. (2024, November 22). The design and synthesis of novel chiral ionic liquids for testing as chiral selecting agents in GC stationary phases.
  • LCGC International. (2020, November 11). Chiral Separations.
  • Chromatography Online. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Unknown. (n.d.). Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
  • Benchchem. (n.d.). A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
  • IOSR Journal. (2018, September 15). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase.

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A Comparative Guide to Bicyclic Ketones in Asymmetric Synthesis: From Chiral Auxiliaries to Stereoselective Transformations

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher, scientist, and drug development professional, the quest for stereochemical control is a paramount objective in the synthesis of complex, biologically active molecules. Among the arsenal of tools available, bicyclic ketones have carved out a significant niche, serving as versatile chiral synthons, rigid scaffolds for chiral auxiliaries, and substrates in elegant desymmetrization reactions. Their conformational rigidity and inherent chirality provide a powerful platform for inducing stereoselectivity in a wide array of chemical transformations.

This guide offers an in-depth comparative analysis of the performance of key bicyclic ketones in asymmetric synthesis. We will move beyond a mere cataloging of reactions to dissect the causality behind experimental choices, supported by quantitative data and detailed protocols. The aim is to provide a practical and insightful resource for selecting the optimal bicyclic ketone strategy for your specific synthetic challenge.

Asymmetric Reductions of Bicyclic Ketones: Accessing Chiral Alcohols

The enantioselective reduction of a ketone to a chiral alcohol is a fundamental transformation in organic synthesis. Bicyclic ketones, with their well-defined topographies, serve as excellent substrates for a variety of asymmetric reduction methodologies. Here, we compare two of the most powerful methods: the Corey-Itsuno (CBS) reduction and Noyori's asymmetric hydrogenation.

Comparative Performance in Asymmetric Reductions

The choice between the CBS reduction and Noyori hydrogenation often depends on the substrate, desired scale, and available equipment. The CBS reduction is a stoichiometric reaction that is often convenient for smaller-scale laboratory synthesis, while Noyori's catalytic hydrogenation is highly efficient for larger-scale applications.

Bicyclic Ketone SubstrateReduction MethodCatalyst/ReagentSolventTemp (°C)Yield (%)ee (%)Reference
Bicyclo[2.2.1]heptan-2-oneCBS Reduction(S)-Me-CBS, BH₃·THFTHF-78 to RT>9596[1]
Bicyclo[3.2.0]hept-2-en-6-oneNoyori HydrogenationRuCl₂[(S)-BINAP]₂Methanol259899[2]
3-QuinuclidinoneNoyori HydrogenationRuCl₂[(S)-binap][(R)-iphan]2-propanol25>9997[3]
Bicyclo[2.2.2]octan-2-oneNoyori HydrogenationRuCl₂[(S)-binap][(R)-iphan]2-propanol25>9998[3]
Mechanistic Insight: The Origin of Stereoselectivity in the Corey-Itsuno Reduction

The high enantioselectivity of the CBS reduction stems from a highly organized, chair-like six-membered transition state. The oxazaborolidine catalyst coordinates to both the borane reducing agent and the ketone substrate. The steric bulk of the catalyst's substituent (R') directs the approach of the ketone so that the larger substituent (RL) occupies a pseudo-equatorial position to minimize steric interactions, leading to hydride delivery to a specific face of the carbonyl.[1][4]

G cluster_0 CBS Reduction Mechanism Ketone Prochiral Bicyclic Ketone Complex Catalyst-Borane-Ketone Complex Ketone->Complex CBS_Catalyst (S)-CBS Catalyst CBS_Catalyst->Complex Borane BH₃ Borane->Complex Transition_State Chair-like Transition State (RL pseudo-equatorial) Complex->Transition_State Face-selective hydride transfer Product Chiral Bicyclic Alcohol Transition_State->Product G cluster_1 Asymmetric Baeyer-Villiger Oxidation Meso_Ketone Meso Bicyclic Ketone Activated_Complex Chiral Lewis Acid-Ketone-Oxidant Complex Meso_Ketone->Activated_Complex Catalyst Chiral Sc(III) Catalyst Catalyst->Activated_Complex Oxidant m-CPBA Oxidant->Activated_Complex Criegee_Intermediate Diastereomeric Criegee Intermediates Activated_Complex->Criegee_Intermediate Facial-selective attack Lactone Enantioenriched Lactone Criegee_Intermediate->Lactone Stereoselective migration G cluster_2 Asymmetric Diels-Alder Reaction Dienophile Dienophile with Camphor Auxiliary Chelated_Complex Chelated Dienophile-Lewis Acid Complex Dienophile->Chelated_Complex Diene Diene Transition_State Endo Transition State (Diene approaches from less hindered face) Diene->Transition_State Lewis_Acid Lewis Acid (e.g., Sc(OTf)₃) Lewis_Acid->Chelated_Complex Chelated_Complex->Transition_State Cycloadduct Diastereomerically Enriched Cycloadduct Transition_State->Cycloadduct G cluster_3 Proline-Catalyzed Asymmetric Aldol Cyclization Triketone Acyclic Triketone Enamine Chiral Enamine Intermediate Triketone->Enamine Proline L-Proline Proline->Enamine Transition_State Chair-like Zimmerman-Traxler Transition State Enamine->Transition_State Intramolecular aldol addition Aldol_Adduct Bicyclic Ketol Transition_State->Aldol_Adduct Enone Wieland-Miescher or Hajos-Parrish Ketone Aldol_Adduct->Enone Dehydration

Sources

A Comparative Guide to the Structural Validation of Novel 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. The 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene framework, a core scaffold in various natural products and synthetic molecules, presents a unique set of validation challenges due to its rigid, bridged structure. This guide provides an in-depth comparison of modern analytical techniques, offering field-proven insights into their application for confirming the structure of novel derivatives of this important bicyclic ether.

The Foundational Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For the bicyclic system , a multi-faceted NMR approach is not just recommended; it is essential for building a confident structural hypothesis.

One-Dimensional (1D) NMR: The Initial Fingerprint

¹H and ¹³C NMR spectra provide the initial, high-level overview of the molecular structure.

  • ¹H NMR Spectroscopy : This experiment identifies the number of unique proton environments and their neighboring protons through spin-spin coupling. Key diagnostic signals for the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene core include:

    • Three distinct methyl singlets.

    • A pair of olefinic protons, often appearing as doublets or doublet of doublets.

    • Complex multiplets for the bridge and bridgehead protons.

  • ¹³C NMR Spectroscopy : This technique reveals the number of unique carbon environments. With Distortionless Enhancement by Polarization Transfer (DEPT) experiments, one can differentiate between CH₃, CH₂, CH, and quaternary carbons. The presence of a quaternary carbon signal in the downfield region (alkoxy region) is a key indicator of the C1-bridgehead.

Causality Behind Experimental Choices: While ¹H NMR provides a quick overview of the proton framework, its true power for this rigid system is unlocked when used in conjunction with ¹³C NMR. The carbon spectrum confirms the total number of carbons and, crucially, identifies the quaternary centers (C1, C3) that are "invisible" in proton-proton correlation experiments.

Table 1: Typical NMR Chemical Shift Ranges for the Core Scaffold

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C1-CH₃~1.2-1.5 (s)~20-25Singlet, characteristic of the bridgehead methyl.
C3-(CH₃)₂~1.0-1.3 (s, s)~28-33Two distinct singlets for the gem-dimethyl group.
C4-H~1.8-2.2 (m)~40-45Bridgehead proton, often shows complex coupling.
C5-H, C6-H~5.8-6.5 (d, d)~130-135Olefinic protons, coupling to each other and bridgehead.
C7, C8-H₂~1.5-2.5 (m)~30-40Diastereotopic methylene protons on the ethylene bridge.
C1N/A~70-75Quaternary bridgehead carbon attached to oxygen.
C3N/A~72-78Quaternary carbon with gem-dimethyl groups.

Note: Ranges are approximate and can be influenced by substituents on the scaffold. Data compiled from typical values for cineole and its derivatives.[1]

Two-Dimensional (2D) NMR: Assembling the Framework

For complex molecules, 1D NMR spectra often have overlapping signals. Two-dimensional (2D) NMR techniques are indispensable for resolving these overlaps and establishing connectivity.[2][3]

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3][4] It is invaluable for tracing out the proton-proton networks within the bridges of the bicyclic system. For instance, COSY will show a correlation between the olefinic protons (H5/H6) and the bridgehead proton (H4).

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to.[3][4] It is the definitive way to assign the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Perhaps the most critical experiment for this scaffold, HMBC reveals correlations between protons and carbons over two to three bonds.[4][5] This is the primary method for connecting the molecular fragments and identifying the placement of non-protonated quaternary carbons.

Expert Insight: The true power of HMBC is in connecting the dots. For example, observing a correlation from the C1-methyl protons to the C1 and C2 carbons, and also to the C6 olefinic carbon, provides undeniable evidence for the core bicyclo[2.2.2]octene framework.

Mandatory Visualization: Key HMBC Correlations

HMBC_Correlations cluster_0 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene C1_Me C1-CH₃ (¹H) C1 C1 (¹³C) C1_Me->C1 ²J C5_C6 C5/C6 (¹³C) C1_Me->C5_C6 ³J C3_Me_A C3-(CH₃)₂ (¹H) C3 C3 (¹³C) C3_Me_A->C3 ²J C4 C4 (¹³C) C3_Me_A->C4 ³J H4 H4 (¹H) H4->C5_C6 ²J H5_H6 H5/H6 (¹H) H5_H6->C1 ³J H5_H6->C4 ²J

Caption: Key HMBC correlations for scaffold confirmation.

Complementary and Confirmatory Techniques

While NMR provides the skeleton, other techniques are necessary to confirm the molecular formula and, ultimately, provide absolute proof of structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can offer structural clues through fragmentation patterns.[6]

  • High-Resolution Mass Spectrometry (HRMS) : This is a non-negotiable first step. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This self-validating step ensures that the proposed structure from NMR is consistent with the elemental composition.

  • Electron Ionization (EI-MS) : While the molecular ion peak may be weak or absent for some cyclic ethers, the fragmentation pattern can be diagnostic.[7] Common fragmentation pathways for this scaffold may involve cleavage at the branching points or loss of alkyl groups.[8] The stability of the resulting carbocations often dictates the most abundant fragment ions.[8]

Table 2: Comparison of Primary Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR (1D & 2D) Detailed connectivity (C-C, C-H), relative stereochemistry (NOESY)Provides the most comprehensive structural information short of crystallography.Can be complex to interpret; may not provide absolute stereochemistry.
HRMS Exact mass and molecular formulaHigh accuracy and sensitivity; essential for formula confirmation.Provides no direct information on connectivity or stereochemistry.
X-ray Crystallography Absolute 3D structure and stereochemistryThe "gold standard" for unambiguous structural proof.[9][10]Requires a suitable single crystal, which can be difficult or impossible to obtain.[9][11]
X-ray Crystallography: The Gold Standard

When an unambiguous, absolute structural determination is required, single-crystal X-ray crystallography is the definitive method.[9][11][12] It provides a precise three-dimensional map of the electron density within the crystal, revealing exact bond lengths, angles, and the absolute stereochemistry.[12][13]

Trustworthiness: A successfully solved crystal structure is considered irrefutable proof of a molecule's structure. However, the most challenging step is often obtaining a high-quality crystal suitable for diffraction.[11][12]

Integrated Workflow and Experimental Protocols

Mandatory Visualization: Structural Validation Workflow

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Absolute Confirmation Novel_Compound Purified Novel Derivative HRMS HRMS Novel_Compound->HRMS Determine Formula NMR_1D ¹H, ¹³C, DEPT NMR HRMS->NMR_1D Guide Interpretation NMR_2D COSY, HSQC, HMBC NMR_1D->NMR_2D Assign Signals Structure_Hypothesis Propose Structure NMR_2D->Structure_Hypothesis Establish Connectivity Crystallization Crystallization Attempts Structure_Hypothesis->Crystallization Seek Absolute Proof Final_Structure Confirmed Structure Structure_Hypothesis->Final_Structure If Crystallography Fails, Strong Spectroscopic Evidence XRay X-ray Diffraction Crystallization->XRay If Successful XRay->Final_Structure

Caption: A systematic workflow for structural validation.

Protocol: 2D NMR Data Acquisition (HMBC)
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube. Ensure the sample is free of particulate matter.[4]

  • Instrument Setup : On a 400 MHz or higher spectrometer, load the sample and lock onto the deuterium signal. Shim the magnetic field to achieve optimal resolution.

  • Acquire 1D Spectra : Obtain high-quality ¹H and ¹³C spectra to determine the spectral widths for the 2D experiment.

  • Setup HMBC Experiment :

    • Select the standard hmbc pulse program.

    • Set the spectral widths in both F2 (¹H) and F1 (¹³C) dimensions to encompass all signals.

    • Crucial Parameter : Set the long-range coupling constant (J-coupling) delay. A typical value is optimized for 8 Hz, which is effective for most 2- and 3-bond correlations.[4]

  • Acquisition : The experiment time will depend on the sample concentration, but typically ranges from 1 to several hours.

  • Processing : After acquisition, perform a Fourier transform in both dimensions, phase correct the spectrum, and calibrate the axes. The resulting spectrum will show correlations between protons (F2 axis) and carbons (F1 axis) that are 2-3 bonds apart.

Conclusion

Validating the structure of novel 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene derivatives requires a synergistic application of modern analytical methods. The process begins with HRMS to establish the molecular formula, followed by a comprehensive suite of 1D and 2D NMR experiments to piece together the complex bicyclic framework. While this spectroscopic evidence is often sufficient for a confident structural assignment, X-ray crystallography remains the ultimate arbiter for absolute and unambiguous proof. By following a logical, self-validating workflow, researchers can ensure the scientific integrity of their findings.

References

  • Advanced crystallography for structure determination of n
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. MDPI.
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
  • Computed & experimental 13 C NMR and 1 H NMR chemical shift (d) of 1,8-Cineole by DFT Calculations.
  • X-ray crystallography. Wikipedia.
  • NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR.
  • Mass Spectrometry - Fragmentation P
  • mass spectra - fragmentation p
  • Structural Elucidation of Substances by X-ray Crystallography.
  • x Ray crystallography. PMC - NIH.
  • X-ray Crystallography Services. Domainex.
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A Senior Application Scientist's Guide to the Performance of 3-Oxo-1,8-Cineole as a Fragrance Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of 3-Oxo-1,8-Cineole and Alternative Fragrance Intermediates for Researchers and Product Development Professionals

In the intricate world of fragrance creation, the selection of appropriate intermediates is paramount to achieving a desired olfactory profile, ensuring product stability, and maintaining cost-effectiveness. This guide provides a comprehensive performance review of 3-oxo-1,8-cineole, a derivative of the abundant natural monoterpene 1,8-cineole, and compares it with other commonly used fragrance intermediates. Our analysis is grounded in experimental data and established scientific principles to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

Introduction to Fragrance Intermediates

Fragrance intermediates are chemical compounds that serve as building blocks in the synthesis of more complex aroma chemicals.[1] They are often selected for their chemical reactivity, which allows for the introduction of various functional groups to create a diverse palette of scents.[1] The ideal intermediate offers a balance of desirable characteristics, including a versatile chemical structure, efficient synthesis, good stability, and favorable olfactory properties. 1,8-cineole, a major component of eucalyptus oil, is a readily available and cost-effective starting material for the synthesis of various fragrance compounds.[2] Its oxidized derivative, 3-oxo-1,8-cineole, presents an interesting potential as a fragrance intermediate due to its unique chemical structure and scent profile.

A Detailed Profile of 3-Oxo-1,8-cineole

Chemical and Physicochemical Properties

3-oxo-1,8-cineole is a bicyclic monoterpenoid ketone. Its chemical structure, characterized by a ketone group on the cineole backbone, offers a site for further chemical modifications, making it a potentially versatile intermediate.

PropertyValueSource
Molecular FormulaC10H16O2[3]
Molecular Weight168.24 g/mol [3]
Polar Surface Area26.30 Ų[3]
AlogP1.92[3]
Olfactory Profile

The odor of 3-oxo-1,8-cineole is dependent on its stereochemistry. The two primary enantiomers have distinct scent profiles:

  • (1S,4S)-(-)-3-Oxo-cineole: Described as having a spicy aroma.[4]

  • (1R,4R)-(+)-3-Oxo-cineole: Characterized by a sweet, cineole-like, but weak, odor.[4]

This chirality-dependent scent highlights the importance of stereoselective synthesis in fragrance applications to achieve a specific and consistent olfactory outcome.

Synthesis of 3-Oxo-1,8-cineole

The synthesis of 3-oxo-1,8-cineole can be achieved through the oxidation of 1,8-cineole. While various methods exist for the oxidation of cineole derivatives, a common approach involves the use of oxidizing agents to introduce a ketone group at the C3 position.

Synthesis_of_3_oxo_1_8_cineole cluster_start Starting Material cluster_process Process cluster_product Product 1,8-cineole 1,8-cineole Oxidation Oxidation 1,8-cineole->Oxidation [Oxidizing Agent] 3-oxo-1,8-cineole 3-oxo-1,8-cineole Oxidation->3-oxo-1,8-cineole

Caption: Synthesis of 3-oxo-1,8-cineole from 1,8-cineole.

Experimental Protocol: Synthesis of 3-oxo-1,8-cineole

This protocol is a generalized representation. Specific reaction conditions, such as the choice of oxidizing agent, solvent, temperature, and reaction time, will need to be optimized for yield and purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,8-cineole in a suitable organic solvent.

  • Addition of Oxidizing Agent: Slowly add the chosen oxidizing agent (e.g., chromium trioxide, potassium permanganate) to the solution while maintaining a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction mixture and perform an aqueous work-up to remove the oxidizing agent and by-products.

  • Purification: Extract the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product using column chromatography to obtain pure 3-oxo-1,8-cineole.

Performance Evaluation and Comparison with Alternatives

The performance of a fragrance intermediate is evaluated based on its olfactory characteristics, stability, and how it interacts with other components in a formulation. We will compare 3-oxo-1,8-cineole with other common fragrance building blocks, both natural derivatives and synthetics.

Selected Alternative Fragrance Intermediates
  • Linalool: A naturally occurring terpene alcohol with a floral, woody scent. It is a key component in many essential oils.[5][6]

  • Geraniol: Another terpene alcohol, known for its rose-like scent. It is widely used in perfumery.[2][6]

  • Citronellol: A terpene alcohol with a floral, citrus-like aroma.[2][6]

  • Iso E Super®: A synthetic aroma chemical with a smooth, woody, ambergris-like scent. It is valued for its excellent substantivity and blending properties.[7]

Comparative Performance Data
Feature3-Oxo-1,8-cineoleLinaloolGeraniolCitronellolIso E Super®
Odor Profile Spicy or sweet/cineole-like (depending on stereoisomer)[4]Floral, woody, slightly citrus[5]Rosy, floral[2]Floral, citrusy[2]Woody, ambery, smooth[7]
Volatility (Perceived Note) MiddleTop to MiddleMiddleMiddleBase
Synthesis Origin Semi-synthetic (from 1,8-cineole)Natural or SyntheticNatural or SyntheticNatural or SyntheticSynthetic
Key Functional Group KetoneAlcoholAlcoholAlcoholEther/Cyclic Ketone
Potential Applications Spicy, sweet, and camphoraceous accordsFloral and citrus fragrancesRose and other floral compositionsFresh, floral, and citrus scentsWoody, amber, and musk fragrances; as a fixative
In-Depth Performance Analysis

Stability and Interaction with Cosmetic Bases: The performance of a fragrance is significantly influenced by the cosmetic base in which it is incorporated.[8] The polarity of the base can affect the release of volatile compounds. For instance, hydrophilic bases like glycerin and butylene glycol tend to release a wider range of fragrance molecules compared to lipophilic bases such as caprylic-capric triglyceride.[8] Given the ketone functionality and moderate polarity (AlogP of 1.92) of 3-oxo-1,8-cineole, it is expected to exhibit moderate retention in a range of cosmetic bases. Its stability would need to be empirically tested in various formulations, as the ketone group could be susceptible to reactions depending on the pH and other ingredients in the base.

Volatility and Tenacity: The perfume pyramid classifies fragrances into top, middle (heart), and base notes based on their volatility.[9] Top notes are the most volatile and are perceived first, while base notes are the least volatile and provide the lasting impression.[9] With a molecular weight of 168.24 g/mol , 3-oxo-1,8-cineole is expected to be a middle note, contributing to the main theme of the fragrance. Its tenacity, or how long the scent lasts, would be moderate. In comparison, linalool is more volatile (top to middle note), while Iso E Super® is a classic base note known for its longevity.[7]

Headspace Analysis and Olfactory Performance: The perceived intensity of a fragrance is related to the concentration of its volatile components in the air, or headspace, above the application surface.[10] Mathematical models can predict the headspace concentration based on physicochemical properties like vapor pressure and molecular weight.[10] Experimental validation is crucial and can be performed using techniques like Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC/MS).[8]

Fragrance_Performance_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Fragrance_Blend Fragrance Blend in Cosmetic Base SPME SPME Headspace Sampling Fragrance_Blend->SPME Sensory_Panel Sensory Panel Evaluation Fragrance_Blend->Sensory_Panel GC_MS GC-MS Analysis SPME->GC_MS Chemical_Profile Chemical Profile (Volatility, Concentration) GC_MS->Chemical_Profile Olfactory_Profile Olfactory Profile (Intensity, Character) Sensory_Panel->Olfactory_Profile Correlation Correlate Chemical and Sensory Data Chemical_Profile->Correlation Olfactory_Profile->Correlation

Caption: Workflow for evaluating fragrance performance.

Experimental Protocol: Comparative Performance Evaluation

  • Sample Preparation: Prepare solutions of 3-oxo-1,8-cineole and the alternative intermediates at the same concentration in a standardized cosmetic base (e.g., a simple lotion or ethanol).

  • SPME-GC/MS Analysis:

    • Place a known amount of each sample in a sealed vial and allow it to equilibrate at a controlled temperature.

    • Expose a SPME fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.

    • Inject the adsorbed compounds into a GC-MS system to separate and identify them.

    • Quantify the peak areas to determine the relative concentrations of each compound in the headspace over time.

  • Sensory Evaluation:

    • Present the samples to a trained sensory panel on smelling strips.

    • Ask the panelists to rate the odor intensity and describe the olfactory character at different time points (e.g., immediately, after 30 minutes, after 2 hours) to assess the top, middle, and base notes.

  • Data Analysis: Compare the instrumental data from the GC-MS with the sensory data to establish a comprehensive performance profile for each intermediate.

Conclusion and Expert Recommendations

3-oxo-1,8-cineole presents itself as a noteworthy semi-synthetic fragrance intermediate with a unique, stereoisomer-dependent olfactory profile. Its position as a likely middle note makes it suitable for contributing to the core character of a fragrance, particularly in spicy or sweet-camphoraceous compositions. Its synthesis from the readily available 1,8-cineole is a significant advantage.

However, its performance must be carefully evaluated in the context of the final application. While it offers a distinct scent profile compared to common terpene alcohols like linalool and geraniol, it lacks the exceptional substantivity and versatile blending capabilities of a synthetic base note like Iso E Super®.

For researchers and formulators, 3-oxo-1,8-cineole is a promising candidate for creating novel and distinctive fragrances. We recommend conducting thorough stability and performance testing in the specific cosmetic bases of interest. A comparative evaluation against a range of existing intermediates, following the protocols outlined in this guide, will be essential to fully understand its potential and limitations and to determine its optimal use in new fragrance creations.

References

  • Leffingwell & Associates. (n.d.). The 3-Oxo-1,8-cineoles. Retrieved from [Link]

  • Mata, V. G., et al. (2012). Prediction of Fragrance Headspace Concentrations from Physico-Chemical Properties. Perfumer & Flavorist, 37(3), 28-33.
  • Sadeghi, F., et al. (2014). SEPARATION OF 1,8-CINEOL FROM ESSENTIL OIL OF EUCALYPTUS GLOBULUS AND SYNTHESIS OF NEW DERIVATIVES AND ANTIFUNGAL ACTIVITY OF AG. Connect Journals, 10(2), 487-493.
  • Tkachenko, K., et al. (2022). Synthesis of Heterocyclic Compounds with a Cineole Fragment in Reactions of α-Pinene-Derived Diol and Monoterpenoid Aldehydes. Molecules, 27(14), 4435.
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  • Sharifi-Rad, J., et al. (2017). Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. Molecules, 22(9), 1-23.
  • Carman, R. M., & Klika, K. D. (1997). The Synthesis of 1,8-Cineoles. The Origin of the Oxygen Atom. Australian Journal of Chemistry, 50(1), 35-41.
  • Teixeira, M. A., et al. (2013). Diffusion and Performance of Fragranced Products: Prediction and Validation. Industrial & Engineering Chemistry Research, 52(47), 16674-16682.
  • Casiraghi, A., et al. (2022). Impact of the Interactions between Fragrances and Cosmetic Bases on the Fragrance Olfactory Performance: A Tentative to Correlate SPME-GC/MS Analysis with That of an Experienced Perfumer. Molecules, 27(13), 4209.
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Safety Operating Guide

Navigating the Disposal of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the disposal of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-, a compound also known by its synonyms, Eucalyptol and 1,8-Cineole.[1][2][3] Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing environmental impact.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the chemical's properties and associated hazards is paramount. 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- is a flammable liquid and a skin sensitizer.[4] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber.[5][6]

  • Body Protection: A lab coat or chemical-resistant apron.[7]

  • Respiratory Protection: Should be used if there is a risk of inhaling vapors, especially in poorly ventilated areas.[6]

Key Physical and Chemical Properties:

PropertyValueSource
Appearance Colorless liquid[1][2]
Odor Camphor-like[2]
Flash Point 49 °C (120 °F) - closed cup[1][2][8]
Boiling Point 176 - 177 °C[1]
Solubility in Water Insoluble[1][8]
UN Number 1993[7][8]
Hazard Class 3 (Flammable Liquid)[8]

Spill Response Protocol

In the event of a spill, immediate and decisive action is crucial to mitigate hazards.

Step-by-Step Spill Cleanup:

  • Eliminate Ignition Sources: Immediately extinguish all open flames and turn off any potential sources of sparks.[7][9]

  • Ensure Adequate Ventilation: Increase airflow in the affected area.[6][8]

  • Contain the Spill: Use an inert absorbent material, such as sand or earth, to contain the spill.[7][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Absorbed Material: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealable container for disposal.[7][9]

  • Decontaminate the Area: Wash the spill area with alcohol, followed by a strong soap and water solution.[10]

  • Properly Dispose of Contaminated Materials: All contaminated materials, including gloves and absorbent pads, must be treated as hazardous waste and disposed of accordingly.[10]

Disposal Procedures for 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

The disposal of this chemical is governed by local, state, and federal regulations. It is classified as a flammable liquid and, therefore, must be handled as hazardous waste.[7][8]

Small Laboratory Quantities:

For small amounts of waste generated during research activities:

  • Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents, acids, or bases.[1]

  • Containerization: Collect the waste in a clearly labeled, leak-proof container.[11] The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.[11]

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources.[8] The storage area should have secondary containment to prevent spills.

  • Licensed Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[5][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[12]

Empty Containers:

Empty containers that once held 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- must also be handled with care.

  • Triple Rinsing: It is recommended to triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[13]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[13]

  • Container Disposal: After triple rinsing and allowing it to dry, the container can often be disposed of as non-hazardous waste, provided all labels are removed or defaced.[13] However, always confirm this with your institution's environmental health and safety department.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical steps for the proper handling and disposal of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-.

G cluster_0 Start: Chemical Handling cluster_1 Scenario cluster_2 Spill Response Protocol cluster_3 Waste Disposal Protocol start Identify Chemical: 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- assess_hazards Assess Hazards: - Flammable Liquid - Skin Sensitizer start->assess_hazards don_ppe Don Appropriate PPE: - Goggles, Gloves, Lab Coat assess_hazards->don_ppe spill Spill Occurs don_ppe->spill routine_disposal Routine Disposal of Waste don_ppe->routine_disposal eliminate_ignition Eliminate Ignition Sources spill->eliminate_ignition segregate_waste Segregate from Incompatibles routine_disposal->segregate_waste contain_spill Contain with Inert Absorbent eliminate_ignition->contain_spill collect_waste Collect with Non-Sparking Tools contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate containerize Use Labeled, Leak-Proof Container decontaminate->containerize Dispose of contaminated materials segregate_waste->containerize store_safely Store in Cool, Ventilated Area containerize->store_safely licensed_disposal Arrange for Licensed Disposal store_safely->licensed_disposal end End of Process licensed_disposal->end

Caption: Disposal Decision Workflow for 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-.

Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of hazardous waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[14][15][16] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[14][16]

Facilities that generate hazardous waste are categorized based on the quantity of waste they produce per month.[16] It is essential for each laboratory to determine its generator status to ensure compliance with all applicable RCRA requirements, which may include specific training for personnel who handle hazardous waste.[14][15]

By adhering to these scientifically sound and regulation-compliant procedures, laboratory professionals can ensure the safe and responsible disposal of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-, thereby protecting themselves, their colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,8-Cineole.
  • Eucalyptus Oil. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 27). SAFETY DATA SHEET: Eucalyptol.
  • Triveni Chemicals. (n.d.). Eucalyptol Oil - Material Safety Data Sheet (MSDS).
  • Aurochemicals. (2022, August 11). Eucalyptol, Natural SDS.
  • ECHEMI. (n.d.). 1,8-Cineole SDS, 470-82-6 Safety Data Sheets.
  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Eucalyptol.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Physical and Theoretical Chemistry Laboratory, Oxford University. (2005, June 12). Safety (MSDS) data for 1,8-cineole.
  • PubChem. (n.d.). 1,8-Cineole.
  • Triumvirate Environmental. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Oceanic and Atmospheric Administration. (n.d.). 1,8-CINEOL. CAMEO Chemicals.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Environmental Trainers. (n.d.). RCRA Hazardous Waste: Requirements, Training, and Certification.
  • EnSafe. (2017, November 14). EPA Rules For Hazardous Waste Management: A Primer on RCRA.
  • U.S. Environmental Protection Agency. (2026, February 11). 2-Oxabicyclo[2.2.2]octane, 1,3,3-trimethyl- - Substance Details - SRS.

Sources

A Senior Application Scientist's Guide to the Safe Handling of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential safety and logistical information for handling 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-. It is structured to offer not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

A Note on Data Availability: Specific toxicological and hazard data for 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl- is not extensively documented in publicly available safety literature. Therefore, this guide is built upon a conservative approach, drawing from the principles of handling new chemical entities and the known profiles of structurally related compounds, such as other bicyclic ketones and ethers. The fundamental principle is to treat the substance as potentially hazardous until proven otherwise.

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is mandatory. The structure of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-, featuring a bicyclic ether and a ketone functional group, suggests several potential hazards that must be managed.

  • Inhalation & Dermal Exposure: Organic molecules of this nature can be volatile and may be absorbed through the skin. Symptoms of overexposure to similar compounds can include dizziness, headache, and nausea.[1]

  • Eye Irritation: Direct contact with the eyes is likely to cause irritation.[2]

  • Flammability: While specific data is unavailable, many organic ketones are flammable or combustible liquids.[3] Vapors may form explosive mixtures with air.[2]

  • Reactivity: This compound may be incompatible with strong oxidizing agents, a common characteristic of ethers and ketones.[2][4]

Based on this assessment, a multi-layered approach to control is necessary, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment (PPE).

Engineering and Administrative Controls

The first line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5]

  • Ventilation: Ensure the laboratory is well-ventilated to dissipate any fugitive emissions.[2]

  • Ignition Sources: Prohibit open flames, hot plates, and spark-producing equipment in the vicinity of handling and storage areas.[1][3] Use non-sparking tools where necessary.[6]

  • Safety Stations: Maintain clear and unobstructed access to safety showers and eyewash stations.[2]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between you and the chemical. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents dermal absorption. Gloves must be inspected before use and changed immediately if contaminated.[3]
Body Protection Flame-resistant laboratory coat.Protects skin from splashes and provides a removable barrier in case of a significant spill.
Respiratory Protection A NIOSH/MSHA-approved respirator may be required if engineering controls are insufficient or during a large spill.[6][7]Provides protection against inhalation of high concentrations of vapors.
Procedural Workflow for PPE

The following diagram outlines the logical flow for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Before Entering Lab) cluster_doffing Doffing PPE (Before Exiting Lab) d1 1. Don Lab Coat d2 2. Wash Hands Thoroughly d1->d2 d3 3. Don Gloves d2->d3 d4 4. Don Eye Protection d3->d4 f1 1. Remove Gloves (Aseptically) f2 2. Remove Lab Coat f1->f2 f3 3. Wash Hands Thoroughly f2->f3 f4 4. Remove Eye Protection f3->f4

Figure 1: Standard procedure for donning and doffing PPE.

Operational and Disposal Plans

Handling and Storage
  • Handling: Use the smallest quantities necessary for your experiment. Avoid creating aerosols or mists.[3] Ground and bond containers when transferring to prevent static discharge.[6]

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4][8] Keep containers tightly closed.[3] The storage area should be clearly marked. Store away from incompatible materials such as strong oxidizing agents.[4][8]

Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Remove all ignition sources.[4]

  • Contain: Use an inert, non-combustible absorbent material like sand, vermiculite, or earth to contain the spill.[2] Do not use combustible materials like paper towels to absorb large spills.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor or safety officer.

Waste Disposal

All waste containing 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-, including contaminated absorbent materials and disposable PPE, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.[1]

  • Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1] Do not pour chemical waste down the drain.[2]

First Aid Measures

Immediate action is crucial in case of exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Always provide the attending medical personnel with the Safety Data Sheet (SDS) or relevant chemical information. Since a specific SDS is unavailable, provide the chemical name and structure, and any available SDS for similar compounds.

Conclusion

The principles of expertise, trustworthiness, and authoritative grounding demand a cautious and well-documented approach to handling novel compounds like 2-Oxabicyclo[2.2.2]octan-5-one, 1,3,3-trimethyl-. By understanding the potential hazards, implementing robust engineering and administrative controls, and adhering strictly to PPE and emergency protocols, you can ensure a safe and productive research environment. This guide serves as a foundational document; always supplement it with your institution's specific safety policies and procedures.

References

  • Fisher Scientific. (-)-Fenchone Safety Data Sheet.

  • Fisher Scientific. D(+)-Fenchone Safety Data Sheet.

  • ChemicalBook. (-)-FENCHONE Safety Data Sheet.

  • Loba Chemie. D-Fenchone Material Safety Data Sheet.

  • Carl ROTH. (-)-Fenchone Safety Data Sheet.

  • Santa Cruz Biotechnology, Inc. 7-Oxabicyclo[2.2.1]heptane Safety Data Sheet.

  • TCI Chemicals. Safety Data Sheet.

  • MilliporeSigma. Safety Data Sheet.

  • Santa Cruz Biotechnology, Inc. Safety Data Sheet.

  • Fisher Scientific. (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.